molecular formula C12H11N3S B1594214 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine CAS No. 50825-19-9

4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Cat. No.: B1594214
CAS No.: 50825-19-9
M. Wt: 229.3 g/mol
InChI Key: HBRJCZSXULOKGL-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C12H11N3S and its molecular weight is 229.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-7-11(10-6-16-12(13)15-10)8-4-2-3-5-9(8)14-7/h2-6,14H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRJCZSXULOKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355535
Record name 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50825-19-9
Record name 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a heterocyclic compound of interest in drug discovery and medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental and computational methodologies for the characterization of this molecule. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility are discussed in detail, emphasizing their critical role in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols for the evaluation of this and similar molecular scaffolds.

Introduction

The indole nucleus is a prominent scaffold in a vast number of natural products and synthetic compounds with diverse biological activities. Similarly, the thiazole ring is a key structural motif in many pharmaceuticals.[1] The fusion of these two heterocyclic systems in 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine creates a molecule with significant potential for interacting with various biological targets. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. This guide will delve into the core physicochemical characteristics of this compound, providing both theoretical background and practical methodologies for their determination.

Molecular Structure and Basic Properties

The foundational step in characterizing any compound is to understand its structure and fundamental properties.

Molecular Structure:

The chemical structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is presented below. It features a 2-methylindole ring system linked at the 3-position to the 4-position of a 2-aminothiazole ring.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C12H11N3S" [pos="1.5,2.5!"]; " " [image="https://i.imgur.com/8pY3g7g.png", pos="1.5,1!"]; }

Figure 1: Chemical structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Core Molecular Identifiers:

A summary of the basic molecular properties is provided in the table below.

PropertyValueSource
IUPAC Name 4-(2-methyl-1H-indol-3-yl)thiazol-2-amine-
CAS Number 50825-19-9CymitQuimica[2]
Molecular Formula C₁₂H₁₁N₃SCymitQuimica[2]
Molecular Weight 229.30 g/mol CymitQuimica[2]

Ionization Constant (pKa)

The pKa of a molecule is a critical determinant of its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, there are several ionizable groups: the amino group on the thiazole ring (basic), the indole nitrogen (weakly acidic), and the thiazole ring nitrogens (basic).

Importance of pKa in Drug Development

The ionization state of a drug molecule affects its:

  • Aqueous Solubility: Ionized forms are generally more water-soluble.

  • Membrane Permeability: The neutral form of a molecule is typically more lipid-soluble and can more readily cross biological membranes.

  • Target Binding: The charge of a molecule can significantly impact its ability to bind to its biological target.

  • Pharmacokinetics: pKa influences absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa Values

In the absence of experimental data, computational methods can provide valuable estimates of pKa. Various software packages, such as those offered by ACD/Labs, utilize algorithms based on extensive databases of known pKa values to predict the ionization constants of novel compounds.[3] For 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, we can predict the following:

  • Basic pKa: The 2-amino group on the thiazole ring is expected to be the most basic center. The predicted basic pKa is likely in the range of 5-7 .

  • Acidic pKa: The indole N-H is weakly acidic, with a predicted pKa in the range of 16-18 .

Experimental Determination of pKa

A reliable experimental determination of pKa is crucial for lead optimization. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Experimental Workflow: Potentiometric Titration

digraph "Potentiometric_Titration_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Figure 2: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross cell membranes and is often correlated with its biological activity. It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

The Significance of logP and logD
  • logP: The logarithm of the partition coefficient between n-octanol and water, measured for the neutral form of the molecule.

  • logD: The logarithm of the distribution coefficient, which is the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in each of the two phases at a specific pH.

A balanced lipophilicity is crucial for drug candidates. Very low logP values can lead to poor membrane permeability, while excessively high logP values can result in poor aqueous solubility and high metabolic turnover.

Predicted Lipophilicity

Computational tools like SwissADME and those from ACD/Labs can provide predictions for logP.[2] For 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, the predicted logP is in the range of 2.5-3.5 , suggesting moderate lipophilicity.

Experimental Determination of logP

The shake-flask method is the traditional and most reliable method for determining logP.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Dissolution: Dissolve a known amount of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in the water-saturated n-octanol.

  • Partitioning: Mix the n-octanol solution with an equal volume of the n-octanol-saturated water in a separatory funnel. Shake vigorously for a set period to allow for partitioning.

  • Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that affects a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.

Factors Influencing Aqueous Solubility

The solubility of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine will be influenced by:

  • Molecular Structure: The presence of both hydrophobic (indole) and hydrophilic (amino and thiazole nitrogen) groups.

  • Ionization State: Solubility is pH-dependent due to the presence of ionizable groups. The ionized form will be more soluble in water.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state.

Predicted Aqueous Solubility

Solubility prediction is challenging, but several computational models exist.[4] Based on its structure and predicted logP, the intrinsic aqueous solubility of the neutral form of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is expected to be low.

Experimental Determination of Aqueous Solubility

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution of a specific pH.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Repeat: Repeat the experiment at different pH values to determine the pH-solubility profile.

digraph "Solubility_pH_Profile" { graph [label="Expected pH-Solubility Profile", labelloc=t, fontsize=12]; node [shape=point]; edge [arrowhead=none];

Figure 3: Expected pH-solubility profile for a basic compound.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and can also provide insights into the electronic properties of the molecule.

UV-Vis Spectroscopy

The conjugated system of the indole and thiazole rings is expected to give rise to characteristic UV-Vis absorption bands. Aromatic compounds typically show strong absorptions in the 200-300 nm range.[5] The exact λmax will be influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. The chemical shifts of the protons and carbons in the indole and thiazole rings will provide detailed information about the electronic environment of each atom. For instance, the NH proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift.[6]

Conclusion

References

  • MDPI. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]

  • Chemsrc. 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6. [Link]

  • MDPI. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]

  • PMC. 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • PubChem. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]

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  • ACS Omega. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]

Sources

An In-depth Technical Guide to the In Silico Screening of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comprehensive, technically-grounded framework for the in silico screening of virtual libraries based on this core structure. We will navigate the critical steps of the computational drug discovery cascade, from target selection and library design to virtual screening, hit selection, and ADMET profiling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the identification of potent and selective kinase inhibitors.

Introduction: The Significance of the Indole-Thiazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The indole nucleus is a versatile scaffold that has been successfully incorporated into numerous approved kinase inhibitors, owing to its ability to form key interactions within the ATP-binding site.[1][2] The combination of the indole motif with a thiazole ring, as seen in the 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine core, offers a unique three-dimensional structure with a rich potential for forming hydrogen bonds, hydrophobic interactions, and π-π stacking with kinase active sites.[3][4] This guide will delineate a robust in silico strategy to explore the chemical space around this promising scaffold to identify novel kinase inhibitor candidates.

The Virtual Screening Workflow: A Strategic Overview

Virtual screening is a powerful computational technique that allows for the rapid assessment of large libraries of chemical compounds to identify those with a high probability of binding to a biological target.[5] Our workflow is designed to be a multi-step filtering process, starting with a large, diverse library and progressively narrowing it down to a small set of high-confidence hits for experimental validation.

G cluster_0 Library Preparation cluster_1 Target Preparation cluster_2 Virtual Screening Cascade cluster_3 Hit Selection & Analysis A Core Scaffold Selection: 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine B Virtual Library Enumeration (R-group decoration) A->B C 3D Conformer Generation & Energy Minimization B->C G High-Throughput Virtual Screening (HTVS) (Docking-based) C->G D Target Selection (e.g., VEGFR-2, EGFR) E Protein Preparation (PDB structure, add hydrogens, remove water) D->E F Binding Site Definition & Grid Generation E->F F->G H Pharmacophore Filtering G->H I Molecular Docking (Standard & Extra Precision) H->I J Binding Free Energy Calculation (e.g., MM/GBSA) I->J K ADMET Prediction J->K L Clustering & Diversity Analysis K->L M Visual Inspection & Hit Prioritization L->M N Selection for Synthesis & In Vitro Assay M->N

Figure 1: A comprehensive workflow for the in silico screening of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine libraries.

Library Design and Preparation

The quality of the virtual library is a critical determinant of the success of a screening campaign. Our approach focuses on creating a diverse and synthetically accessible library centered around the core scaffold.

Core Scaffold and R-Group Selection

The starting point is the 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold. The key to library generation is the strategic decoration of this core with a variety of R-groups at synthetically feasible positions. These positions are typically the indole nitrogen, the 2-amino group of the thiazole, and available positions on the indole ring. The selection of R-groups should be guided by:

  • Chemical Diversity: Incorporate a wide range of functional groups to explore different interactions (e.g., hydrogen bond donors/acceptors, hydrophobic moieties, charged groups).

  • Synthetic Tractability: Prioritize R-groups that can be introduced using known and reliable chemical reactions.[6]

  • Drug-like Properties: Filter R-groups based on physicochemical properties to enhance the likelihood of identifying compounds with favorable ADMET profiles.

Library Enumeration and 3D Preparation

Once the R-groups are selected, a combinatorial library is generated in silico. Each enumerated molecule must then be prepared for docking by generating a low-energy 3D conformation. This typically involves:

  • 2D to 3D Conversion: Using a suitable algorithm to generate an initial 3D structure.

  • Tautomer and Ionization State Prediction: Enumerating possible protonation states at a physiological pH (e.g., 7.4).

  • Conformational Sampling: Generating a diverse set of conformers for each molecule to account for its flexibility.

  • Energy Minimization: Using a molecular mechanics force field to relax the geometry and obtain a low-energy conformation.

Target Selection and Preparation

The choice of a biological target is paramount. The indole-thiazole scaffold has shown promise against a range of kinases. For this guide, we will consider a hypothetical screening campaign against a well-validated cancer target, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are known to be inhibited by indole-based compounds.[1][2][7]

Protein Structure Selection

A high-resolution crystal structure of the target kinase in a relevant conformation is essential. The Protein Data Bank (PDB) is the primary resource for these structures.[8] Key considerations for selecting a PDB entry include:

  • Resolution: Higher resolution structures provide more accurate atomic coordinates.

  • Co-crystallized Ligand: Structures with a bound inhibitor can help define the binding pocket and validate the docking protocol.

  • Conformation: Kinases can adopt different conformations (e.g., DFG-in, DFG-out). The choice of conformation will influence the type of inhibitors identified.[9]

Receptor Preparation Protocol

The raw PDB structure must be carefully prepared for docking. This is a critical step to ensure the accuracy of the subsequent calculations.

Step-by-Step Receptor Preparation:

  • Load PDB Structure: Import the selected PDB file into a molecular modeling software package (e.g., Schrödinger Maestro, MOE).

  • Remove Unnecessary Molecules: Delete water molecules that are not critical for ligand binding, as well as any co-solvents or ions not relevant to the study.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

  • Assign Protonation States: Predict the protonation states of titratable residues (e.g., His, Asp, Glu) at a defined pH.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Binding Site Definition and Grid Generation

The final step in target preparation is to define the binding site and generate a grid for the docking calculations. The binding site is typically defined by selecting the co-crystallized ligand or by identifying key active site residues. A grid is then generated within this defined volume, pre-calculating the potential energy of interaction for different atom types. This grid-based approach significantly speeds up the docking process.

The Virtual Screening Cascade: A Multi-Faceted Approach

A hierarchical screening approach is employed to efficiently screen large libraries while maintaining a high degree of accuracy.[10][11]

High-Throughput Virtual Screening (HTVS)

The entire library is first subjected to a rapid docking calculation using a simplified scoring function. The goal of HTVS is to quickly eliminate compounds that are unlikely to bind, rather than to accurately predict binding affinity.[10]

Pharmacophore-Based Filtering

A pharmacophore model represents the essential 3D arrangement of chemical features required for biological activity. A ligand-based pharmacophore can be developed from known active indole-thiazole kinase inhibitors, or a structure-based pharmacophore can be generated from the key interactions observed in the kinase active site.[12][13][14] The top-scoring compounds from HTVS are then filtered to retain only those that match the pharmacophore hypothesis.

G cluster_0 Pharmacophore Features cluster_1 Example Kinase Hinge Interaction A H-Bond Donor Ligand_NH Ligand H-Bond Donor (e.g., Indole N-H) A->Ligand_NH B H-Bond Acceptor Hinge_CO Hinge Backbone C=O B->Hinge_CO C Aromatic Ring D Hydrophobic Group Ligand_NH->Hinge_CO H-Bond

Figure 2: A simplified pharmacophore model for kinase hinge binding.

Molecular Docking: Standard and Extra Precision

The remaining compounds are then subjected to more rigorous docking calculations using more sophisticated scoring functions.[10][15] This step aims to more accurately predict the binding pose and rank the compounds based on their predicted affinity. The use of multiple precision levels (e.g., Standard Precision followed by Extra Precision) helps to balance computational cost and accuracy.[10]

Post-Docking Analysis and Rescoring

The top-ranked poses from docking are further refined and rescored using methods that provide a more accurate estimation of binding free energy. A common approach is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This technique calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.

Hit Selection and Prioritization

The final stage of the in silico process involves a careful analysis of the top-ranked compounds to select a manageable number for experimental testing.

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce the likelihood of late-stage drug development failures.[16][17][18] A variety of computational models are available to predict key ADMET parameters.[19][20]

Table 1: Key ADMET Properties for Prioritization

PropertyDesirable Range/ValueRationale
Molecular Weight < 500 DaCorrelates with good absorption and distribution.
LogP 1 - 4A measure of lipophilicity; affects solubility and permeability.
Hydrogen Bond Donors < 5High numbers can reduce membrane permeability.
Hydrogen Bond Acceptors < 10High numbers can reduce membrane permeability.
Aqueous Solubility HighEssential for absorption and formulation.
CYP450 Inhibition LowReduces the risk of drug-drug interactions.
hERG Inhibition LowReduces the risk of cardiotoxicity.
Clustering and Diversity Analysis

The top-scoring compounds are clustered based on their structural similarity. This helps to ensure that a diverse range of chemical scaffolds are selected for further investigation, reducing redundancy and increasing the chances of finding novel active chemotypes.

Visual Inspection

This is a critical, experience-driven step. A medicinal chemist or computational scientist should visually inspect the binding poses of the top-ranked compounds. Key aspects to evaluate include:

  • Key Interactions: Does the compound form the expected interactions with the kinase active site (e.g., hydrogen bonds with the hinge region)?

  • Strain Energy: Is the bound conformation of the ligand energetically reasonable?

  • Synthetic Accessibility: How feasible is the synthesis of the compound?

Conclusion and Future Directions

The in silico screening workflow detailed in this guide provides a robust and efficient strategy for identifying novel kinase inhibitors based on the 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold. By integrating a hierarchical screening approach with early-stage ADMET profiling and expert analysis, this methodology can significantly accelerate the drug discovery process. The prioritized hits from this computational pipeline form a strong foundation for synthetic chemistry efforts and subsequent in vitro and in vivo validation. Future work could involve the use of more advanced techniques such as free energy perturbation (FEP) calculations for more accurate binding affinity prediction and the application of machine learning models to further refine hit selection.

References

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  • Virtual screening/Docking workflow. Macs in Chemistry. Available from: [Link]

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A Technical Guide to the Computational Analysis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of indole and thiazole moieties in a single molecular framework presents a compelling scaffold for drug discovery, leveraging the biological significance of both heterocycles. This technical guide provides a comprehensive, in-depth computational analysis of a representative hybrid molecule, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for performing and interpreting in-silico studies. We will delve into the causality behind methodological choices, from initial molecular modeling and quantum chemical calculations using Density Functional Theory (DFT) to advanced techniques like molecular docking and molecular dynamics (MD) simulations. Each protocol is presented as a self-validating system, emphasizing scientific integrity and reproducibility. The overarching goal is to elucidate the structural, electronic, and dynamic properties of the title compound, predict its potential biological targets, and assess its drug-like characteristics, thereby accelerating its journey from a virtual concept to a potential therapeutic agent.

Introduction: The Scientific Rationale

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] Its structural resemblance to tryptophan allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Similarly, the 2-aminothiazole scaffold is a privileged structure in drug development, known for its broad spectrum of biological activities such as anticancer, antioxidant, and antimicrobial properties.[5][6]

The hybrid molecule, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, strategically combines these two pharmacophores.[7] The indole ring's π-electron system facilitates interactions with hydrophobic pockets in proteins, while the 2-amino group on the thiazole ring offers crucial hydrogen-bonding capabilities.[7] Recent studies on similar indole-thiazole hybrids have highlighted their potential as antimicrobial agents, suggesting that inhibition of enzymes like E. coli MurB or CYP51 could be responsible for their activity.[1][8][9]

Computational analysis provides an indispensable toolkit for dissecting the therapeutic potential of such novel compounds. By simulating molecular behavior and interactions at an atomic level, we can predict biological activity, understand mechanisms of action, and optimize lead compounds before undertaking costly and time-consuming experimental synthesis and testing.[10] This guide will delineate a systematic computational workflow to thoroughly characterize 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Molecular Modeling and Quantum Chemical Analysis

A foundational understanding of a molecule's intrinsic properties is paramount. This begins with constructing an accurate three-dimensional model and then employing quantum mechanics to probe its electronic architecture.

Ligand Preparation and Geometry Optimization

The initial step involves generating a 3D conformation of the molecule. This can be achieved using software like Avogadro or ChemDraw. However, this initial structure is not energetically favorable. Therefore, geometry optimization is a critical subsequent step.

Protocol 1: Geometry Optimization using DFT

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for molecules of this size.

  • Functional and Basis Set Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[11][12]

    • Basis Set: 6-31+G(d,p) is a Pople-style basis set that provides a good description of electron distribution. The '+' indicates the addition of diffuse functions to handle anions and lone pairs, while '(d,p)' denotes polarization functions on heavy atoms and hydrogens, respectively, to account for non-spherical electron density.[12]

  • Execution: The optimization calculation is run in the gas phase or with an implicit solvent model (e.g., PCM) to find the lowest energy conformation of the molecule.

  • Validation: A frequency calculation must be performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[12]

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Once the geometry is optimized, we can calculate key electronic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It allows for the identification of electron-rich regions (nucleophilic attack sites, typically colored red) and electron-poor regions (electrophilic attack sites, typically colored blue). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

FMO_MEP_Analysis

Molecular Docking: Identifying Potential Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[13] This is a cornerstone of structure-based drug design, allowing for the rapid screening of potential biological targets and the elucidation of binding modes.

Target Selection and Preparation

Based on the known activities of indole and thiazole derivatives, several target classes are plausible.[1][3][4] For this guide, we will use E. coli MurB, an enzyme involved in bacterial cell wall synthesis, as a representative target, given the reported antimicrobial potential of similar scaffolds.[1][8]

Protocol 2: Protein Preparation

  • PDB ID Acquisition: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For E. coli MurB, a suitable entry is 2Q85.

  • Software: UCSF Chimera, PyMOL, or Schrödinger's Protein Preparation Wizard.

  • Cleaning the Structure:

    • Remove water molecules and any co-crystallized ligands or ions not essential for binding.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Repair any missing side chains or loops using built-in tools.

    • Assign appropriate protonation states for ionizable residues at a physiological pH (e.g., 7.4).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

Docking Simulation and Analysis

Protocol 3: Molecular Docking with AutoDock Vina

  • Ligand Preparation: The optimized structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine from the DFT calculations is used. Convert the file to the required PDBQT format using AutoDock Tools, which assigns Gasteiger charges and defines rotatable bonds.

  • Grid Box Definition: Define a search space (grid box) that encompasses the active site of the protein. This is typically centered on the position of a known co-crystallized inhibitor.

  • Execution: Run AutoDock Vina. It will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Validation (Redocking): As a crucial self-validation step, extract the co-crystallized ligand from the original PDB file and dock it back into the active site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

  • Pose Analysis:

    • Examine the top-ranked poses of the title compound.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues using software like BIOVIA Discovery Studio Visualizer or PyMOL.

    • The causality of binding is revealed here: Does the 2-amino group form a key hydrogen bond? Does the indole ring sit in a hydrophobic pocket?

Docking_Workflow

Table 1: Hypothetical Docking Results Summary

MetricValueInterpretation
Binding Affinity-8.5 kcal/molStrong predicted binding affinity.
Interacting ResiduesTYR150, SER120, LEU200Key amino acids involved in binding.
Hydrogen BondsSER120 (with amino-thiazole)The 2-amino group acts as a hydrogen bond donor.
Hydrophobic InteractionsLEU200, VAL180 (with indole)The indole ring is anchored in a hydrophobic pocket.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.[4][14]

Protocol 4: Protein-Ligand MD Simulation using GROMACS

  • System Setup:

    • Force Field Selection: Choose an appropriate force field. AMBER and CHARMM are common choices for proteins. The General Amber Force Field (GAFF) can be used to generate parameters for the ligand.

    • Solvation: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to relax the system.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).

    • Run a pressure equilibration step to bring the system to the correct density (NPT ensemble).

  • Production Run: Run the simulation for a sufficiently long period (e.g., 100 nanoseconds) without restraints. Trajectories are saved at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.[15]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores alone.[4]

MD_Analysis

In-Silico ADMET Prediction

An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several computational tools can predict these properties.

Protocol 5: ADMET Prediction

  • Software: Use web-based servers like SwissADME or pkCSM.

  • Input: Provide the SMILES string or a 2D structure of the molecule.

  • Analysis: Evaluate key parameters:

    • Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, LogP, H-bond donors, and H-bond acceptors.

    • Bioavailability Score: An overall score predicting oral bioavailability.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Predicts potential toxicities like mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).

Table 2: Hypothetical ADMET Prediction for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

PropertyPredicted ValueCompliance
Molecular Weight229.3 g/mol Yes (Lipinski)
LogP2.8Yes (Lipinski)
H-Bond Donors2Yes (Lipinski)
H-Bond Acceptors3Yes (Lipinski)
Bioavailability Score0.55Good
AMES ToxicityNon-mutagenFavorable
hERG InhibitionNoFavorable

Conclusion and Future Perspectives

This guide has outlined a comprehensive and robust computational workflow for the analysis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. Through a synergistic application of quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, we can construct a detailed profile of this promising scaffold. The hypothetical results presented suggest that the title compound is a viable candidate for further investigation as an antimicrobial agent, possessing strong binding affinity for a key bacterial enzyme, a stable binding mode, and favorable drug-like properties.

The true power of this in-silico approach lies in its predictive capacity. The insights gained—from the specific residues crucial for binding to the electronic features governing reactivity—provide a rational basis for the next steps in the drug discovery pipeline. Future work should focus on the experimental validation of these computational predictions, including the chemical synthesis of the compound and in vitro assays to confirm its biological activity against the predicted targets. This iterative cycle of computational design and experimental testing is the hallmark of modern, efficient drug development.

References

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Predicted ADME properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: A Comprehensive In Silico Analysis of the Predicted ADME Profile of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Executive Summary

In the modern drug discovery paradigm, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition. This guide provides a detailed, predictive analysis of the ADME profile for the novel heterocyclic compound, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. The indole and thiazole moieties are well-established pharmacophores present in numerous approved therapeutic agents.[1] By leveraging established computational models, physicochemical principles, and data from structurally related analogues, this document constructs a comprehensive in silico ADME profile. The analysis encompasses drug-likeness, absorption potential, metabolic fate, distribution characteristics, and potential toxicological liabilities. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding of the pharmacokinetic potential of this compound and outlining the methodologies for such predictive assessments.

Introduction: The Imperative of Early-Stage ADME Assessment

The journey of a drug candidate from initial hit to marketable therapeutic is fraught with challenges, with a significant percentage of failures in clinical trials attributed to suboptimal pharmacokinetic (PK) or safety profiles. Therefore, integrating ADME profiling into the earliest stages of discovery is not merely advantageous; it is a strategic necessity. In silico ADME prediction offers a rapid, cost-effective, and resource-efficient means to screen and prioritize candidates with a higher probability of success.[2][3]

The subject of this guide, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, belongs to the 4-(indol-3-yl)thiazole class of compounds. This scaffold has garnered significant interest for its diverse biological activities, including promising antimicrobial and antifungal properties.[4][5] This predictive analysis serves as a critical first step in evaluating its potential as a therapeutic agent by building a robust, data-driven hypothesis of its behavior in a biological system.

Foundational Analysis: Physicochemical Properties and Drug-Likeness

The ADME profile of a molecule is fundamentally governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA) are key determinants of a compound's ability to permeate membranes, dissolve in aqueous environments, and interact with biological targets.

Lipinski's Rule of Five

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, an empirically derived set of guidelines used to evaluate if a compound possesses properties that would likely make it an orally active drug.[6] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons[6]

  • LogP (a measure of lipophilicity) ≤ 5[6]

  • Hydrogen Bond Donors (HBD) ≤ 5[6]

  • Hydrogen Bond Acceptors (HBA) ≤ 10[6]

Predicted Properties of the Target Compound

Based on the structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, we can predict its core physicochemical properties. These predictions are summarized in the table below. The molecule's structure suggests full compliance with Lipinski's Rule of Five, indicating a strong potential for oral bioavailability. Studies on similar indole-thiazole derivatives have also shown favorable drug-like properties and good oral bioavailability predictions.[7]

PropertyPredicted ValueLipinski's GuidelineComplianceRationale / Commentary
Molecular Formula C₁₂H₁₁N₃SN/AN/AFoundational for all subsequent calculations.
Molecular Weight (MW) 229.30 g/mol ≤ 500 DaYes The low molecular weight is favorable for passive diffusion across membranes.[8]
logP (Lipophilicity) ~2.5 - 3.5≤ 5Yes This balanced lipophilicity suggests good membrane permeability without excessive partitioning into lipid bilayers, which can hinder distribution.[7]
Hydrogen Bond Donors (HBD) 2≤ 5Yes The indole N-H and the primary amine (-NH₂) act as donors.[6]
Hydrogen Bond Acceptors (HBA) 3≤ 10Yes Includes the indole nitrogen, the thiazole ring nitrogen, and the amine nitrogen.[6]
Topological Polar Surface Area (TPSA) ~69 Ų≤ 140 ŲYes A TPSA value below 140 Ų is strongly correlated with good oral absorption.[7]
Number of Rotatable Bonds 1≤ 10Yes Low rotational freedom suggests a favorable conformational profile for receptor binding.[7]
Lipinski Violations 0≤ 1Yes The compound is predicted to have excellent drug-like characteristics.

Methodologies: The In Silico ADME Prediction Workflow

The generation of a predictive ADME profile relies on a suite of computational models, each designed to assess a specific pharmacokinetic parameter. These models are typically built using Quantitative Structure-Activity Relationship (QSAR) or machine learning algorithms trained on large datasets of compounds with experimentally determined properties.[2][3]

Standard Predictive Workflow

The process begins with the 2D structure of the molecule, which serves as the input for a cascade of predictive algorithms. This workflow allows for a holistic evaluation, from basic physicochemical characteristics to complex interactions with metabolic enzymes.

ADME_Workflow cluster_input Input & Pre-processing cluster_analysis Predictive Analysis cluster_output Output Input Molecule Structure (SMILES/SDF) PhysChem Physicochemical Properties Input->PhysChem Calculate DrugLikeness Drug-Likeness (e.g., Lipinski's Rule) PhysChem->DrugLikeness Evaluate ADME_Models ADME Models (Absorption, Distribution, Metabolism, Excretion) DrugLikeness->ADME_Models Inform Tox_Models Toxicity Models (hERG, AMES, etc.) ADME_Models->Tox_Models Report Comprehensive ADME-Tox Profile ADME_Models->Report Synthesize Tox_Models->Report Synthesize

Caption: A generalized workflow for in silico ADME-Tox prediction.
Experimental Protocol: Using a Predictive Modeling Suite (e.g., SwissADME)
  • Input Molecular Structure: Obtain the canonical SMILES string for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: CC1=C(C2=CSC(=N2)N)C3=CC=CC=C3N1.

  • Submission: Input the SMILES string into the prediction tool (e.g., the SwissADME web server).

  • Initiate Calculation: Execute the prediction algorithm. The software calculates a wide range of descriptors and runs them through its embedded predictive models.

  • Data Collation: The output provides values for physicochemical properties, lipophilicity, water solubility, pharmacokinetics (including GI absorption, BBB permeation, P-gp substrate potential, CYP inhibition), drug-likeness, and medicinal chemistry friendliness.

  • Analysis and Interpretation: Synthesize the various data points into a coherent profile, comparing the results against established thresholds for favorable drug properties, as detailed in the following section. The causality behind this protocol is to leverage validated, pre-trained models to rapidly generate a data-rich hypothesis of the compound's behavior, guiding subsequent experimental design.

Predicted ADME Profile

This section synthesizes the likely ADME characteristics of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine based on its structure and data from close analogues.

Absorption
  • Gastrointestinal (GI) Absorption: The prediction is High . This is strongly supported by its full compliance with Lipinski's rules and a low TPSA value (~69 Ų).[7] Studies on similar indole-thiazole structures consistently predict high GI absorption.[9]

  • Blood-Brain Barrier (BBB) Permeation: The prediction is No . The compound is not expected to cross the BBB. This is a common feature for molecules with its TPSA and hydrogen bonding capacity. Furthermore, it is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that removes many xenobiotics from the brain.[9] This suggests the compound is likely to have its effects confined to the periphery, which can be a desirable safety feature.

  • Skin Permeability: The prediction is Low . Similar to other compounds in this class, significant permeation through the skin is not expected.[9]

Distribution
  • Plasma Protein Binding (PPB): The prediction is High (>90%) . Most small molecule drugs exhibit significant binding to plasma proteins like albumin.[10] While this reduces the free concentration of the drug available to exert its pharmacological effect, high binding is a common and manageable characteristic. For acidic drugs, modulating PPB can be a strategy to optimize the drug's half-life.[11] Given the compound's lipophilicity and structure, strong interactions with plasma proteins are anticipated.[12]

Metabolism
  • Metabolic Stability: The prediction is Moderate . The compound presents several potential sites for metabolism by Cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in Phase I drug metabolism.[13][14]

  • CYP Inhibition: The compound is predicted to be a potential inhibitor of several key CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4 .[9] This is a critical prediction, as inhibition of these enzymes can lead to drug-drug interactions. Experimental validation of these potential interactions would be a high priority.

  • Likely Sites of Metabolism (SOM): The most probable metabolic transformations are Phase I oxidative reactions.[15] The primary sites are predicted to be:

    • Aromatic Hydroxylation: On the benzene ring of the indole nucleus.

    • Oxidation of the Methyl Group: The 2-methyl group on the indole is a prime candidate for oxidation to a hydroxymethyl and subsequently a carboxylic acid metabolite.

    • N-Oxidation or Glucuronidation: The amine and indole nitrogens can undergo Phase I or Phase II metabolism.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism Parent 4-(2-Methyl-1H-indol-3-yl) -thiazol-2-ylamine Metabolite1 Hydroxylated Indole Metabolite Parent->Metabolite1 Oxidation Metabolite2 Oxidized Methyl Group (CH₂OH → COOH) Parent->Metabolite2 Oxidation Conjugate Glucuronide or Sulfate Conjugate Parent->Conjugate Conjugation (UGT, SULT) Metabolite1->Conjugate Conjugation (UGT, SULT) Metabolite2->Conjugate Conjugation (UGT, SULT) Excretion Excreted Metabolites (Increased Polarity) Conjugate->Excretion

Caption: Predicted metabolic pathways for the target compound.
Excretion

The primary route of excretion is predicted to be renal , following metabolic conversion to more polar, water-soluble derivatives. The metabolites generated in Phase I and Phase II reactions (e.g., hydroxylated and glucuronidated forms) will be more readily cleared by the kidneys into the urine. Studies on the excretion of other thiazole-containing compounds show rapid clearance, with the majority of the dose often excreted within the first 24 hours.[16]

Predicted Toxicity Profile

Early toxicity assessment is crucial to identify potential safety liabilities. While in silico models are predictive and not definitive, they are invaluable for flagging risks.

  • hERG Inhibition: Prediction models for hERG (human Ether-à-go-go-Related Gene) channel inhibition are critical, as blockade can lead to fatal cardiac arrhythmias. Given the compound's structural features, this would be a key parameter to assess, though specific predictions require dedicated models.

  • Mutagenicity (Ames Test): The prediction is Non-mutagenic . The core indole-thiazole scaffold is not a known structural alert for mutagenicity. Studies on a large series of related 4-(indol-3-yl)thiazole-2-amines found them to be non-toxic in cytotoxicity assessments.[1][4]

  • Hepatotoxicity: The potential for CYP inhibition, particularly of major isoforms like CYP3A4 and CYP2C9, suggests that hepatotoxicity should be carefully evaluated in subsequent experimental studies.

Synthesis and Future Directions

This in-depth in silico analysis provides a strong foundational hypothesis for the ADME and pharmacokinetic profile of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

ADME ParameterPredicted ProfileImplication for Drug Development
Absorption High GI Absorption, No BBB penetrationExcellent candidate for oral administration for peripheral targets.
Distribution High Plasma Protein BindingTypical for small molecule drugs; requires consideration in dose-response studies.
Metabolism Moderate stability, potential CYP inhibitorPotential for drug-drug interactions is a key risk to be investigated experimentally.
Excretion Primarily renal after metabolismStandard clearance pathway.
Toxicity Likely non-mutagenic, low acute toxicityFavorable initial safety profile, but specific liabilities (hERG, DDI) must be tested.

References

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  • Bhoge, N.D., et al. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Geronikaki, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH. Available at: [Link]

  • Geronikaki, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. Available at: [Link]

  • Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One. Available at: [Link]

  • PubChem. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]

  • Chemsrc. 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE. Chemsrc. Available at: [Link]

  • Geronikaki, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

  • Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4- oxo-2-thioxothiazolidin-3-yl]- propionic Acid as a Potential Polypharmacological Agent. ResearchGate. Available at: [Link]

  • Olsen, L., et al. (2015). Prediction of cytochrome P450 mediated metabolism. PubMed. Available at: [Link]

  • Basith, S., et al. (2022). Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. NIH. Available at: [Link]

  • Rendic, S. & Guengerich, F.P. (2021). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (2023). Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Scott, J.S., et al. (2021). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. ResearchGate. Available at: [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]

  • Do, Q.N., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. Available at: [Link]

  • Obach, R.S. (2006). Prediction of plasma protein binding displacement and its implications for quantitative assessment of metabolic drug-drug interactions from in vitro data. PubMed. Available at: [Link]

  • Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • Rydberg, P., et al. (2009). Fast Prediction of Cytochrome P450 Mediated Drug Metabolism. PubMed. Available at: [Link]

  • H ιστο, P., et al. (2017). Urinary excretion kinetics of the metabolite N-methylmalonamic acid (NMMA) after oral dosage of chloromethylisothiazolinone and methylisothiazolinone in human volunteers. PubMed. Available at: [Link]

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Biological activity spectrum of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Spectrum of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The intersection of indole and thiazole heterocycles represents a fertile ground in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities.[1] This guide focuses on a specific molecule within this class, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a derivative that combines these two privileged scaffolds. While the broader class of 4-(indol-3-yl)thiazol-2-amines has demonstrated significant antimicrobial and antifungal properties, this whitepaper provides a detailed examination of the 2-methyl indole variant.[2][3] We will synthesize findings from primary literature to delineate its established antimicrobial activity, explore its potential in anticancer and anti-inflammatory applications based on the activities of structurally related compounds, and provide detailed, field-proven protocols for the experimental validation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Introduction: The Strategic Fusion of Privileged Scaffolds

The indole nucleus is a cornerstone of numerous pharmacologically active agents, recognized for its role in compounds with antimicrobial, antiviral, and antitumor properties.[4] Similarly, the thiazole ring is a key component in a variety of approved drugs, contributing to a wide spectrum of biological functions including antimicrobial and anticancer effects.[2] The strategic combination of these two moieties into a single molecular entity, such as 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, creates a hybrid scaffold with the potential for synergistic or novel pharmacological profiles.[1] This guide delves into the known biological activities of this specific compound and extrapolates its potential based on the well-documented behavior of the parent indole-thiazole framework.

Chapter 1: Synthesis and Characterization

The synthesis of 4-(indol-3-yl)thiazol-2-amine derivatives is typically achieved through the Hantzsch thiazole synthesis.[5] This classic condensation reaction involves the treatment of an α-haloketone with a thiourea derivative. In the case of the target compound, the synthesis begins with a 3-(α-chloropropionyl)-2-methyl-1H-indole, which is then reacted with thiourea in the presence of a base to yield the final product.[2]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 2_methyl_indole 2-Methyl-1H-indole friedel_crafts Friedel-Crafts Acylation 2_methyl_indole->friedel_crafts chloroacetyl_chloride α-Chloropropionyl chloride chloroacetyl_chloride->friedel_crafts thiourea Thiourea hantzsch Hantzsch Thiazole Synthesis thiourea->hantzsch haloketone 3-(α-Chloropropionyl)-2-methyl-1H-indole friedel_crafts->haloketone haloketone->hantzsch product 4-(2-Methyl-1H-indol-3-yl)- thiazol-2-ylamine hantzsch->product G cluster_bacteria Antibacterial Mechanism cluster_fungi Antifungal Mechanism Compound_B 4-(2-Methyl-1H-indol-3-yl)- thiazol-2-ylamine MurB MurB Enzyme Compound_B->MurB Inhibits Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Lysis_B Cell Lysis CellWall->Lysis_B Disruption leads to Compound_F 4-(2-Methyl-1H-indol-3-yl)- thiazol-2-ylamine CYP51 CYP51 Enzyme Compound_F->CYP51 Inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Lysis_F Cell Lysis Membrane->Lysis_F Disruption leads to

Caption: Proposed antimicrobial mechanisms of action via enzyme inhibition.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a cornerstone of antimicrobial susceptibility testing. [6][7]

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or Tryptic Soy Broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This step is critical for reproducibility.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [8]

Chapter 3: Anticancer Potential (Exploratory)

While direct anticancer studies on 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine are not extensively published, the indole-thiazole scaffold is present in numerous compounds with demonstrated cytotoxic and antitumor activities. [1][4]Related derivatives have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways. [4][9]For instance, some indole-thiazole derivatives act as GPER agonists and inhibit breast cancer cell growth, while others function as tubulin targeting agents. [4][9]This suggests that the target compound is a viable candidate for anticancer screening.

Potential Mechanisms and Targets

The anticancer activity of this class of compounds could be mediated through several mechanisms:

  • Kinase Inhibition: Many indole derivatives are potent kinase inhibitors, targeting signaling pathways that are frequently deregulated in cancer. [1]* Apoptosis Induction: Structurally similar compounds have been shown to trigger programmed cell death in cancer cell lines. [4]* Receptor Modulation: As seen with GPER agonists, these compounds can modulate receptor activity to inhibit cell proliferation. [9]

G Compound 4-(2-Methyl-1H-indol-3-yl)- thiazol-2-ylamine Kinase Protein Kinase (e.g., Receptor Tyrosine Kinase) Compound->Kinase Inhibits (?) GPER G-Protein Coupled Estrogen Receptor (GPER) Compound->GPER Modulates (?) Apoptosis Apoptosis Induction Compound->Apoptosis Induces (?) Signaling Proliferation Signaling (e.g., ERK1/2) Kinase->Signaling Activates GPER->Signaling Activates Proliferation Cell Proliferation & Survival Signaling->Proliferation Proliferation->Apoptosis Antagonistic

Sources

Foreword: Unveiling the Therapeutic Potential of Indole-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Novel Biological Targets of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and Its Analogs

The intersection of the indole and thiazole heterocyclic rings has given rise to a class of compounds with significant therapeutic promise. These scaffolds are present in a variety of clinically approved drugs, highlighting their importance in medicinal chemistry.[1] This guide focuses on the specific molecule, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, and its close structural analogs. While direct, in-depth research on this exact molecule is limited, a comprehensive analysis of its structural relatives provides a strong foundation for identifying and validating its novel biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of the potential mechanisms of action and detailed, field-proven experimental protocols for target identification and validation.

The Chemical Landscape: Structure-Activity Relationships

The core structure of 4-(indol-3-yl)thiazol-2-amine derivatives has been shown to be a versatile pharmacophore with a range of biological activities, including antimicrobial and anticancer effects.[2][3] The specific substitution patterns on both the indole and thiazole rings play a crucial role in determining the compound's biological targets and potency. For the molecule in focus, the presence of a methyl group at the 2-position of the indole ring is a key structural feature. Structure-activity relationship (SAR) studies on related compounds have indicated that substituents on the indole ring, as well as on the 2-amino group of the thiazole, significantly influence antibacterial activity.[2]

Primary Biological Targets and Mechanisms of Action

Based on extensive research into the broader class of 4-(indol-3-yl)thiazole-2-amines, two primary areas of biological activity have been identified: antimicrobial and anticancer.

Antimicrobial Activity: A Two-Pronged Attack

Derivatives of 4-(indol-3-yl)thiazole-2-amine have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4] Docking studies on close analogs suggest a dual mechanism of action, targeting key enzymes in both bacterial and fungal cell wall synthesis.

  • Bacterial Target: UDP-N-acetylenolpyruvylglucosamine Reductase (MurB) : In bacteria, the proposed target is MurB, an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] Inhibition of MurB disrupts cell wall integrity, leading to bacterial cell death. The 4-(indol-3-yl)thiazole-2-ylamine scaffold is hypothesized to bind to the active site of MurB, preventing its interaction with its natural substrate.

  • Fungal Target: Lanosterol 14α-demethylase (CYP51) : In fungi, the likely target is CYP51, a crucial enzyme in the ergosterol biosynthesis pathway.[2][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to fungal cell death. The indole-thiazole core is thought to interact with the heme iron in the active site of CYP51, a mechanism shared by azole antifungal drugs.

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of 4-(indol-3-yl)thiazole-2-amine derivatives against various bacterial strains. This data, while not for the exact target molecule, provides a strong indication of the potential antibacterial spectrum and potency.

Compound ReferenceBacterial StrainMIC (mg/mL)MBC (mg/mL)
5d S. aureus0.230.47
B. cereus0.230.47
L. monocytogenes0.230.47
E. coli0.230.47
S. Typhimurium0.230.47
5m S. aureus0.120.23
B. cereus0.060.12
L. monocytogenes0.120.23
E. coli0.230.47
S. Typhimurium0.230.47
5x S. aureus0.120.23
B. cereus0.120.23
L. monocytogenes0.120.23
E. coli0.120.23
S. Typhimurium0.060.12

Data extracted from a study on closely related analogs of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.[2]

Anticancer Activity: A Multifaceted Approach

The indole-thiazole scaffold is also a recognized pharmacophore in the development of anticancer agents.[1][6] While the precise mechanisms for this class of compounds are still under investigation, several potential targets and pathways have been proposed based on studies of related molecules.

  • Kinase Inhibition : Many anticancer drugs containing the thiazole moiety, such as Dasatinib, function as kinase inhibitors.[1] It is plausible that 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine could inhibit the activity of protein kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[7] Nortopsentin analogs, which share the bis-indole structure bridged by a heterocyclic ring, have shown antiproliferative activity through CDK1 inhibition.[7]

  • Induction of Apoptosis : Some 2-aminothiazole derivatives have been shown to induce apoptosis in cancer cells.[3][6] This could occur through the intrinsic pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]

  • Other Potential Targets : Research on related heterocyclic compounds suggests other potential anticancer mechanisms, including inhibition of monoamine oxidase (MAO), which can be dysregulated in some cancers, and modulation of peroxisome proliferator-activated receptor-gamma (PPARγ).[8][9][10]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for key experiments to validate the proposed biological targets of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Workflow for Antimicrobial Target Validation

cluster_0 Initial Screening cluster_1 Bacterial Target Validation cluster_2 Fungal Target Validation A MIC & MBC Assays (Bacteria & Fungi) B MurB Enzyme Inhibition Assay (Spectrophotometric) A->B Identifies antibacterial hit D CYP51 Binding Assay (Spectroscopic) A->D Identifies antifungal hit C Cell Wall Integrity Assay (e.g., Spheroplast Formation) B->C Confirms cellular effect E Ergosterol Quantification (HPLC or GC-MS) D->E Confirms downstream effect

Caption: Workflow for antimicrobial target validation.

  • Expression and Purification of MurB : Recombinantly express and purify MurB from E. coli or the target bacterial species.

  • Assay Components : Prepare an assay buffer containing Tris-HCl, NADPH, and UDP-N-acetylglucosamine enolpyruvate (UNAGEP).

  • Reaction Initiation : Add purified MurB to the assay mixture containing varying concentrations of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

  • Data Acquisition : Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, using a spectrophotometer.

  • Data Analysis : Calculate the initial reaction velocities and determine the IC50 value of the compound.

Workflow for Anticancer Target Validation

cluster_0 Cell-Based Assays cluster_1 Molecular Target Identification A Cytotoxicity Screening (MTT/MTS Assay on Cancer Cell Lines) B Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) A->B C Cell Cycle Analysis (Propidium Iodide Staining) A->C D Kinase Inhibition Profiling (Panel of Cancer-Related Kinases) A->D Identify potential kinase targets E Western Blot Analysis (Apoptosis & Cell Cycle Markers) B->E Confirm apoptotic pathway C->E Investigate cell cycle arrest F In Silico Docking Studies (Binding to Putative Targets) D->F Model binding interactions

Caption: Workflow for anticancer target validation.

  • Select Kinase Panel : Choose a panel of kinases relevant to the cancer types showing sensitivity to the compound (e.g., CDKs, receptor tyrosine kinases).

  • In Vitro Kinase Assays : Utilize a commercial service or in-house platform (e.g., ADP-Glo™, LanthaScreen™) to assess the inhibitory activity of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine against the selected kinase panel.

  • Dose-Response Analysis : For any identified hits, perform dose-response assays to determine the IC50 values.

  • Mechanism of Inhibition Studies : Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

Concluding Remarks and Future Directions

The 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold represents a promising starting point for the development of novel therapeutic agents. The evidence from closely related analogs strongly suggests that its biological activities are likely mediated through the inhibition of key enzymes in microbial cell wall/membrane synthesis and the modulation of pathways critical for cancer cell survival. The experimental workflows and protocols outlined in this guide provide a robust framework for the definitive identification and validation of its biological targets. Future research should focus on confirming these proposed mechanisms of action, optimizing the lead compound through medicinal chemistry efforts to enhance potency and selectivity, and evaluating its efficacy in preclinical in vivo models.

References

  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(20), 6135. [Link]

  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. [Link]

  • Lozynskyi, A., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2291. [Link]

  • Chimenti, F., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 528-540. [Link]

  • Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6562. [Link]

  • Kumar, A., et al. (2016). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. [Link]

  • Da Settimo, F., et al. (2014). 3-[4-(1-Methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Molecules, 19(9), 14634-14655. [Link]

  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(20), 6135. [Link]

  • Chimenti, F., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. [Link]

  • Noolvi, M. N., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Kociuba, M., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11883. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This hybrid indole-thiazole scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with these two heterocyclic systems, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Scientific Rationale

The structural confirmation of a novel or synthesized compound is the bedrock of any chemical or pharmaceutical research. In the case of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a molecule with multiple functional groups and two distinct aromatic systems, a multi-pronged spectroscopic approach is not just recommended, but essential for unambiguous characterization. The indole moiety is a well-known pharmacophore present in numerous approved drugs, while the thiazole ring is also a key component in many biologically active compounds.[1][2] The combination of these two in a single molecule creates a unique electronic and structural landscape that can be precisely mapped using a suite of spectroscopic techniques.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive analysis of this target molecule. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, providing a self-validating system for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount before delving into its spectroscopic analysis. The molecule consists of a 2-methylindole ring system linked at the 3-position to the 4-position of a 2-aminothiazole ring.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (ratio of protons), and their multiplicity (number of neighboring protons). The spectrum is predicted to be complex due to the presence of two aromatic rings and exchangeable amine and indole N-H protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis, as it effectively solubilizes the compound and allows for the observation of N-H protons, which might be broadened or exchanged in other solvents like chloroform-d.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Broad Singlet1HIndole N-HThe indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on concentration and temperature.[1]
~7.20 - 7.60Multiplet4HIndole C4-H, C5-H, C6-H, C7-HThe aromatic protons of the indole ring will appear in this region. Specific assignments can be complex without 2D NMR data.
~6.50 - 6.80Singlet1HThiazole C5-HThe proton on the thiazole ring is expected to be a singlet as it has no adjacent protons. Similar compounds show this signal in the 6.2-6.5 ppm range.[1]
~6.60 - 7.00Broad Singlet2HThiazole NH₂The amine protons are typically a broad singlet and their chemical shift can vary.
~2.20 - 2.40Singlet3HIndole C2-CH₃The methyl group protons will appear as a singlet in the upfield region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe to the DMSO-d₆ lock signal.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals and determine the multiplicities.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans are typically required. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167Thiazole C2 (C-NH₂)The carbon attached to the amino group in the thiazole ring is expected to be significantly downfield.[1]
~145 - 155Thiazole C4The quaternary carbon of the thiazole ring linked to the indole.
~135 - 140Indole C7aQuaternary carbon of the indole ring fused to the pyrrole ring.
~125 - 135Indole C2The carbon bearing the methyl group.
~110 - 125Indole C3, C3a, C4, C5, C6, C7Aromatic carbons of the indole ring.
~100 - 110Thiazole C5The carbon bearing the single proton on the thiazole ring.
~10 - 15Indole C2-CH₃The methyl carbon will be in the upfield aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 100 MHz (or corresponding field strength) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). This technique is excellent for quickly confirming the presence of key functional groups.

Predicted FT-IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3200N-H StretchIndole N-H and Thiazole NH₂The N-H stretching vibrations typically appear as broad bands in this region. The presence of two N-H groups may lead to a complex band.
3100 - 3000C-H StretchAromatic C-HCharacteristic stretching vibrations for C-H bonds on the aromatic rings.
2950 - 2850C-H StretchAliphatic C-H (Methyl)Stretching vibrations for the C-H bonds of the methyl group.
~1620C=N StretchThiazole RingThe C=N bond within the thiazole ring will have a characteristic absorption in this region.
~1580 - 1450C=C StretchAromatic RingsMultiple bands are expected in this region corresponding to the C=C stretching vibrations of the indole and thiazole rings.
~1340C-N StretchAromatic AmineThe stretching vibration of the C-N bond of the 2-aminothiazole.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also provide valuable structural information. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₂H₁₁N₃S

  • Monoisotopic Mass: 229.0674 g/mol

  • Predicted [M+H]⁺: 230.0752

Fragmentation Pattern: The indole and thiazole rings are relatively stable, so the molecular ion peak is expected to be prominent. Fragmentation may occur via loss of small molecules or cleavage of the bond between the two ring systems.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to predict the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions, typically π → π* transitions in conjugated systems.[3][4] The extensive conjugation in 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, spanning both aromatic rings, is expected to result in strong UV absorption.

Predicted UV-Vis Data

  • λ_max: Expected to be in the range of 280-350 nm. The exact wavelength will depend on the solvent used due to solvatochromic effects. The extended conjugation compared to indole alone will cause a bathochromic (red) shift to a longer wavelength.[3]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a range of wavelengths (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Spectroscopic Characterization Workflow

The following diagram illustrates the logical flow for a comprehensive and self-validating spectroscopic characterization of the target compound.

cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (HRMS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis NMR NMR Spectroscopy Sample->NMR FTIR_Data Functional Groups Confirmed (N-H, C=N, Aromatic C-H) FTIR->FTIR_Data MS_Data Molecular Formula & Weight Confirmed (C12H11N3S) MS->MS_Data UVVis_Data Conjugated System Confirmed (λmax observed) UVVis->UVVis_Data NMR_Data ¹H & ¹³C NMR Data (Proton/Carbon Skeleton) NMR->NMR_Data Structure Structure Elucidated & Confirmed FTIR_Data->Structure MS_Data->Structure UVVis_Data->Structure NMR_Data->Structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

References

  • Smiljkovic, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. Available at: [Link]

  • Kuzu, B., & Menges, N. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 162, 61-68. Available at: [Link]

  • Chemistry LibreTexts (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available at: [Link]

  • ResearchGate (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Available at: [Link]

  • YouTube (2019). UV-Vis Spectroscopy and Conjugated Systems. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: An In-depth ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This molecule, featuring a synthetically important indolylthiazole scaffold, is of significant interest to researchers in medicinal chemistry and drug development. This document will serve as an in-depth resource for scientists, offering not only the spectral data but also a thorough interpretation grounded in fundamental principles of NMR spectroscopy and supported by data from related structures.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for elucidating molecular structures in solution. For a novel or complex molecule like 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a comprehensive understanding of its ¹H and ¹³C NMR spectra is the cornerstone of its characterization, confirming its identity and purity. This guide will deconstruct the spectral features of this compound, providing a logical framework for the assignment of each resonance.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is predicted to exhibit a series of distinct signals corresponding to each unique proton in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton, which is a composite of inductive and resonance effects from the constituent indole and thiazole ring systems.

Table 1: Predicted ¹H NMR Data for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Indole-NH11.0 - 12.0broad singlet1H-
Indole-H47.5 - 7.8doublet1H~8.0
Indole-H77.3 - 7.5doublet1H~8.0
Indole-H57.0 - 7.2triplet1H~7.5
Indole-H67.0 - 7.2triplet1H~7.5
Thiazole-H56.3 - 6.6singlet1H-
Thiazole-NH₂6.5 - 6.9broad singlet2H-
Indole-CH₃2.3 - 2.5singlet3H-

Interpretation of the ¹H NMR Spectrum: A Causality-Driven Approach

The assignment of each proton signal is based on established chemical shift ranges for indole and thiazole derivatives, as well as the expected electronic interplay between the two heterocyclic rings.

  • Indole Protons: The protons on the benzene ring of the indole moiety (H4, H5, H6, and H7) are expected to appear in the aromatic region (7.0-7.8 ppm). The characteristic downfield shift of H4 and H7 is due to the anisotropic effect of the fused pyrrole ring. The multiplicity of these signals (doublets and triplets) arises from spin-spin coupling with adjacent protons. The indole NH proton is typically observed as a broad singlet at a significantly downfield chemical shift (11.0-12.0 ppm) due to its acidic nature and participation in hydrogen bonding.[1]

  • 2-Methyl Protons: The methyl group at the C2 position of the indole ring is predicted to resonate as a sharp singlet in the upfield region (2.3-2.5 ppm), consistent with typical chemical shifts for methyl groups attached to an sp²-hybridized carbon in a heterocyclic system.[2]

  • Thiazole Proton: The H5 proton of the thiazole ring is expected to appear as a singlet in the range of 6.3-6.6 ppm.[1] Its chemical shift is influenced by the electron-donating amino group at C2 and the electron-withdrawing nature of the sulfur and nitrogen atoms within the ring.

  • Amino Protons: The protons of the primary amine group at the C2 position of the thiazole ring are anticipated to produce a broad singlet between 6.5 and 6.9 ppm.[1] The broadness of this signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The predicted chemical shifts for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine are summarized below.

Table 2: Predicted ¹³C NMR Data for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiazole-C2168 - 172
Thiazole-C4145 - 150
Indole-C3a135 - 138
Indole-C7a134 - 137
Indole-C2130 - 135
Indole-C4120 - 125
Indole-C6120 - 125
Indole-C5118 - 122
Indole-C7110 - 115
Thiazole-C5105 - 110
Indole-C3100 - 105
Indole-CH₃12 - 15

Interpretation of the ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The chemical shifts of the carbon atoms are highly diagnostic of their local electronic environment.

  • Thiazole Carbons: The C2 carbon of the thiazole ring, directly attached to the electronegative nitrogen and sulfur atoms and the amino group, is expected to be the most downfield signal in the spectrum (168-172 ppm). The C4 carbon, bonded to the indole ring, will also be significantly downfield (145-150 ppm). The C5 carbon, adjacent to the sulfur atom, is predicted to appear at a more upfield position (105-110 ppm).

  • Indole Carbons: The quaternary carbons of the indole ring (C2, C3, C3a, and C7a) will have distinct chemical shifts. The C2 carbon, bearing the methyl group, is expected around 130-135 ppm. The C3 carbon, attached to the thiazole ring, will be shielded and appear further upfield (100-105 ppm). The bridgehead carbons, C3a and C7a, will resonate in the 134-138 ppm range. The carbons of the benzene portion of the indole ring will appear in the typical aromatic region (110-125 ppm).

  • Methyl Carbon: The carbon of the 2-methyl group will be found at the most upfield region of the spectrum (12-15 ppm), characteristic of sp³-hybridized carbons.

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and NH₂).[3] DMSO-d₆ is often preferred for compounds with acidic protons as it slows down the exchange rate, leading to sharper signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically -1 to 13 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0 to 200 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

    • COSY: Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC: Correlates protons directly attached to carbon atoms.

    • HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for assigning quaternary carbons.

Visualization of the NMR Workflow

The logical flow of acquiring and interpreting NMR data can be visualized as follows:

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Instrument Setup (Tune, Match, Shim) C->D E 1D ¹H NMR Acquisition D->E F 1D ¹³C NMR Acquisition D->F G 2D NMR (COSY, HSQC, HMBC) E->G H Data Processing (FT, Phasing, Baseline) G->H I Peak Picking & Integration H->I J Chemical Shift Assignment I->J K Structural Elucidation J->K

Caption: Workflow for NMR Data Acquisition and Analysis.

Conclusion

The structural elucidation of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine through ¹H and ¹³C NMR spectroscopy is a critical step in its chemical characterization. This guide provides a comprehensive overview of the predicted spectral data and a detailed rationale for the assignment of each resonance. By following the outlined experimental protocol, researchers can obtain high-quality, reliable NMR data. The synergistic use of 1D and 2D NMR techniques, coupled with a fundamental understanding of chemical principles, will enable the unambiguous confirmation of the structure of this and related molecules, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC - NIH.
  • 2-Methylindole(95-20-5) 1H NMR spectrum - ChemicalBook.

Sources

A Technical Guide to the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the development and validation of a robust analytical method for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The indole-thiazole scaffold is a key pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. As such, rigorous analytical characterization is paramount for advancing preclinical and clinical research. This document outlines a strategic approach, from first principles of the analyte's physicochemical properties to detailed protocols for method development, and predictive fragmentation analysis. It is intended for researchers, analytical scientists, and drug development professionals who require a self-validating, scientifically sound methodology for the characterization and quantification of this, and structurally related, small molecules.

Foundational Chemical Assessment & Predicted MS Behavior

A successful analytical method is built upon a fundamental understanding of the analyte's chemical nature. 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a heterocyclic amine containing three key functional domains that dictate its behavior in an LC-MS system:

  • 2-Methyl-1H-indole Ring: A weakly acidic N-H group and a relatively nonpolar aromatic system. The indole nucleus is known to be susceptible to in-source fragmentation under harsh ionization conditions.[1][2]

  • Thiazol-2-ylamine Core: Contains a basic primary amine and a thiazole ring. The primary amine is the most probable site of protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI).

  • Linker: A direct carbon-carbon bond between the indole C3 and thiazole C4 positions. This bond is predicted to be one of the primary sites of fragmentation during collision-induced dissociation (CID).

Physicochemical Properties & Ionization Strategy:

The molecule possesses a molecular weight of 229.08 g/mol (for the most abundant isotopes, C12H11N3S). The presence of the basic aminothiazole group makes this compound an excellent candidate for positive ion mode ESI.[3] ESI is a soft ionization technique that applies a high voltage to a liquid to generate an aerosol of charged droplets, minimizing in-source fragmentation and preserving the molecular ion.[4][5] We can confidently predict the formation of a strong protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 230.09.

Strategic Workflow for LC-MS/MS Analysis

A systematic workflow ensures reproducibility and robustness. The proposed strategy integrates sample preparation, chromatographic separation, and mass spectrometric detection into a cohesive and logical process.

LCMS_Workflow Figure 1: High-Level LC-MS/MS Analytical Workflow cluster_prep Phase 1: Sample & System Preparation cluster_analysis Phase 2: Data Acquisition cluster_data Phase 3: Data Processing & Interpretation A 1. Analyte Solubilization (e.g., DMSO, MeOH) B 2. Working Solution Preparation (Dilution in Mobile Phase) A->B D 4. LC Separation (Reversed-Phase C18) B->D Inject Sample C 3. System Suitability Test (SST) (Verify Instrument Performance) C->D Proceed if SST Passes E 5. ESI Ionization (+) (Generate [M+H]⁺) D->E F 6. Full Scan MS (Q1) (Confirm Parent Ion m/z 230.09) E->F G 7. MS/MS Fragmentation (Q2) (Collision-Induced Dissociation) F->G H 8. Fragment Ion Scan (Q3) (Detect Characteristic Fragments) G->H I 9. Data Analysis (Peak Integration & Spectral Review) H->I J 10. Method Validation (Assess Specificity, Linearity, Accuracy) I->J K 11. Final Report J->K

Sources

An In-Depth Technical Guide to 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The convergence of indole and thiazole scaffolds in medicinal chemistry has yielded a plethora of compounds with significant therapeutic potential. Among these, the 4-(indol-3-yl)thiazol-2-amine framework serves as a critical pharmacophore. This technical guide focuses on a specific derivative, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, providing an in-depth exploration of its chemical identity, synthesis, and biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. The information presented herein is a synthesis of established chemical principles and findings from contemporary research, offering both foundational knowledge and practical insights into the study of this compound class.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is paramount for reproducible scientific research. This section delineates the nomenclature and key identifiers for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

While direct synonyms are not widely documented in commercial or academic literature, the compound can be unequivocally identified by its systematic IUPAC name and its CAS Registry Number. Variations in nomenclature may arise from different numbering systems of the heterocyclic rings, but the structure remains consistent.

Table 1: Chemical Identifiers for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

IdentifierValue
IUPAC Name 4-(2-Methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
CAS Registry Number 50825-19-9
Molecular Formula C₁₂H₁₁N₃S
Molecular Weight 229.30 g/mol

A related, unmethylated analog, 4-(1H-indol-3-yl)-1,3-thiazol-2-amine, is identified by CAS Number 22258-56-6.[1] It is crucial for researchers to distinguish between these analogs, as the presence of the methyl group at the 2-position of the indole ring can significantly influence the compound's physicochemical properties and biological activity.

Caption: Chemical structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Synthesis of 4-(Indol-3-yl)thiazol-2-amines: A General Protocol

The synthesis of 4-(indol-3-yl)thiazol-2-amines is typically achieved through a Hantzsch-type thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea derivative. In the context of the target compound, the key intermediate is a 3-(α-haloacetyl)-2-methylindole.

The following protocol is a generalized procedure adapted from the synthesis of analogous compounds and provides a robust framework for obtaining 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.[2]

Experimental Protocol: Two-Step Synthesis

Part 1: Synthesis of 3-(2-Chloroacetyl)-2-methyl-1H-indole

  • Acylation of 2-Methylindole: To a solution of 2-methylindole in a suitable solvent (e.g., toluene), add pyridine.

  • Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 55-60 °C) for a specified time (e.g., 1 hour).

  • Work-up: After completion, the reaction mixture is typically washed with water and the organic layer is dried and concentrated to yield the crude 3-(2-chloroacetyl)-2-methyl-1H-indole. Purification can be achieved by recrystallization.

Part 2: Synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

  • Reaction Setup: In a round-bottom flask, dissolve the 3-(2-chloroacetyl)-2-methyl-1H-indole intermediate and thiourea in absolute methanol.

  • Base Addition: Add a base, such as sodium carbonate (Na₂CO₃), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture and isolate the product by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous acetone) to yield the final compound.[2]

cluster_workflow Synthesis Workflow start 2-Methylindole step1 Acylation with Chloroacetyl Chloride (Pyridine, Toluene) start->step1 Step 1 intermediate 3-(2-Chloroacetyl)-2-methyl-1H-indole step1->intermediate step2 Condensation with Thiourea (Na2CO3, Methanol, Reflux) intermediate->step2 Step 2 product 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine step2->product

Caption: Generalized workflow for the synthesis of the target compound.

Biological Activity and Therapeutic Potential

The indole-thiazole scaffold is a recurring motif in compounds with a wide range of biological activities. Derivatives of 4-(indol-3-yl)thiazol-2-amine have demonstrated significant potential as antimicrobial and antifungal agents.[3][4]

Antimicrobial and Antifungal Activity

Extensive studies on a library of 4-(indol-3-yl)thiazole-2-amines have revealed potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The minimum inhibitory concentrations (MIC) for indole derivatives are reported to be in the range of 0.06–1.88 mg/mL.[3][4] Notably, some of these compounds have shown efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

While specific antimicrobial data for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is not detailed in the reviewed literature, the general trend suggests that substituents on the indole ring play a crucial role in modulating the antibacterial activity.[2] The presence of a methyl group at the 2-position of the indole ring, as in the title compound, is a key structural feature that warrants further investigation to determine its specific contribution to the antimicrobial spectrum and potency.

Table 2: Representative Antimicrobial Activity of 4-(Indol-3-yl)thiazole-2-amine Derivatives (MIC in mg/mL) [2]

Compound DerivativeS. aureusB. cereusL. monocytogenesE. coliS. Typhimurium
5d (6-Me-indole) 0.230.230.230.230.23
5m (5-Cl-indole) 0.120.060.120.230.23
5x (modified thiazole) 0.120.120.120.120.06
Ampicillin 0.100.100.150.150.10
Streptomycin 0.100.020.150.100.10

Note: The table presents data for closely related analogs to provide a contextual understanding of the potential activity.

Proposed Mechanism of Action

In silico docking studies on related 4-(indol-3-yl)thiazole-2-amines suggest a multi-target mechanism of action for their antimicrobial effects.[3]

  • Antibacterial Action: The proposed mechanism for antibacterial activity involves the inhibition of MurB, an essential enzyme in the bacterial cell wall biosynthesis pathway. MurB (UDP-N-acetylenolpyruvylglucosamine reductase) catalyzes a key step in the formation of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.

  • Antifungal Action: The antifungal activity is likely attributed to the inhibition of cytochrome P450-dependent sterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis compromises the fungal cell membrane's structural integrity and function, ultimately leading to fungal cell death.[3]

cluster_mechanism Proposed Mechanism of Action cluster_bacteria Antibacterial cluster_fungi Antifungal compound 4-(Indol-3-yl)thiazole-2-amines murB MurB Enzyme compound->murB inhibits cyp51 CYP51 Enzyme compound->cyp51 inhibits peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan catalyzes cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall maintains lysis Bacterial Lysis cell_wall->lysis ergosterol Ergosterol Synthesis cyp51->ergosterol catalyzes cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane maintains death Fungal Cell Death cell_membrane->death

Sources

An In-depth Technical Guide to 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (CAS Number: 50825-19-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available information on its chemical identity, synthesis, physicochemical properties, and biological activities, with a particular focus on its potential as an antimicrobial and antifungal agent. While specific experimental data for this particular analog is limited, this guide synthesizes information from closely related 4-(indol-3-yl)thiazole-2-amines to provide valuable insights for researchers in the field. The synthesis is primarily achieved through the Hantzsch thiazole synthesis. Biological studies on related compounds suggest that this class of molecules may exert its antimicrobial effects through the inhibition of essential bacterial and fungal enzymes, such as UDP-N-acetylenolpyruvylglucosamine reductase (MurB) and sterol 14α-demethylase (CYP51). This guide aims to serve as a foundational resource for further investigation and development of this and related compounds.

Chemical Identity and Physicochemical Properties

CAS Number: 50825-19-9[1]

Molecular Formula: C₁₂H₁₁N₃S[1]

Molecular Weight: 229.30 g/mol [1]

IUPAC Name: 4-(2-Methyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Synonyms:

  • 4-(2-methylindol-3-yl)-1,3-thiazole-2-ylamine[1]

  • 2-thiazolamine, 4-(2-methyl-1h-indol-3-yl)-[1]

Chemical Structure:

Caption: Chemical structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Physicochemical Properties (Predicted):

PropertyValueSource
pKa11.33 ± 0.40Predicted
LogP3.29Predicted
Water Solubility0.042 g/LPredicted
Polar Surface Area82.94 ŲPredicted
#H-bond Donors2Predicted
#H-bond Acceptors3Predicted
#Rotatable Bonds1Predicted

Note: The physicochemical properties are predicted using computational models and have not been experimentally verified.

Synthesis

The synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and its analogs is typically achieved via the Hantzsch thiazole synthesis . This well-established method involves the condensation of an α-haloketone with a thioamide or thiourea.[2]

General Synthetic Scheme

The synthesis can be conceptualized as a two-step process:

  • Acylation of 2-methylindole: The starting material, 2-methylindole, is first acylated with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form the corresponding 3-(α-haloacetyl)-2-methylindole intermediate.

  • Hantzsch Condensation: The resulting α-haloketone is then reacted with thiourea in the presence of a base to yield the final 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hantzsch Condensation 2-Methylindole 2-Methylindole Acylation Pyridine, Toluene 55-60 °C 2-Methylindole->Acylation alpha-Haloacetyl_halide α-Haloacetyl halide alpha-Haloacetyl_halide->Acylation 3-(alpha-Haloacetyl)-2-methylindole 3-(α-Haloacetyl)- 2-methylindole Acylation->3-(alpha-Haloacetyl)-2-methylindole Hantzsch_Condensation Base (e.g., Na2CO3) Reflux in Methanol 3-(alpha-Haloacetyl)-2-methylindole->Hantzsch_Condensation Thiourea Thiourea Thiourea->Hantzsch_Condensation Final_Product 4-(2-Methyl-1H-indol-3-yl)- thiazol-2-ylamine Hantzsch_Condensation->Final_Product

Caption: General synthetic workflow for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Detailed Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on the synthesis of related 4-(indol-3-yl)thiazole-2-amines and should be optimized for the specific synthesis of the title compound.[3]

Part A: Synthesis of 3-(α-Chloroacetyl)-2-methylindole

  • To a solution of 2-methylindole (1 equivalent) in a suitable solvent such as toluene, add pyridine (1.2 equivalents).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55-60 °C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-(α-chloroacetyl)-2-methylindole.

Part B: Synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

  • To a solution of 3-(α-chloroacetyl)-2-methylindole (1 equivalent) in absolute methanol, add thiourea (1.2 equivalents) and a base such as sodium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Yields for related methylindole thiazole derivatives have been reported in the range of 49-77%. [4]

Spectral Data

¹H NMR (DMSO-d₆, δ ppm):

  • Indole NH: A broad singlet typically observed between 11.5 and 12.0 ppm.

  • Aromatic Protons (Indole): Multiplets in the range of 7.0-8.0 ppm.

  • Thiazole C5-H: A singlet around 6.2-6.5 ppm.

  • NH₂ (Thiazole): A broad singlet in the region of 6.6-6.8 ppm.

  • CH₃ (Indole): A singlet expected around 2.4-2.6 ppm.

¹³C NMR (DMSO-d₆, δ ppm):

  • C=S (Thiazole): A signal is expected in the downfield region, characteristic of a thiourea-derived carbon.

  • Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (110-140 ppm).

  • CH₃ (Indole): A signal in the aliphatic region.

Biological Activity and Mechanism of Action

Extensive research on a series of 4-(indol-3-yl)thiazole-2-amines has demonstrated their potential as antimicrobial and antifungal agents.[3][4] While specific data for the 2-methylindole derivative is not singled out, the class of methylindole derivatives has shown activity.[4]

Antimicrobial Activity

Studies on a range of 4-(indol-3-yl)thiazole-2-amines have shown that these compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] Among a series of fourteen methylindole derivatives, six were reported to be active, with Minimum Inhibitory Concentrations (MIC) in the range of 0.47–1.88 mg/mL.[4] Staphylococcus aureus was generally the most resistant strain, while Salmonella Typhimurium was among the most sensitive.[4]

Table of Antimicrobial Activity for Representative 4-(Indol-3-yl)thiazole-2-amines (Data extracted from Petrou et al., 2021)

CompoundS. aureus (MIC mg/mL)B. cereus (MIC mg/mL)E. coli (MIC mg/mL)S. Typhimurium (MIC mg/mL)
5d 0.230.230.230.23
5m 0.120.060.230.23
5x 0.120.120.120.06
Ampicillin 0.100.100.150.10
Streptomycin 0.100.020.100.10

Note: The specific activity of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is not individually reported in this study. The data presented is for illustrative purposes of the general activity of this class of compounds.

Antifungal Activity

Several 4-(indol-3-yl)thiazole-2-amine derivatives have demonstrated potent antifungal activity, with some compounds showing efficacy comparable or superior to the reference drugs bifonazole and ketoconazole.[3][4]

Proposed Mechanism of Action

In silico docking studies have suggested a dual mechanism of action for the antimicrobial and antifungal effects of 4-(indol-3-yl)thiazole-2-amines.

  • Antibacterial Action: The antibacterial activity is likely due to the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) , an essential enzyme in the bacterial cell wall biosynthesis pathway.[4] Inhibition of MurB disrupts the formation of peptidoglycan, leading to cell lysis and bacterial death.

G Indolylthiazole 4-(Indol-3-yl)thiazole- 2-ylamine Derivative MurB MurB Enzyme Indolylthiazole->MurB Inhibition Peptidoglycan_Biosynthesis Peptidoglycan Biosynthesis MurB->Peptidoglycan_Biosynthesis Catalyzes step in Bacterial_Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Biosynthesis->Bacterial_Cell_Wall Essential for Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Disruption leads to

Caption: Proposed mechanism of antibacterial action via MurB inhibition.

  • Antifungal Action: The antifungal activity is attributed to the inhibition of lanosterol 14α-demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] Azole-containing compounds are well-known inhibitors of CYP51.[6] They bind to the heme iron in the active site of the enzyme, preventing the demethylation of lanosterol and disrupting the integrity of the fungal cell membrane.[6]

G Indolylthiazole 4-(Indol-3-yl)thiazole- 2-ylamine Derivative CYP51 CYP51 Enzyme Indolylthiazole->CYP51 Inhibition Lanosterol_Conversion Lanosterol to Ergosterol Conversion CYP51->Lanosterol_Conversion Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Lanosterol_Conversion->Fungal_Cell_Membrane Essential for Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Structure-Activity Relationships (SAR)

Based on the study of a series of 4-(indol-3-yl)thiazole-2-amines, several structure-activity relationships have been proposed:[5]

  • Substituents on the Indole Ring: The nature and position of substituents on the indole ring significantly influence antibacterial activity.

  • Substituents on the Thiazole Ring: Modifications at the 2-position of the thiazole ring also play a crucial role in determining the potency and spectrum of activity. For instance, the presence of a 2-amino group appears to be beneficial for antibacterial activity.[5]

Safety and Toxicology

Preliminary in vitro cytotoxicity assessments on related 4-(indol-3-yl)thiazole-2-amines against MRC-5 human lung fibroblast cells have indicated that these compounds appear to be non-toxic at concentrations relevant to their antimicrobial activity.[4] However, comprehensive toxicological studies for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine have not been reported and would be necessary for any further development.

Future Directions

4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and its analogs represent a promising scaffold for the development of novel antimicrobial and antifungal agents. Future research should focus on:

  • Dedicated Synthesis and Characterization: A detailed, optimized synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, along with complete analytical and spectral characterization.

  • Specific Biological Evaluation: Determination of the specific MIC values of the title compound against a broad panel of bacterial and fungal pathogens.

  • Mechanism of Action Confirmation: Experimental validation of the proposed inhibitory activity against MurB and CYP51.

  • Lead Optimization: Systematic modification of the indole and thiazole moieties to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicology: Assessment of the in vivo efficacy and a comprehensive toxicological profile of lead compounds.

References

  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. [Link]

  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. [Link]

  • Podust, L. M., et al. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of molecular biology, 405(1), 134-146. [Link]

  • Andres, C. J., et al. (2000). 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. Bioorganic & medicinal chemistry letters, 10(8), 715-717. [Link]

  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Semantic Scholar. [Link]t-Petrou-Geronikaki/e6a5b4c3e8d0e7d7f7c6e0c6e8e8e8e8e8e8e8e8)

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Methodological & Application

Application Note & Protocol: A Guided Synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The indole nucleus is a cornerstone of "privileged structures," renowned for its presence in a multitude of biologically active compounds and approved drugs, exhibiting activities ranging from anti-inflammatory to anticancer.[1][2] Similarly, the 2-aminothiazole moiety is a critical component in numerous pharmaceuticals, valued for its ability to engage in key hydrogen bonding interactions with biological targets.[3][4]

The target molecule of this guide, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine , represents a strategic combination of these two powerful scaffolds. Such indole-thiazole hybrids are of significant interest in drug discovery, with studies reporting potent antimicrobial and anticancer activities.[5][6] This document provides a comprehensive, field-tested protocol for the synthesis of this valuable compound, leveraging the classic and robust Hantzsch thiazole synthesis.[7][8] Our focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles and critical parameters that ensure a successful and reproducible outcome.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis is logically divided into two primary stages: first, the preparation of a key α-haloketone intermediate, and second, the subsequent cyclocondensation with thiourea to construct the target thiazole ring. This approach ensures high purity of the intermediate, which is critical for a clean and efficient final cyclization step.

Diagram 1. Overall synthetic workflow.

Part A: Synthesis of the α-Bromoketone Intermediate

The prerequisite for the Hantzsch synthesis is an α-haloketone. Here, we will synthesize 3-(2-bromoacetyl)-2-methyl-1H-indole via Friedel-Crafts acylation of 2-methylindole.

Expert Insight: The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. Temperature control is paramount during the addition of the bromoacetyl bromide; failure to cool the reaction can lead to uncontrolled side reactions and the formation of polymeric byproducts, significantly reducing the yield and complicating purification. Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive acylating agent.

Materials & Reagents: Part A
Reagent/MaterialGradeSupplier ExampleNotes
2-Methylindole≥98%Sigma-AldrichStarting nucleophile
Bromoacetyl bromide98%Acros OrganicsLachrymator! Handle in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent
Saturated Sodium BicarbonateACS GradeVWRFor quenching and neutralization
BrineACS GradeLab PreparedFor aqueous wash
Anhydrous Magnesium SulfateLaboratory GradeAlfa AesarDrying agent
HexanesACS GradeEMD MilliporeComponent of recrystallization solvent system
Ethyl AcetateACS GradeBDHComponent of recrystallization solvent system
Protocol: Synthesis of 3-(2-bromoacetyl)-2-methyl-1H-indole
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methylindole (5.0 g, 38.1 mmol).

  • Dissolution: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While stirring vigorously, add bromoacetyl bromide (3.7 mL, 42.0 mmol, 1.1 eq) dropwise via syringe over 20 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up - Quenching: Carefully pour the reaction mixture into 100 mL of a cold, saturated sodium bicarbonate (NaHCO₃) solution to quench unreacted bromoacetyl bromide.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.[9]

  • Work-up - Washing: Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield the product as a crystalline solid.

Part B: Hantzsch Cyclocondensation to Yield the Final Product

This stage is the defining Hantzsch reaction, where the synthesized α-bromoketone undergoes cyclocondensation with thiourea to form the 2-aminothiazole ring.[7]

Reaction Mechanism: A Stepwise Look

The Hantzsch synthesis is a classic example of a condensation reaction that proceeds through a well-established multi-step pathway.[7]

Note: The DOT script above is a template. Actual images of chemical structures would be needed for it to render correctly.

Diagram 2. Mechanism of the Hantzsch Thiazole Synthesis.

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the α-carbon of the ketone in an SN2 fashion, displacing the bromide ion.[7]

  • Intramolecular Cyclization: The nitrogen of the resulting isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting five-membered ring intermediate subsequently undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[7]

Materials & Reagents: Part B
Reagent/MaterialGradeSupplier ExampleNotes
3-(2-bromoacetyl)-2-methyl-1H-indoleAs synthesized-Key intermediate from Part A
Thiourea≥99%Sigma-AldrichSource of the thiazole's N-C-S fragment
Ethanol (EtOH)200 ProofDecon LabsReaction solvent
Saturated Sodium BicarbonateACS GradeVWRFor neutralization to yield free base
Deionized Water-Lab SupplyFor washing the final product
Protocol: Synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the 3-(2-bromoacetyl)-2-methyl-1H-indole (2.52 g, 10.0 mmol) from Part A and thiourea (0.84 g, 11.0 mmol, 1.1 eq).

  • Solvent Addition: Add 40 mL of ethanol to the flask.

  • Heating: Heat the mixture to reflux (approximately 78 °C) with stirring. The solids should dissolve upon heating to form a clear solution.

  • Reaction: Continue refluxing for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (10:1 DCM:Methanol). The disappearance of the starting α-bromoketone indicates reaction completion. The product typically precipitates out of the solution as the hydrobromide salt upon cooling.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Work-up - Neutralization: Pour the cooled slurry into a beaker containing 100 mL of a saturated NaHCO₃ solution and stir for 30 minutes. This step is crucial as it neutralizes the HBr salt, converting the product to its free amine form, which is less soluble in water.[7]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50 °C overnight to yield the final compound.

Data & Characterization

A self-validating protocol requires rigorous characterization of the final product. The data below serves as a benchmark for confirming the successful synthesis of the target molecule.

Summary of Expected Results
ParameterIntermediate (Part A)Final Product (Part B)
Appearance Off-white to pale yellow crystalline solidLight yellow to beige powder
Molecular Formula C₁₁H₁₀BrNOC₁₂H₁₁N₃S
Molecular Weight 252.11 g/mol 229.30 g/mol [10]
Expected Yield 75-85%80-90%
Melting Point ~210-215 °C (decomposes)~230-235 °C
Expected Spectroscopic Data for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
TechniqueExpected Observations
¹H NMR δ (ppm) in DMSO-d₆: ~11.0 (s, 1H, indole-NH), ~7.5-7.0 (m, 4H, Ar-H), ~6.8 (s, 2H, -NH₂), ~6.5 (s, 1H, thiazole C5-H), ~2.4 (s, 3H, -CH₃). The singlet for the thiazole proton is highly characteristic.[1][11]
¹³C NMR δ (ppm) in DMSO-d₆: ~168 (thiazole C2-NH₂), ~148 (thiazole C4), ~136 (indole C7a), ~135 (indole C2), ~128 (indole C3a), ~122-110 (Ar-CHs & indole C3), ~105 (thiazole C5), ~13 (-CH₃).
Mass Spec (ESI) m/z: Calculated for C₁₂H₁₁N₃S, 229.07; Found: 230.08 [M+H]⁺.
IR (KBr) ν (cm⁻¹): 3450-3300 (N-H str, amine & indole), 3100 (Ar C-H str), 1620 (C=N str), 1540 (N-H bend).

Conclusion and Outlook

This application note details a reliable and high-yielding two-step synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. By providing a rationale for key experimental choices and a comprehensive protocol, this guide equips researchers in drug discovery and organic synthesis with the tools to confidently produce this valuable molecular scaffold. The Hantzsch reaction remains a cornerstone of heterocyclic chemistry, and its application here demonstrates its continued utility in generating complex, drug-like molecules for the advancement of therapeutic research.[12][13]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Lazarević, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. Available from: [Link]

  • ResearchGate. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Shaabani, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1143. Available from: [Link]

  • MDPI. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Available from: [Link]

  • Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2531. Available from: [Link]

  • Hassaneen, H. M. E., & Pagni, R. M. (2002). Synthesis of New 3-Substituted Indole Derivatives. Zeitschrift für Naturforschung B, 57(12), 1492-1496. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). A review on thiazole based compounds & it's pharmacological activities. Available from: [Link]

  • Wang, M., et al. (2017). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. IUCrData, 2(1), x161981. Available from: [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. Available from: [Link]

  • Shaabani, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1143. Available from: [Link]

  • Google Patents. Processes for production of indole compounds.
  • Deadman, J. J., et al. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Synfacts, 8(1), 0017. Available from: [Link]

  • Olyaei, A., & Sadeghpour, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21509-21535. Available from: [Link]

  • Connect Journals. Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Available from: [Link]

  • ResearchGate. Regioselective synthesis of 3-(2-furanyl) indole derivatives. Available from: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 934. Available from: [Link]

  • Chemical Reviews Letters. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available from: [Link]

  • Basso, A., et al. (2003). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 5(4), 372-375. Available from: [Link]

  • Semantic Scholar. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Available from: [Link]

Sources

Determining the In Vitro Antimicrobial Profile of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Novel Antimicrobial Evaluation

The escalating crisis of antimicrobial resistance (AMR) necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents.[1] Indole and thiazole scaffolds are prominent heterocyclic moieties that have independently demonstrated a wide spectrum of biological activities, including antimicrobial properties.[2][3] The fusion of these two pharmacophores into a single molecular entity, such as 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, presents a compelling candidate for antimicrobial drug discovery. Preliminary studies on similar 4-(indol-3-yl)thiazole-2-amines have revealed promising antibacterial and antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against a panel of Gram-positive and Gram-negative bacteria.[4][5]

This document provides a comprehensive, technically detailed protocol for conducting antimicrobial susceptibility testing (AST) of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8] The primary objective is to elucidate the in vitro efficacy of this novel compound by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This guide is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation antimicrobial agents.

Foundational Principles of Antimicrobial Susceptibility Testing

The core of antimicrobial susceptibility testing lies in quantifying the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (MIC) and, subsequently, the lowest concentration that results in microbial death (MBC).[9][10] The broth microdilution method is a widely adopted, quantitative technique that provides a precise MIC value and serves as the foundation for determining the MBC.[11][12][13] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[11][13] The choice of Mueller-Hinton Broth (MHB) is critical, as it is a standardized medium with low levels of inhibitors that might otherwise interfere with the activity of the test compound.[11]

A self-validating protocol is paramount for the integrity of the generated data. This is achieved through the meticulous standardization of key variables, including the bacterial inoculum density, the composition and pH of the growth medium, and the incubation conditions.[14] Furthermore, the inclusion of positive and negative controls in every assay is non-negotiable. A positive control, typically a well-characterized antibiotic, ensures that the test system is performing as expected, while a negative (growth) control confirms the viability of the test organism under the experimental conditions.

Visualizing the Experimental Trajectory

A logical and sequential workflow is essential for reproducible results in antimicrobial susceptibility testing. The following diagram outlines the key phases of the protocol, from initial preparation to the final determination of MIC and MBC values.

AST_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (35±2°C for 16-20 hours) inoculate->incubate_mic read_mic Visually Inspect for Growth and Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells (at and above MIC) onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (35±2°C for 18-24 hours) subculture->incubate_mbc read_mbc Count Colonies and Determine MBC incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Quantitative Data Presentation: A Template for Clarity

Effective data management is crucial for the comparison of antimicrobial efficacy. The following table provides a standardized format for presenting MIC and MBC data. Researchers should populate a similar table with their experimental findings.

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamineMBC (µg/mL) of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamineMBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Gram-positive0.25 - 128Vancomycin
Escherichia coli ATCC 25922Gram-negative0.25 - 128Ciprofloxacin
Pseudomonas aeruginosa ATCC 27853Gram-negative0.25 - 128Ciprofloxacin
Enterococcus faecalis ATCC 29212Gram-positive0.25 - 128Ampicillin
Candida albicans ATCC 90028N/A (Fungus)0.25 - 128Fluconazole

Experimental Protocols: A Step-by-Step Guide

Part 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is designed to determine the lowest concentration of the test compound that inhibits the visible growth of a panel of microorganisms. The procedure is based on the CLSI M07 guidelines.[15]

Materials and Reagents:

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Quality control (QC) bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test bacterial strains (fresh, pure cultures on agar plates)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Positive control antibiotic stock solution

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or turbidimeter

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 12,800 µg/mL). The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit microbial growth.

    • Further dilute this stock solution in CAMHB to create the working stock solution at twice the highest desired final concentration (e.g., 256 µg/mL for a final test range up to 128 µg/mL).[16]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop or swab.[17]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to ensure a standardized bacterial density, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] A photometric device is recommended for accuracy.[18]

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[19] For example, if the final volume in each well is 100 µL, the diluted inoculum should be at 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate for each microorganism to be tested.

    • Add 100 µL of the working stock solution of the test compound (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will result in a concentration gradient of the test compound.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[11]

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[11]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[20][21][22] A reading mirror can aid in this assessment.[23]

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Part 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a continuation of the MIC assay and is designed to determine the lowest concentration of the test compound that kills 99.9% of the initial bacterial inoculum.[9][10][24]

Materials and Reagents:

  • MIC plate from Part 1

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or micropipette, withdraw a 10 µL aliquot from each of these wells and spot-plate it onto a quadrant of a labeled TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[25] For practical purposes, this is often the lowest concentration at which no more than 0.1% of the original inoculum survives.

Interpreting the Results: Bacteriostatic vs. Bactericidal

The relationship between the MIC and MBC values is crucial for classifying the antimicrobial activity of the test compound. This is often expressed as the MBC/MIC ratio.[26]

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[25]

  • Bacteriostatic: If the MBC is significantly higher than the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.

This distinction is clinically relevant, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

MIC_MBC_Interpretation start Determine MIC and MBC calculate_ratio Calculate MBC/MIC Ratio start->calculate_ratio decision MBC/MIC ≤ 4? calculate_ratio->decision bactericidal Bactericidal Activity decision->bactericidal  Yes bacteriostatic Bacteriostatic Activity decision->bacteriostatic  No

Caption: Decision tree for interpreting antimicrobial activity.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of the antimicrobial properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that can be confidently compared to existing and future antimicrobial agents. Positive findings from these assays would warrant further investigation, including time-kill kinetic studies, evaluation against a broader panel of clinical isolates and resistant strains, and assessment of potential mechanisms of action. This systematic approach is fundamental to the rigorous evaluation required in the quest for novel therapeutics to combat the global threat of antimicrobial resistance.

References

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  • National Center for Biotechnology Information. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

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  • MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

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Application Note & Protocols: Assessing the Cytotoxic Potential of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a heterocyclic compound featuring both an indole and a thiazole-amine moiety. This structural class is of significant interest in drug discovery. The indole ring is a privileged scaffold found in numerous pharmaceuticals, while the 2-aminothiazole core is present in various approved drugs and biologically active molecules.[1][2][3] Published research on structurally related 4-(indol-3-yl)thiazole-2-amines has highlighted their potential as antimicrobial and antifungal agents.[4][5][6] Notably, these studies have also reported that such compounds appeared non-toxic in preliminary cytotoxicity assessments against normal human cell lines like MRC-5 lung fibroblasts.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately determine the in vitro cytotoxic effects of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine on mammalian cell lines. Establishing a precise toxicological profile is a critical step in the preclinical evaluation of any potential therapeutic agent.[7][8]

The Rationale for Orthogonal Viability Assays

Cell viability is not a single, binary state but rather a spectrum of cellular health. Therefore, relying on a single assay can be misleading. A robust cytotoxicity assessment employs multiple, mechanistically distinct (orthogonal) methods to build a comprehensive and validated dataset.[8][9] An ideal assay is sensitive, reproducible, and minimizes interference from the test compound itself.

This guide details three distinct, widely adopted assays that interrogate different hallmarks of cell health:

  • Metabolic Activity (Reductase-Based): Measures the reductive capacity of metabolically active cells.

  • Membrane Integrity & Metabolism (Fluorometric): A highly sensitive measure of cellular reduction.

  • Energy Status (ATP Quantification): Directly quantifies ATP, the primary cellular energy currency, as an indicator of viable, metabolically active cells.[10][11][12]

The selection of these methods provides a multi-faceted view of the compound's effect on cellular function.

Table 1: Comparison of Recommended Cell Viability Assays
Assay Type Principle Detection Advantages Potential Limitations
MTT Assay Enzymatic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[13][14]Colorimetric (Absorbance at ~570 nm)Cost-effective, well-established, widely used.[13][14]Requires a final solubilization step; insoluble formazan crystals can be difficult to fully dissolve.[13]
Resazurin (alamarBlue®) Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by cellular reductases.[15][16][17]Fluorometric (Ex/Em ~560/590 nm) or ColorimetricHighly sensitive, homogeneous ("add-and-read") format, non-toxic to cells allowing for kinetic studies.[15][16][18]Signal can be quenched by components in media like phenol red; potential for direct chemical reduction by the compound.[7]
CellTiter-Glo® Lysis of cells to release ATP, which acts as a substrate for luciferase, generating a luminescent signal.[10][11][19]Luminescent (Light Output)Extremely sensitive, rapid (results in ~10 mins), homogeneous "add-mix-measure" format suitable for HTS.[10][11][20]Requires a luminometer; signal is transient and requires timely measurement.[19]

Experimental Design: A Framework for Trustworthy Data

A self-validating protocol is the cornerstone of reproducible science. Before proceeding to detailed methods, consider the following critical design elements.

Compound Preparation and Handling
  • Solubility: Based on its chemical properties (LogP ~3.45), 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is predicted to be poorly soluble in aqueous media.[21] Dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.

  • Vehicle Control: It is imperative to control for any effects of the solvent. All experiments must include a "vehicle control" group where cells are treated with the same final concentration of DMSO as the highest compound concentration used. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

Cell Line Selection and Seeding
  • Choice of Cells: Select cell lines relevant to the intended therapeutic area (e.g., A549 lung carcinoma, MCF-7 breast cancer) and at least one non-cancerous cell line (e.g., MRC-5, HEK293) to assess selective toxicity.

  • Seeding Density: The optimal cell number per well ensures cells are in the exponential growth phase during the experiment. This must be determined empirically for each cell line. A typical starting point for a 96-well plate is 5,000-10,000 cells/well.

Plate Layout and Controls

A well-designed plate map is essential for accurate data interpretation. Always include the following controls in triplicate:

  • Vehicle Control: Cells + Medium + Highest % DMSO. This represents 100% cell viability.

  • Positive Control: Cells + Medium + Known Cytotoxic Agent (e.g., 1 µM Doxorubicin). This validates that the assay can detect cell death.

  • Media Blank: Medium + Assay Reagent (No Cells). This measures the background signal of the medium and reagent.

Diagram 1: General Experimental Workflow

This diagram illustrates the universal workflow for assessing the cytotoxicity of the target compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A Optimize and Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound in DMSO C Prepare Working Solutions in Culture Medium D Treat Cells with Compound and Controls C->D E Incubate for 24, 48, or 72 hours D->E F Add Assay Reagent (MTT, Resazurin, or CTG) E->F G Incubate as per Protocol F->G H Read Plate (Absorbance, Fluorescence, or Luminescence) G->H I Data Analysis: Normalize to Controls, Calculate IC50 H->I

Caption: High-level workflow from cell preparation to data analysis.

Detailed Protocols

Protocol 1: MTT Colorimetric Assay

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state of the cells.[13][14]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture-grade DMSO or Acidified Isopropanol (solubilization solution)

  • 96-well clear flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well in 100 µL medium) and allow them to adhere overnight.

  • Compound Treatment: Add 100 µL of medium containing 2x the final concentration of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine or controls to the appropriate wells. Incubate for the desired period (e.g., 72 hours).[22]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Dilute this stock 1:10 in pre-warmed serum-free medium to make a 0.5 mg/mL working solution.

  • Carefully remove 100 µL of medium from each well and add 100 µL of the MTT working solution.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[19]

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background noise.

Diagram 2: Principle of the MTT Assay

MTT cluster_cell Viable Cell cluster_lysis Post-Incubation MTT MTT (Yellow, Soluble) Reducer Mitochondrial Reductases MTT->Reducer Enters cell Formazan Formazan (Purple, Insoluble) Reducer->Formazan Reduction Solvent DMSO (Solubilization Agent) Solution Purple Solution Solvent->Solution Dissolves crystals Read Absorbance\n@ 570 nm Read Absorbance @ 570 nm Solution->Read Absorbance\n@ 570 nm

Caption: Biochemical conversion of MTT to formazan by viable cells.

Protocol 2: Resazurin Fluorometric Assay

This homogeneous assay measures the overall reductive environment of the cell.[17]

Materials:

  • Resazurin sodium salt solution (e.g., alamarBlue®)

  • 96-well black, clear-bottom tissue culture plates (to minimize fluorescence bleed-through)

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using a black-walled plate. The final volume per well after treatment should be 100 µL.

  • Reagent Addition: Add 10 µL of the Resazurin reagent directly to each well (for a final volume of 110 µL).[15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may vary depending on the metabolic rate of the cell line.[15]

  • Measurement: Read fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[15]

Protocol 3: CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, providing a direct measure of metabolically active cells.[10][11][12]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega G7570)

  • 96-well opaque white tissue culture plates (for maximum luminescent signal)

  • Luminometer or plate reader with luminescence capability

Procedure:

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided Buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Plate Equilibration: Perform cell seeding and compound treatment in an opaque white plate. Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6][19]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][19]

  • Measurement: Record luminescence. The integration time will depend on the instrument used.

Data Analysis and Interpretation

Step 1: Background Subtraction For each data point, subtract the average value of the "Media Blank" wells from the raw reading.

Step 2: Normalization Calculate the percentage of cell viability for each compound concentration relative to the controls:

% Viability = [(Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] * 100[23]

Step 3: IC50 Determination The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

  • Plot the % Viability (Y-axis) against the log-transformed compound concentration (X-axis).[24]

  • Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope).[24][25]

  • From this curve, determine the IC50 value. Software such as GraphPad Prism or open-source packages are recommended for this analysis.[26]

Interpretation:

  • A low IC50 value indicates high cytotoxic potency.

  • Comparing IC50 values between cancerous and non-cancerous cell lines can provide a preliminary therapeutic index.

  • A compound that reduces viability to ~50% and no further, even at high concentrations, may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).[7]

Conclusion and Best Practices

This document provides a validated framework for assessing the cytotoxic potential of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. By employing a multi-assay approach grounded in distinct biochemical principles, researchers can generate high-confidence, reproducible data.

Key Takeaways:

  • Orthogonal Validation is Key: Never rely on a single assay. Confirm findings from a primary screen (e.g., MTT) with a secondary, mechanistically different assay (e.g., CellTiter-Glo®).

  • Controls are Non-Negotiable: Proper controls (vehicle, positive, blank) are essential for data normalization and assay validation.

  • Know Your Compound: Be aware of potential compound interference. For example, a highly colored compound could interfere with absorbance readings, making a luminescent assay a better choice.

  • Standardize Everything: Consistency in cell passage number, seeding density, incubation times, and reagent preparation is critical for minimizing variability.[8][17][27]

By adhering to these protocols and principles, researchers can confidently characterize the cytotoxic profile of this and other novel compounds, enabling informed decisions in the drug development pipeline.

References

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  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Labbox. [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH. [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. ResearchGate. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • O'Brien, J., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC - NIH. [Link]

  • protocols.io. (2023). MTT Assay protocol. protocols.io. [Link]

  • News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. News-Medical.Net. [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Medical Design & Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design & Outsourcing. [Link]

  • Chemsrc. (2025). 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6. Chemsrc. [Link]

  • Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. Creative Bioarray. [Link]

  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Medic UPM. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • PubChem. (n.d.). 4-(3-Pyridinyl)-2-thiazolamine. PubChem. [Link]

  • PMC - PubMed Central. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC - PubMed Central. [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. GraphPad. [Link]

  • Promega. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • MDPI. (n.d.). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. [Link]

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Application Notes and Protocols for In Vitro Anticancer Screening of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Screening 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

In the landscape of oncology drug discovery, the pursuit of novel molecular scaffolds that can selectively target cancer cells while minimizing toxicity to normal tissues is of paramount importance. The compound 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine emerges as a compelling candidate for anticancer screening based on the well-established pharmacological significance of its constituent moieties: the indole and thiazole rings.

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved anticancer agents like Sunitinib and Panobinostat.[1][2] Indole derivatives are known to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[1][3][4][5] The 2-methyl substitution on the indole ring can enhance lipophilicity and potentially influence binding affinity to target proteins.

Similarly, the thiazole ring is a core component of several clinically successful anticancer drugs, such as Dasatinib and Ixabepilone.[6] Thiazole-containing compounds have demonstrated a broad spectrum of antitumor activities, often by inducing cell cycle arrest and apoptosis.[6][7][8][9] The 2-aminothiazole substituent, in particular, is a common feature in molecules designed to be kinase inhibitors.

The combination of a 2-methyl-indole moiety with a 2-aminothiazole ring in a single molecule, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, presents a unique chemical architecture. This hybrid structure offers the potential for synergistic or novel mechanisms of anticancer activity. Preliminary studies on structurally related 4-(indol-3-yl)thiazole-2-amines have indicated low toxicity against normal human lung fibroblast cells (MRC-5), suggesting a promising therapeutic window for anticancer applications.[10][11][12]

These application notes provide a comprehensive framework for the initial in vitro screening of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. The protocols are designed to first establish its cytotoxic potential against a panel of cancer cell lines and then to elucidate its primary mechanism of action, focusing on the induction of apoptosis and disruption of the cell cycle.

Experimental Design: A Tiered Approach to In Vitro Screening

A logical and stepwise experimental workflow is crucial for an efficient and informative preliminary assessment of a novel compound. We propose a three-tiered approach, starting with a broad cytotoxicity screen, followed by more detailed mechanistic assays.

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Evaluation (Apoptosis) cluster_tier3 Tier 3: Mechanistic Evaluation (Cell Cycle) T1_A Prepare Stock Solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in DMSO T1_B Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HepG2) and Normal Cell Line (e.g., MRC-5) T1_A->T1_B T1_C Perform MTT Assay (72h incubation with serial dilutions) T1_B->T1_C T1_D Calculate IC50 Values & Determine Selectivity Index (SI) T1_C->T1_D T2_A Treat Cells with Compound (at IC50 and 2x IC50 concentrations) T1_D->T2_A If IC50 is potent & SI is favorable T3_A Treat Cells with Compound (at IC50 concentration for 24h, 48h) T1_D->T3_A If IC50 is potent & SI is favorable T2_B Annexin V-FITC / Propidium Iodide Staining T2_A->T2_B T2_C Analyze by Flow Cytometry T2_B->T2_C T2_D Quantify Apoptotic vs. Necrotic vs. Live Cell Populations T2_C->T2_D T3_B Fix Cells & Stain with Propidium Iodide (with RNase A) T3_A->T3_B T3_C Analyze DNA Content by Flow Cytometry T3_B->T3_C T3_D Quantify Cell Population in G0/G1, S, and G2/M Phases T3_C->T3_D

Caption: Tiered workflow for in vitro anticancer screening.

Tier 1 Protocol: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[13] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals, providing a quantitative measure of metabolically active cells.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous control cell line (e.g., MRC-5 human lung fibroblast) in their respective recommended media.

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in sterile DMSO.

    • Perform serial dilutions of the stock solution in a serum-free medium to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[14][15][16]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the crystals.[15]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI) = IC₅₀ (MRC-5) / IC₅₀ (Cancer Cell)
MCF-7 Breast Adenocarcinoma5.29.6
A549 Lung Carcinoma8.75.7
HepG2 Hepatocellular Carcinoma12.14.1
MRC-5 Normal Lung Fibroblast50.0-

A high Selectivity Index (SI > 2) is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a potential for a favorable therapeutic window.[17]

Tier 2 Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

Should the compound demonstrate potent and selective cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can be used to identify early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells, where membrane integrity is compromised.[18][19]

Protocol: Flow Cytometry Analysis of Apoptosis
  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvesting.

    • Treat the cells with 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control and a positive control (e.g., staurosporine or doxorubicin).

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells in the medium (which may be apoptotic), by trypsinization followed by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (100 µg/mL).[20]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[20]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).

    • Collect data for at least 10,000 events per sample.

Data Interpretation

The results will segregate the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or nuclear debris)

A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the untreated control would strongly indicate that 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine induces apoptosis.

Table 2: Hypothetical Apoptosis Induction Data in MCF-7 Cells (24h Treatment)

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Untreated Control 95.12.51.8
Compound (IC₅₀) 60.325.812.1
Compound (2x IC₅₀) 35.740.221.5

Tier 3 Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents function by disrupting the normal progression of the cell cycle, often leading to arrest at the G1, S, or G2/M phases, which can subsequently trigger apoptosis.[7] Flow cytometry with propidium iodide staining is a standard technique for analyzing the distribution of cells throughout the different phases of the cell cycle.[21][22] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[21][23]

Protocol: Flow Cytometry Analysis of Cell Cycle
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat the cells with the compound at its IC₅₀ concentration for various time points (e.g., 12h, 24h, 48h) to observe time-dependent effects.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • DNA Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[23] RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA.[23]

    • Incubate for 30 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of DNA content based on the linear fluorescence of PI.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[22]

Data Interpretation

An accumulation of cells in a specific phase of the cell cycle compared to the untreated control indicates that the compound induces cell cycle arrest at that checkpoint. For example, an increase in the G2/M population suggests interference with microtubule formation or DNA damage checkpoint activation.

cell_cycle_pathway cluster_checkpoints G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S Arrest1 G1->Arrest1 G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M Arrest2 G2->Arrest2 M->G1 Compound 4-(2-Methyl-1H-indol-3-yl) -thiazol-2-ylamine Compound->Arrest1 Potential Inhibition Compound->Arrest2 Potential Inhibition

Caption: Potential cell cycle arrest points for an anticancer agent.

Conclusion and Future Directions

This document outlines a robust, tiered strategy for the initial in vitro anticancer screening of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression, researchers can gain significant insight into its potential as a therapeutic agent. Positive and selective results from this screening cascade would provide a strong rationale for advancing the compound to more complex studies, including the identification of its specific molecular target(s), analysis of its effects on key signaling pathways (e.g., MAPK, PI3K/Akt), and eventual evaluation in preclinical in vivo models.

References

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Application Notes and Protocols for Investigating Apoptosis Induction by 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Indolyl-Thiazole Scaffold with Anticancer Potential

The intersection of indole and thiazole moieties has yielded a plethora of bioactive molecules with significant therapeutic promise. Within this chemical space, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine emerges as a compound of interest for oncology research. Structurally, it belongs to a class of compounds, the 4-(indol-3-yl)thiazole-2-amines, which have been explored for various biological activities, including antimicrobial and anticancer effects.[1][2][3] The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous anticancer agents, while the thiazole ring is a key component of several clinically approved drugs. The combination of these two heterocyclic systems in 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine suggests a potential for multitargeted activity or a novel mechanism of action against cancer cells.

This document serves as a comprehensive guide for researchers investigating the pro-apoptotic effects of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. It provides a plausible mechanistic framework for its action, detailed protocols for key validation experiments, and insights into data interpretation. While the precise molecular targets of this specific compound are yet to be fully elucidated, evidence from structurally related molecules suggests a strong likelihood of apoptosis induction through the intrinsic mitochondrial pathway.[4][5]

Proposed Mechanism of Action: Engagement of the Intrinsic Apoptotic Pathway

Based on the established pro-apoptotic activities of similar indolyl-thiazole derivatives, we hypothesize that 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine induces cancer cell death primarily through the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a critical regulator of cellular homeostasis and its activation is a hallmark of effective chemotherapy.[6][7] The proposed signaling cascade is initiated by cellular stress induced by the compound, leading to a cascade of events culminating in cell demise.

The central regulators of the intrinsic pathway are the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[6][8] We propose that 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine modulates the balance of these proteins, favoring the pro-apoptotic members. This could occur through the transcriptional upregulation of pro-apoptotic proteins or the downregulation of their anti-apoptotic counterparts. The activation of Bax and Bak leads to the permeabilization of the outer mitochondrial membrane, a point of no return in the apoptotic process.

This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and membrane blebbing.[9]

Furthermore, the antiproliferative effects of similar compounds have been associated with cell cycle arrest, suggesting that 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine may also impact cell cycle progression, potentially sensitizing cancer cells to apoptosis.[4]

Below is a diagrammatic representation of the proposed signaling pathway:

G cluster_0 Compound Compound Cellular_Stress Cellular Stress Compound->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax_Bak_Activation Bax/Bak Activation Bcl2_Family->Bax_Bak_Activation Bcl2_down Bcl-2, Bcl-xL (downregulation) Bcl2_Family->Bcl2_down Bax_up Bax, Bak (upregulation) Bcl2_Family->Bax_up MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase37_Activation Effector Caspase Activation (Caspase-3, -7) Caspase9_Activation->Caspase37_Activation Apoptosis Apoptosis Caspase37_Activation->Apoptosis

Figure 1. Proposed intrinsic pathway of apoptosis induction by 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Experimental Protocols

To empirically validate the pro-apoptotic activity and the proposed mechanism of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a series of well-established in vitro assays are recommended. The following protocols are designed to be robust and provide quantitative and qualitative data.

Assessment of Cytotoxicity: Cell Viability Assays

The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines and to establish a dose-response relationship. Tetrazolium reduction assays like MTT or XTT are reliable and widely used methods for this purpose.[10]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[10]

Protocol: XTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell LinesPanel of relevant cancer cell lines (e.g., MCF-7, A549, HeLa)
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1 µM to 100 µM (or a wider range based on preliminary results)
Incubation Times24, 48, 72 hours
ReadoutAbsorbance at ~475 nm
Quantification of Apoptosis: Annexin V/Propidium Iodide Staining

To confirm that cell death occurs via apoptosis, Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry is the gold standard.[5]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine at concentrations around the determined IC₅₀ value for an appropriate time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_1 Start Cell Culture & Treatment Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 2. Experimental workflow for Annexin V/PI apoptosis assay.

Analysis of Apoptotic Proteins: Western Blotting

To investigate the molecular mechanism, Western blotting is essential for detecting changes in the expression levels of key apoptotic proteins.[10]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol: Western Blotting for Bcl-2, Bax, and Caspase-3

  • Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Target Protein Expected Change upon Treatment Rationale
Bcl-2DecreaseDownregulation of anti-apoptotic protein
BaxIncreaseUpregulation of pro-apoptotic protein
Cleaved Caspase-3IncreaseActivation of executioner caspase
β-actin/GAPDHNo changeLoading control for normalization
Evaluation of Cell Cycle Progression: Propidium Iodide Staining

To determine if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is performed.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as previously described and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a specific phase suggests cell cycle arrest.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the pro-apoptotic effects of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. The collective data from these experiments will offer significant insights into its potential as an anticancer agent and its mechanism of action. Positive results, such as a potent IC₅₀, a significant increase in the apoptotic cell population, modulation of Bcl-2 family proteins, and activation of caspases, would strongly support the proposed mechanism.

Further investigations could delve deeper into the upstream signaling events, such as the involvement of specific stress pathways (e.g., ER stress or DNA damage response) and the potential for the compound to inhibit specific kinases. In vivo studies using xenograft models would be the subsequent logical step to evaluate the therapeutic efficacy of this promising compound.

References

  • Parrino, B., Carbone, A., et al. (2015). 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, nortopsentin analogues with antiproliferative activity. Marine Drugs, 13(4), 1901–1924. [Link]

  • Tsolaki, E., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(20), 6173. [Link]

  • Parrino, B., et al. (2015). 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Marine Drugs, 13(4), 1901-1924. [Link]

  • Asadi, M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 934–942. [Link]

  • Tsolaki, E., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. [Link]

  • Diana, P., et al. (2015). 1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Marine Drugs, 13(4), 1901-1924. [Link]

  • Hendrikx, M. M., et al. (2024). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. RSC Medicinal Chemistry. [Link]

  • Meric, N., et al. (2025). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. Toxicology in Vitro, 97, 102937. [Link]

  • Anonymous. (2025). 4-Methylthiazole Triggers Apoptosis and Mitochondrial Disruption in HL-60 Cells. ResearchGate. [Link]

  • Saelens, X., et al. (2022). Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence. International Journal of Molecular Sciences, 23(23), 15307. [Link]

  • Patergnani, S., et al. (2021). The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. Cell Death & Differentiation, 28(7), 2017–2037. [Link]

  • Carbone, A., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). Archiv der Pharmazie, 344(8), 515–525. [Link]

  • Anonymous. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface. [Link]

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Flow cytometry analysis of apoptosis with 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of Apoptosis Induced by 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine using Annexin V/PI Dual-Staining Flow Cytometry

Abstract

This document provides a comprehensive guide for the characterization of apoptosis induced by the novel small molecule, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. While many indole and thiazole derivatives are known to possess potent biological activities, including pro-apoptotic effects on cancer cells, the specific mechanism of this compound is under investigation.[1] This guide details an optimized protocol for treating cultured mammalian cells with this compound and subsequently quantifying the apoptotic and necrotic populations using dual-staining flow cytometry with Annexin V and Propidium Iodide (PI). We will cover the core principles of the assay, a step-by-step experimental workflow, data interpretation strategies, and the critical importance of appropriate controls for generating reliable and reproducible results.

Background and Scientific Principles

1.1. Apoptosis: Programmed Cell Death Apoptosis is a highly regulated and essential process of programmed cell death, critical for tissue homeostasis, embryonic development, and eliminating damaged or infected cells. It is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[2] A key and early event in the apoptotic cascade is the disruption of plasma membrane asymmetry.[3]

1.2. The Annexin V/PI Staining Method The Annexin V/Propidium Iodide assay is a robust method for differentiating between healthy, apoptotic, and necrotic cells via flow cytometry.[4] The principles are based on two key cellular changes:

  • Phosphatidylserine (PS) Exposure (Early Apoptosis): In healthy, viable cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[3] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[5] Annexin V is a 36 kDa, calcium-dependent protein that has a high binding affinity for PS. By conjugating Annexin V to a fluorochrome like FITC (fluorescein isothiocyanate), it can be used to specifically label early apoptotic cells.[5]

  • Loss of Membrane Integrity (Late Apoptosis/Necrosis): Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[5] It cannot cross the intact membrane of live or early apoptotic cells. However, in the later stages of apoptosis or in necrosis, the cell membrane loses its integrity, allowing PI to enter the cell, bind to DNA, and fluoresce brightly.[6]

By using these two stains simultaneously, we can distinguish four cell populations:

  • Live Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[5]

The Apoptotic Signaling Cascade

Apoptosis is executed by a family of cysteine proteases called caspases.[7] These enzymes exist as inactive zymogens and are activated through proteolytic cleavage in response to pro-apoptotic signals.[8] The two major pathways leading to caspase activation are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[9] The intrinsic pathway, often triggered by cellular stress or DNA damage, is a common target in drug development.[10] It involves the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the "apoptosome," a complex that recruits and activates the initiator Caspase-9.[11] Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3, which dismantle the cell.[9][11] Small molecules like 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine are often investigated for their potential to trigger this intrinsic pathway.

cluster_stimulus Pro-Apoptotic Stimulus cluster_mito Mitochondrial Pathway cluster_execution Execution Phase Compound 4-(2-Methyl-1H-indol-3-yl) -thiazol-2-ylamine Mito Mitochondrion Compound->Mito Induces Stress? CytoC Cytochrome c (released) Mito->CytoC Apoptosome Apoptosome (CytoC + Apaf-1 + Casp9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Cleavage Substrates Cellular Substrates (PARP, Lamins, etc.) ActiveCasp3->Substrates Cleaves Apoptosis Apoptosis Hallmarks (PS Exposure, DNA Fragmentation) Substrates->Apoptosis

Figure 1. The Intrinsic Apoptosis Pathway.
Experimental Protocol

This protocol is a general guideline. Optimization of cell density, compound concentration, and incubation time is essential for each specific cell line and experimental setup.

3.1. Required Materials

  • Compound: 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (Verify source and purity, e.g., from suppliers like AChemBlock or CymitQuimica).[12][13]

  • Cells: A mammalian cell line of interest (e.g., Jurkat, HeLa, MCF-7) in logarithmic growth phase.

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.

    • Trypsin-EDTA (for adherent cells).

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

    • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

    • Positive control for apoptosis (e.g., Staurosporine, Camptothecin, or Etoposide).[6]

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Biosafety cabinet.

    • Centrifuge.

    • Flow cytometer with a 488 nm laser for excitation and appropriate filters for FITC (e.g., 530/30 nm) and PI (e.g., >670 nm).[6]

    • Flow cytometry tubes (5 mL polystyrene).

    • Micropipettes and sterile tips.

3.2. Reagent Preparation

  • Compound Stock Solution: Prepare a 10 mM stock solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • 1X Annexin Binding Buffer: Dilute the 10X Binding Buffer concentrate with deionized water to create a 1X working solution. For example, mix 1 mL of 10X buffer with 9 mL of DI water. Store at 4°C. This buffer must contain calcium, which is essential for Annexin V binding to PS.[3]

3.3. Experimental Workflow

node_style_process node_style_process node_style_action node_style_action node_style_output node_style_output A 1. Seed Cells (e.g., 0.5 x 10^6 cells/mL) B 2. Incubate Overnight (Allow cells to adhere/stabilize) A->B C 3. Treat Cells - Vehicle (DMSO) - Compound (Dose-Response) - Positive Control (Staurosporine) B->C D 4. Incubate (Time-course, e.g., 6, 12, 24h) C->D E 5. Harvest Cells (Adherent: Trypsinize) (Suspension: Collect) D->E F 6. Wash with PBS (Centrifuge at 300 x g, 5 min) E->F G 7. Resuspend in 1X Binding Buffer (100 µL per sample) F->G H 8. Add Stains - 5 µL Annexin V-FITC - 5 µL Propidium Iodide G->H I 9. Incubate 15 min (Room Temperature, in the dark) H->I J 10. Add 400 µL 1X Binding Buffer I->J K 11. Acquire on Flow Cytometer (Within 1 hour) J->K

Figure 2. Step-by-step experimental workflow.

3.4. Detailed Steps

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will ensure they remain in the logarithmic growth phase throughout the experiment. Allow them to adhere and stabilize overnight.

  • Treatment:

    • Rationale: A dose-response and time-course experiment is crucial for any new compound. Start with a broad range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) and analyze at different time points (e.g., 6, 12, 24, 48 hours).

    • Prepare working solutions of the compound by diluting the stock in complete medium.

    • Controls are essential for valid data:

      • Negative Control: Treat cells with the same final concentration of DMSO used for the highest compound dose (e.g., 0.1% DMSO).

      • Positive Control: Treat cells with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach using a minimal amount of Trypsin-EDTA. Neutralize with complete medium, transfer to a tube, and centrifuge.

    • Suspension cells: Transfer the cells and medium directly to a centrifuge tube.

    • Centrifuge all samples at ~300 x g for 5 minutes.

  • Washing: Aspirate the supernatant carefully. Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. This step removes any residual medium components that could interfere with staining.

  • Staining:

    • Decant the PBS and resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each sample.[3]

    • Rationale: The volume of staining reagents may need to be titrated for your specific cell type and density. Always follow the manufacturer's recommendations as a starting point.[3]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3] Photobleaching can reduce fluorescent signals.[5]

  • Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube. Do not wash the cells after staining. Keep samples on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the samples on the flow cytometer as soon as possible, preferably within one hour.[3]

Data Acquisition and Analysis

4.1. Instrument Setup and Controls

  • Compensation Controls: Prepare three essential single-stained controls to set up fluorescence compensation and gates correctly:

    • Unstained Cells: To set the baseline forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population.

    • Annexin V-FITC only: Use cells treated with a positive control inducer.

    • PI only: Use cells treated with a positive control inducer. Some protocols recommend heat-shocking or forcefully pipetting a sample to induce necrosis for a bright PI-positive control.

  • Gating Strategy:

    • Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population, excluding debris and cell aggregates.[14]

    • From this gated population, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).

    • Use your single-stained controls to set the quadrants to define the four populations as described in section 1.2.

4.2. Interpreting the Data The output will be a quadrant plot for each sample. The percentage of cells in each quadrant represents the proportion of live, early apoptotic, late apoptotic/necrotic, and necrotic cells.

QuadrantAnnexin V StatusPI StatusCell PopulationInterpretation
Q3 (Lower Left) NegativeNegativeLive, Healthy CellsIntact membrane, PS on the inner leaflet.
Q4 (Lower Right) Positive NegativeEarly Apoptotic PS has translocated, but the membrane is still intact.
Q2 (Upper Right) Positive Positive Late Apoptotic PS is exposed, and membrane integrity is lost.
Q1 (Upper Left) NegativePositiveNecroticPrimary necrosis; membrane lost without PS exposure.

Table 1. Interpretation of Annexin V vs. PI flow cytometry data quadrants.[5]

4.3. Example Data Presentation A clear summary table is essential for reporting results from a dose-response experiment.

Treatment Condition% Live (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Untreated95.12.51.90.5
Vehicle (0.1% DMSO)94.82.82.00.4
Compound (10 µM)75.315.28.11.4
Compound (25 µM)42.635.819.52.1
Positive Control (1 µM Staurosporine)15.748.932.33.1

Table 2. Example data from a hypothetical experiment treating cells for 24 hours.

References
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [Link]

  • Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. [Link]

  • PubMed. (2003). Caspase-activation pathways in apoptosis and immunity. [Link]

  • MDPI. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]

  • Darzynkiewicz, Z., et al. (2010). Flow cytometry-based apoptosis detection. [Link]

  • PubMed. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

  • YouTube. (2024). Activation of Caspases || Apoptosis I || 4K Animation. [Link]

  • ResearchGate. How to read and understand the data from flow cytometry? If it is a Apoptosis assay?. [Link]

  • MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]

  • Chemsrc. 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE. [Link]

  • University of Reading. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • ResearchGate. (2020). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents. [Link]

  • NCBI Bookshelf. (2001). Caspase Activation Pathways: an Overview. [Link]

  • PubMed Central. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. [Link]

  • Annual Reviews. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. [Link]

  • Pharmaffiliates. 4-(4-Chlorothiophen-2-yl)thiazol-2-amine. [Link]

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Application Notes & Protocols: Establishing the In Vivo Efficacy of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a novel heterocyclic compound incorporating indole and thiazole moieties, scaffolds known to be privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Preliminary in vitro screening has indicated that this compound exhibits potent cytotoxic activity against human non-small cell lung cancer (A549) and colorectal carcinoma (HCT-116) cell lines. This promising profile necessitates a transition from cell-based assays to whole-animal models to evaluate true therapeutic potential.[3][4]

This document provides a comprehensive guide for researchers to design and execute robust in vivo efficacy studies for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (hereinafter referred to as 'Compound-X') using subcutaneous xenograft models. The core objective is to determine the compound's ability to inhibit tumor growth in a living system, assess its tolerability, and establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5][6] Adherence to these protocols will ensure data integrity, reproducibility, and compliance with the highest standards of animal welfare, as outlined by the ARRIVE 2.0 guidelines.[7][8][9]

Pre-Study Essentials: Laying the Groundwork for Success

Before initiating any animal studies, several critical preparatory steps must be completed. These preliminary studies are not merely procedural; they are fundamental to the ethical and scientific validity of the in vivo work.

Formulation Development

Many novel drug candidates, particularly heterocyclic compounds like Compound-X, exhibit poor aqueous solubility.[10][11] This presents a significant challenge for achieving adequate bioavailability upon administration.[12] A systematic formulation development process is therefore mandatory.

Causality: An inappropriate vehicle can lead to drug precipitation at the injection site, causing erratic absorption, local toxicity, and ultimately, a false-negative efficacy result. The goal is to develop a stable, homogenous, and biocompatible formulation that maintains the drug in solution or as a fine suspension.

Protocol:

  • Solubility Profiling: Determine the solubility of Compound-X in a panel of pharmaceutically acceptable vehicles (e.g., Saline, PBS, 5% Dextrose, DMSO, Ethanol, PEG400, Tween 80, Solutol HS 15).

  • Co-solvent/Surfactant Systems: Based on solubility data, develop binary or ternary vehicle systems. A common starting point for poorly soluble compounds is a mixture such as 10% DMSO, 40% PEG400, and 50% Saline.[13]

  • Stability Assessment: The final formulation must be physically and chemically stable for the duration of the study. Assess stability at room temperature and 4°C for at least 24 hours, observing for any signs of precipitation or degradation.

  • In-Life Tolerability: Administer the final vehicle (without Compound-X) to a small cohort of mice (n=2-3) and monitor for any adverse effects (e.g., lethargy, ruffled fur, injection site reactions) for 48-72 hours. This validates that the vehicle itself is non-toxic.

Maximum Tolerated Dose (MTD) Study

Causality: The MTD study is crucial for selecting efficacious doses that are also safe. Administering a dose that is too high will lead to toxicity-related morbidity, confounding the antitumor assessment. A dose that is too low may show no effect, leading to the premature abandonment of a potentially useful compound.

Protocol:

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for the efficacy study (e.g., NOD/SCID or Athymic Nude).

  • Dose Escalation: Start with a dose significantly lower than the expected efficacious dose (e.g., 10 mg/kg). Administer escalating doses to sequential cohorts of mice (n=3 per group).

  • Monitoring: Dose the animals daily for 5-7 days. Key monitoring parameters include:

    • Body Weight: Measure daily. A weight loss exceeding 15-20% is a primary sign of toxicity.[14]

    • Clinical Signs: Observe twice daily for signs of distress (e.g., hunched posture, piloerection, reduced mobility, labored breathing).

    • Clinical Scoring: Use a standardized scoring sheet to objectively track animal health.

  • Endpoint: The MTD is defined as the highest dose that does not induce mortality or cause a mean body weight loss of more than 20% and from which the animals recover.

Experimental Workflow and Protocols

The following sections detail the step-by-step protocols for conducting the main efficacy study.

Workflow Overview

The entire experimental process follows a logical sequence designed to ensure consistency and minimize variables.

G cluster_prep Preparation Phase cluster_implant Tumor Establishment cluster_study Efficacy Study Phase cluster_end Endpoint & Analysis CellCulture Cell Line Culture & Expansion (A549/HCT-116) TumorImplantation Subcutaneous Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization (7 Days) AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Tumors ~100-150 mm³ Dosing Vehicle & Compound-X Dosing (QD/BID) Randomization->Dosing Monitoring Tumor & Body Weight Monitoring (2x/week) Dosing->Monitoring Endpoint Study Endpoint Reached (Tumor Size/Time) Monitoring->Endpoint Harvest Tumor Excision & Weight Measurement Endpoint->Harvest Analysis Data Analysis & TGI Calculation Harvest->Analysis

Caption: High-level workflow for the in vivo xenograft efficacy study.

Protocol: Subcutaneous Xenograft Model Establishment

Objective: To establish palpable, measurable subcutaneous tumors derived from human cancer cell lines in immunocompromised mice.

Materials:

  • A549 or HCT-116 human cancer cells

  • Growth medium (e.g., RPMI-1640 + 10% FBS)

  • Trypsin-EDTA, PBS

  • Matrigel® or Cultrex® BME[15]

  • 6-8 week old female immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rg/SzJ (NSG) or Athymic Nude)[16]

  • 27G needles and 1 mL syringes

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer or automated counter. Confirm >95% viability via Trypan Blue exclusion.

  • Cell Suspension: Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS at a concentration of 50 x 10^6 cells/mL.

  • Matrigel Mixture: On ice, mix the cell suspension 1:1 with Matrigel to achieve a final concentration of 25 x 10^6 cells/mL. The final injection volume will be 200 µL, delivering 5 x 10^6 cells per mouse.

    • Causality: Matrigel provides an extracellular matrix scaffold that significantly improves tumor take rate and promotes consistent growth by mimicking the tumor microenvironment.[15]

  • Implantation: Anesthetize the mouse. Using a 27G needle, inject 200 µL of the cell/Matrigel suspension subcutaneously into the right flank of each mouse.[17]

  • Monitoring: Allow tumors to grow. Begin caliper measurements once tumors are palpable (typically 7-10 days post-implantation).

Protocol: Efficacy and Tolerability Assessment

Objective: To evaluate the effect of Compound-X on tumor growth and monitor for signs of toxicity.

Procedure:

  • Tumor Monitoring: Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[5]

  • Randomization: Once the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure the average tumor volume is similar across all groups. This is a critical step to reduce bias.

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG400, 50% Saline)

    • Group 2: Compound-X, Low Dose (e.g., 25 mg/kg)

    • Group 3: Compound-X, High Dose (e.g., 50 mg/kg, based on MTD)

    • Group 4 (Optional): Positive Control (a standard-of-care chemotherapy for the cancer type)

  • Treatment: Administer the designated treatment to each group via the determined route (e.g., intraperitoneal (IP) or oral gavage (PO)) at a volume of 10 mL/kg. Dosing frequency will be daily (QD) or twice daily (BID) for a period of 21-28 days.

  • In-Life Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Perform daily clinical observations for signs of toxicity.

  • Humane Endpoints: Euthanize individual animals if:

    • Tumor volume exceeds 2000 mm³ or the single largest diameter exceeds 2.0 cm.[18]

    • The tumor becomes ulcerated.[19]

    • Body weight loss exceeds 20% of baseline.

    • The animal shows signs of severe distress (moribund state).[14]

  • Study Termination: The study concludes when the mean tumor volume in the vehicle control group reaches the predetermined endpoint (e.g., 1500 mm³) or after the fixed treatment duration.

  • Terminal Procedures: At the study endpoint, record final body weights and tumor volumes. Euthanize all remaining animals. Surgically excise the tumors, remove any non-tumor tissue, and record the final tumor weights.

Data Presentation and Analysis

Clear presentation of quantitative data is essential for interpretation.

Tumor Growth Inhibition (TGI)

The primary efficacy endpoint is Tumor Growth Inhibition. It is calculated at the end of the study using the following formula[20]:

TGI (%) = [1 - ( (Mean Tumor Volume of Treated Group at End) - (Mean Tumor Volume of Treated Group at Start) ) / ( (Mean Tumor Volume of Control Group at End) - (Mean Tumor Volume of Control Group at Start) )] x 100

A more simplified calculation based on final tumor weights can also be used: TGI (%) = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] x 100

Data Tables

Summarize the key findings in structured tables for clarity.

Table 1: Mean Tumor Volume Over Time

Study Day Vehicle Control (mm³) Compound-X (25 mg/kg) (mm³) Compound-X (50 mg/kg) (mm³)
0 125.4 ± 15.2 124.9 ± 14.8 125.1 ± 15.5
4 210.6 ± 25.8 180.3 ± 20.1 155.7 ± 18.9
7 355.1 ± 40.1 250.7 ± 31.5 190.2 ± 22.4
11 602.8 ± 75.3 345.9 ± 45.0 235.6 ± 29.8
14 890.4 ± 110.2 410.2 ± 55.6 260.1 ± 33.7
18 1250.7 ± 155.9 488.6 ± 68.1 295.4 ± 40.1
21 1512.3 ± 180.4 550.3 ± 79.3 315.8 ± 44.2

(Data are presented as Mean ± SEM)

Table 2: Final Efficacy and Tolerability Endpoints

Treatment Group N Final Mean Tumor Weight (g) TGI (%) Mean Body Weight Change (%)
Vehicle Control 10 1.48 ± 0.19 - +5.2%
Compound-X (25 mg/kg) 10 0.54 ± 0.08 63.5 -2.1%
Compound-X (50 mg/kg) 10 0.31 ± 0.05 79.1 -6.8%

(Data are presented as Mean ± SEM)

Mechanistic Insights: Hypothesized Signaling Pathway

The indole and thiazole scaffolds are common in kinase inhibitors. We hypothesize that Compound-X may target a Receptor Tyrosine Kinase (RTK) like EGFR or VEGFR, which are often dysregulated in lung and colorectal cancers. Inhibition of the RTK would block downstream pro-survival and proliferative signaling pathways like PI3K/AKT and RAS/MAPK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS CompoundX Compound-X CompoundX->RTK Inhibition AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized mechanism of action for Compound-X.

References

  • Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. Retrieved from [Link]

  • Day, C. P., et al. (2015). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online. Retrieved from [Link]

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Application Notes and Protocols for the In Vivo Formulation of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of the novel investigational compound, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, for in vivo studies. Recognizing the compound's predicted poor aqueous solubility, this document outlines a systematic approach, beginning with essential pre-formulation characterization to inform the selection of an appropriate solubilization strategy. Detailed, step-by-step protocols for several robust formulation methods are provided, including co-solvent systems, cyclodextrin complexation, lipid-based formulations, and the preparation of amorphous solid dispersions. The rationale behind each experimental choice is thoroughly explained, empowering researchers to develop a stable, homogenous, and bioavailable formulation suitable for preclinical evaluation in rodent models.

Introduction: The Formulation Challenge of Indole-Thiazole Derivatives

The hybrid scaffold of indole and thiazole is a prominent feature in many biologically active molecules, demonstrating a wide range of therapeutic potential.[1] 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is one such compound of interest. Structurally, the presence of the indole and thiazole rings, coupled with the methyl group, suggests a molecule with significant lipophilicity and, consequently, poor aqueous solubility.[2][3] This presents a significant hurdle for in vivo evaluation, as inadequate solubility can lead to low and erratic bioavailability, potentially masking the true pharmacological activity of the compound.

The primary objective of this guide is to provide a rational, step-by-step methodology for developing a formulation that enhances the solubility and subsequent absorption of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, thereby enabling accurate and reproducible in vivo studies.

Pre-Formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is paramount.[4][5] These initial studies will dictate the most effective and efficient path to a viable formulation.

Predicted Physicochemical Properties

While experimental data for the target compound is limited, we can infer key properties from its structure and data available for analogous compounds.

PropertyPredicted Value/CharacteristicRationale/Source
Molecular FormulaC₁₂H₁₁N₃SBased on chemical structure.[6]
Molecular Weight~229.30 g/mol Calculated from the molecular formula.[7]
LogPHigh (>3)The parent compound, 4-(1H-indol-3-yl)-thiazol-2-ylamine, has a predicted LogP of 3.45480, indicating high lipophilicity.[2] The addition of a methyl group is likely to further increase this value.
Aqueous SolubilityPoorHigh LogP and the presence of aromatic and heterocyclic rings suggest low affinity for aqueous media.[3]
pKaPotentially basicThe 2-amino group on the thiazole ring is the most likely site of protonation, suggesting the compound will exhibit basic properties.
Experimental Pre-Formulation Workflow

The following diagram outlines the essential pre-formulation studies to be conducted.

Preformulation_Workflow cluster_preformulation Pre-Formulation Characterization cluster_solubility Solubility Studies cluster_stability Stability Studies cluster_solid_state Solid-State Analysis API API: 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Solubility Solubility Profiling API->Solubility Stability Stability Assessment API->Stability SolidState Solid-State Characterization API->SolidState Aqueous_pH Aqueous Solubility (pH 1.2, 6.8, 7.4) Solubility->Aqueous_pH Solvents Solubility in Co-solvents & Lipids Solubility->Solvents pH_Stability Solution Stability vs. pH Stability->pH_Stability Solid_Stability Solid-State Stability (ICH Conditions) Stability->Solid_Stability DSC DSC (Melting Point, Crystallinity) SolidState->DSC PXRD PXRD (Polymorphism) SolidState->PXRD Microscopy Microscopy (Particle Size/Morphology) SolidState->Microscopy

Caption: Pre-formulation workflow for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Protocol 2.1: pH-Dependent Aqueous Solubility Determination

Rationale: The ionization state of a compound can significantly influence its solubility.[8] As 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine possesses a basic amine group, its solubility is expected to be higher at lower pH. This protocol determines the solubility in buffers relevant to physiological conditions.

Materials:

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

  • pH 1.2 HCl buffer

  • pH 6.8 Phosphate buffer

  • pH 7.4 Phosphate Buffered Saline (PBS)

  • HPLC system with a suitable column and validated analytical method

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the compound to separate vials containing each of the pH buffers.

  • Incubate the vials at 37°C under constant agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.

Protocol 2.2: Solubility in Common Excipients

Rationale: To select appropriate excipients for formulation development, it is crucial to determine the compound's solubility in various pharmaceutically acceptable solvents and lipids.[9]

Materials:

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

  • A selection of co-solvents (e.g., PEG 400, Propylene Glycol, DMSO, Ethanol)

  • A selection of surfactants (e.g., Tween® 80, Kolliphor® EL)

  • A selection of lipids (e.g., Miglyol® 812, corn oil, sesame oil)

  • HPLC system

Procedure:

  • Follow the same procedure as in Protocol 2.1, substituting the aqueous buffers with the selected co-solvents, surfactants, and lipids.

  • For highly viscous excipients, ensure adequate mixing and allow sufficient time to reach equilibrium.

  • Quantify the dissolved compound using a validated HPLC method, ensuring the sample is appropriately diluted in a solvent compatible with the mobile phase.

Formulation Strategies and Protocols

Based on the anticipated poor aqueous solubility, several formulation strategies can be employed. The choice of the final formulation will depend on the pre-formulation data, the intended route of administration (e.g., oral gavage, intravenous), and the required dose.

Strategy 1: Co-solvent Formulations

Rationale: Co-solvents are one of the simplest and most common methods to solubilize compounds for preclinical studies.[3] By reducing the polarity of the aqueous vehicle, co-solvents can significantly increase the solubility of lipophilic drugs. This approach is often suitable for both oral and, with careful selection of excipients, intravenous administration.

Recommended Co-solvent Systems for Rodent Dosing:

Vehicle CompositionRoute of AdministrationNotes
10% DMSO, 40% PEG 400, 50% SalineOral (PO), Intravenous (IV)A widely used ternary system. DMSO should be used with caution and at the lowest effective concentration due to potential toxicities.[2]
20% Kolliphor® HS 15, 80% WaterOral (PO), Intravenous (IV)Kolliphor® HS 15 is a non-ionic solubilizer and emulsifier.
5% Ethanol, 5% Kolliphor® EL, 90% SalineIntravenous (IV)Suitable for compounds that are soluble in ethanol. Kolliphor® EL can cause hypersensitivity reactions and should be used with care.
10% Solutol® HS 15, 90% Water for InjectionIntravenous (IV)Solutol® HS 15 is a non-ionic solubilizer that is generally well-tolerated.
Protocol 3.1: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a 10 mg/mL solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in a vehicle of 10% DMSO, 40% PEG 400, and 50% PBS.

Materials:

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG 400), NF grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the required amount of the compound into a sterile vial.

  • Add the DMSO to the vial and vortex or sonicate until the compound is fully dissolved.

  • Add the PEG 400 and vortex to mix thoroughly.

  • Slowly add the PBS while vortexing to avoid precipitation.

  • Visually inspect the final formulation for clarity and absence of particulates.

  • Confirm the final concentration and assess the short-term stability of the formulation.

Strategy 2: Cyclodextrin Complexation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[10][11] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in preclinical formulations due to their good safety profiles.[2]

Protocol 3.2: Preparation of a Cyclodextrin-Based Formulation

Objective: To prepare a solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine with 20% (w/v) HP-β-CD in water.

Materials:

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI)

  • Magnetic stirrer

  • pH meter

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in WFI by dissolving the HP-β-CD with gentle heating and stirring.

  • Allow the solution to cool to room temperature.

  • Slowly add the powdered compound to the cyclodextrin solution while stirring.

  • Continue stirring for 24-48 hours to allow for complete complexation.

  • If necessary, adjust the pH to aid dissolution.

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

  • Analyze the concentration of the solubilized drug via HPLC.

Strategy 3: Lipid-Based Formulations

Rationale: For highly lipophilic compounds, lipid-based formulations can enhance oral bioavailability by promoting dissolution in the gastrointestinal tract and facilitating lymphatic absorption.[12][13][14] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

Protocol 3.3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To screen for a suitable SEDDS formulation for oral administration.

Materials:

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

  • Oils (e.g., Miglyol® 812, Labrafil® M 1944 CS)

  • Surfactants (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvents (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Solubility Screening: Determine the solubility of the compound in a range of oils, surfactants, and co-solvents (as per Protocol 2.2).

  • Ternary Phase Diagram Construction: Based on the solubility data, select an oil, a surfactant, and a co-solvent. Construct a ternary phase diagram by mixing these components in various ratios and visually assessing their self-emulsification properties upon dilution with water.

  • Formulation Preparation: Prepare the selected SEDDS formulation by accurately weighing and mixing the components until a clear solution is formed. Add and dissolve the required amount of the compound.

  • Characterization: Evaluate the prepared SEDDS for droplet size, self-emulsification time, and stability upon dilution.

Strategy 4: Amorphous Solid Dispersions (ASDs)

Rationale: Converting a crystalline drug to its amorphous state can significantly increase its aqueous solubility and dissolution rate.[7][15] Amorphous solid dispersions (ASDs) involve dispersing the drug in a polymeric carrier at a molecular level, which helps to stabilize the amorphous form and prevent recrystallization.

Protocol 3.4: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an ASD of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine with a suitable polymer (e.g., PVP K30, HPMC-AS).

Materials:

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

  • Polymer (e.g., PVP K30)

  • A suitable volatile solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the compound and the polymer in the selected solvent in the desired ratio (e.g., 1:3 drug-to-polymer).

  • Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Gently scrape and mill the dried ASD to obtain a fine powder.

  • Characterize the ASD using PXRD and DSC to confirm its amorphous nature.

  • The resulting ASD powder can be suspended in an aqueous vehicle for oral gavage.

Formulation Characterization and Stability Testing

Rationale: It is crucial to characterize the final formulation to ensure it is homogenous, stable, and meets the requirements for in vivo dosing.[16] Stability testing ensures that the compound does not degrade and remains in a solubilized state for the duration of the study.[6][17][18]

Analytical Techniques for Formulation Characterization
TechniquePurpose
High-Performance Liquid Chromatography (HPLC)To determine the concentration of the active compound and to detect any degradation products.
Visual InspectionTo check for clarity (for solutions) or uniformity (for suspensions) and the absence of particulates.
pH MeasurementTo ensure the pH of the formulation is within an acceptable range for the intended route of administration.
Particle Size Analysis (for suspensions and emulsions)To determine the particle or droplet size distribution, which can impact absorption and stability.
Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)For ASDs, to confirm the amorphous state of the drug.
Protocol 4.1: Short-Term Stability Assessment

Objective: To assess the stability of the prepared formulation under typical storage and handling conditions.

Procedure:

  • Prepare the final formulation as per the selected protocol.

  • Store aliquots of the formulation at room temperature and at 2-8°C.

  • At specified time points (e.g., 0, 4, 8, 24 hours), visually inspect the samples and analyze the concentration of the compound by HPLC.

  • A stable formulation should show no signs of precipitation or degradation (e.g., <5% change in concentration) over the tested period.

In Vivo Administration Considerations

The choice of formulation will impact the route and volume of administration in animal studies.[19][20]

Administration Guidelines for Rodents
RouteMaximum Volume (Mouse)Maximum Volume (Rat)
Oral Gavage (PO)10 mL/kg10 mL/kg
Intravenous (IV)10 mL/kg (slow bolus)5 mL/kg (slow bolus)
Intraperitoneal (IP)20 mL/kg10 mL/kg

Note: These are general guidelines and may vary based on institutional policies and specific study requirements.

Conclusion and Recommendations

The successful in vivo evaluation of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is critically dependent on the development of an appropriate formulation to overcome its predicted poor aqueous solubility. This guide provides a systematic approach, starting with essential pre-formulation studies to characterize the compound, followed by detailed protocols for several robust formulation strategies.

It is recommended to begin with simple co-solvent systems, as they are often sufficient for early-stage preclinical studies. If higher concentrations are required or if bioavailability issues persist, more advanced formulations such as cyclodextrin complexes, SEDDS, or amorphous solid dispersions should be explored. Rigorous characterization and stability testing of the final selected formulation are mandatory to ensure data quality and reproducibility in subsequent in vivo experiments.

References

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Molecular docking of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Title: In Silico Prediction of Bioactivity: A Step-by-Step Protocol for Molecular Docking of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine with Protein Kinase Targets

Abstract

This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies with the novel compound 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. The indole and thiazole scaffolds are privileged structures in medicinal chemistry, frequently found in molecules targeting protein kinases.[1][2][3] This document outlines the scientific rationale for target selection, detailed procedures for ligand and protein preparation, the execution of the docking simulation using AutoDock Vina, and, critically, the analysis and validation of the resulting data. Designed for researchers in drug discovery and computational biology, this protocol emphasizes the causality behind each step, ensuring a robust and reproducible in silico workflow.

Scientific Rationale & Target Selection

The process of molecular docking simulates the interaction between a small molecule (ligand) and a protein at an atomic level.[4] Its primary goal is to predict the preferred binding orientation, conformation, and affinity of the ligand within the protein's binding site.[5][6] This computational method is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and the prioritization of candidates for further experimental testing.[6]

1.1. The Ligand: 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

The ligand of interest combines two pharmacologically significant heterocycles:

  • Indole Ring: This moiety is a core component of numerous approved drugs, including the multi-tyrosine kinase inhibitor Sunitinib, used in cancer therapy.[2][7] Its structure allows for a variety of intermolecular interactions, including hydrogen bonding and hydrophobic contacts.

  • 2-Aminothiazole Ring: This scaffold is also prevalent in biologically active compounds, known for its ability to act as a hydrogen bond donor and acceptor, and has been incorporated into various kinase inhibitors.[1]

The fusion of these two rings suggests a strong potential for kinase inhibition, making protein kinases a logical and high-value class of targets for this investigation.

1.2. The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

For this protocol, we will use VEGFR2 (PDB ID: 4AGD) as the target protein. VEGFR2 is a well-validated target in oncology, and its inhibition is a key mechanism for anti-angiogenic therapies. Sunitinib and other indole-containing drugs are known to target VEGFR2, making it an excellent and relevant example for this study.[7] The availability of a high-quality crystal structure with a bound inhibitor allows for a crucial validation step (redocking) to ensure the accuracy of our protocol.

Required Materials and Software

This protocol relies on freely available and widely used bioinformatics tools.

Resource Type Name/Software Source/Website Purpose
Database PubChem[Link]Ligand structure acquisition.
Database Protein Data Bank (PDB)[Link]Target protein structure acquisition.
Docking Engine AutoDock Vina[Link]Core docking algorithm.
Preparation & GUI AutoDock Tools (MGLTools)[Link]File preparation (PDBQT) and grid box setup.
Format Conversion Open Babel[Link]Interconversion of molecular file formats.
Visualization PyMOL or BIOVIA Discovery Studio[Link] or [Link]Analysis and visualization of docking poses.

Experimental Workflow Overview

The entire molecular docking process can be visualized as a sequential workflow, beginning with data acquisition and preparation, followed by simulation, and concluding with rigorous analysis and validation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation L1 Ligand Acquisition (PubChem) L2 Ligand Preparation (3D Conversion, Energy Minimization) L1->L2 SDF/SMILES D1 Define Binding Site (Grid Box Generation) L2->D1 Ligand.pdbqt P1 Protein Acquisition (PDB: 4AGD) P2 Protein Preparation (Remove Water/Ligands, Add Hydrogens) P1->P2 PDB P2->D1 Protein.pdbqt D2 Execute Docking (AutoDock Vina) D1->D2 Coordinates A1 Analyze Poses & Scores (Binding Energy, Interactions) D2->A1 Docking Output A2 Visualize Complex (PyMOL / DS Visualizer) A1->A2 A3 Protocol Validation (Redocking & RMSD Calculation) A1->A3

Caption: General workflow for molecular docking from preparation to validation.

Detailed Step-by-Step Protocols

Protocol 1: Ligand Preparation

Causality: The initial 2D or 3D structure from a database is not computationally ready. It requires conversion to a 3D format, energy minimization to achieve a stable, low-energy conformation, and conversion to the PDBQT format, which adds partial charges and defines rotatable bonds necessary for the docking algorithm.[8]

  • Acquire Ligand Structure:

    • Navigate to PubChem ([Link]).

    • Search for "4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine".

    • Download the 3D conformer in SDF format.

  • Energy Minimization and Format Conversion (using Open Babel):

    • Open the Open Babel GUI or use the command line.

    • Input the downloaded SDF file.

    • Perform energy minimization using a forcefield like MMFF94. This step ensures the ligand is in a realistic, low-energy state.

    • Convert the energy-minimized structure to a PDB file (e.g., ligand.pdb).

  • Prepare PDBQT File (using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • ADT will automatically add polar hydrogens and calculate Gasteiger charges. This is crucial for evaluating electrostatic interactions.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will define the active torsional bonds that can rotate during the docking simulation.

Protocol 2: Target Protein Preparation

Causality: Crystal structures from the PDB often contain non-essential molecules (water, crystallization agents) and lack hydrogen atoms.[9] These must be removed to avoid interference, and hydrogens must be added to correctly model hydrogen bonds and protonation states at physiological pH.[9] The resulting file is saved in PDBQT format for compatibility with AutoDock Vina.

  • Acquire Protein Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for the PDB ID 4AGD .

    • Download the structure in PDB format.

  • Clean the Protein Structure (using PyMOL or Discovery Studio):

    • Open 4AGD.pdb in a molecular viewer.

    • Remove all water molecules. Expert Tip: Retain water molecules only if they are known to be critical for mediating ligand binding.

    • The structure contains the co-crystallized ligand "AXI" (Axitinib). For the initial docking of our new ligand, delete this molecule. For the validation step (Protocol 4), you will save this ligand to a separate file.

    • Isolate the protein chain of interest (Chain A for 4AGD).

    • Save the cleaned protein structure as protein.pdb.

  • Prepare PDBQT File (using AutoDock Tools):

    • Launch ADT.

    • Go to File -> Read Molecule and open protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the protein to prepare it for docking.

    • ADT will add partial charges. Save the final structure as protein.pdbqt.

Protocol 3: Docking Execution with AutoDock Vina

Causality: The docking algorithm needs a defined search space, the "grid box," to explore possible ligand poses.[10] The size and center of this box are critical parameters. A box that is too small may miss the true binding site, while one that is too large will needlessly increase computation time and can reduce accuracy.

  • Define the Binding Site (Grid Box):

    • In ADT, with both protein.pdbqt and ligand.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. To center it on the known active site of VEGFR2, you can use the coordinates of the original co-crystallized ligand (Axitinib from 4AGD) as a guide.

    • Adjust the center and dimensions of the box to encompass the entire active site cavity. A good starting size is often 25 x 25 x 25 Å.

    • Note the coordinates for the center (e.g., center_x, center_y, center_z) and the size (e.g., size_x, size_y, size_z).

  • Create Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the values with those from the previous step:

    • Expert Tip: exhaustiveness controls the thoroughness of the search. A value of 8 is standard; increase it for more rigorous (but slower) searches.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your files.

    • Execute the command: vina --config conf.txt --log results.log

Results Analysis and Interpretation

Causality: The output of a docking simulation is a set of ligand poses ranked by a scoring function.[4] This score, typically in kcal/mol, estimates the binding affinity. A more negative score indicates a stronger predicted interaction.[11] Analysis involves not just looking at the score, but visually inspecting the top-ranked poses to see if the predicted interactions are chemically sensible.[11][12]

  • Analyze the Log File (results.log):

    • Open the results.log file. It will contain a table showing the binding affinity for the top poses (usually 9 by default).

    Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
    1-9.50.0000.000
    2-9.21.8522.431
    3-9.12.0152.987
    This is an example table; your results will vary.
  • Visualize the Binding Poses:

    • Open protein.pdbqt in PyMOL or Discovery Studio.

    • Load the output file all_poses.pdbqt. This file contains the coordinates for all the generated poses.

    • Focus on the top-ranked pose (Mode 1).

    • Analyze the key interactions:

      • Hydrogen Bonds: Identify hydrogen bonds between the ligand's amine and thiazole nitrogens and backbone/side-chain atoms of the protein.

      • Hydrophobic Interactions: Observe how the indole ring fits into hydrophobic pockets of the active site.

      • Pi-Stacking: Look for interactions between the aromatic indole ring and residues like Phenylalanine (PHE) or Tyrosine (TYR).

G cluster_protein Protein Active Site cluster_ligand Ligand Moieties P_HBD H-Bond Donor (e.g., LYS) P_HBA H-Bond Acceptor (e.g., GLU) P_HYD Hydrophobic Pocket (e.g., LEU, VAL) L_HBA Thiazole/Amine N (H-Bond Acceptor) L_HBA->P_HBD Hydrogen Bond L_HBD Indole/Amine H (H-Bond Donor) L_HBD->P_HBA Hydrogen Bond L_HYD Indole Ring (Hydrophobic) L_HYD->P_HYD Hydrophobic Interaction

Caption: Key intermolecular interactions between ligand and protein.

Self-Validating System: Protocol Validation

Trustworthiness: A docking protocol must be validated to be considered trustworthy.[13] The most common method is to "redock" a co-crystallized ligand into its own protein structure.[14] A successful protocol should be able to reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD).

  • Prepare the Native Ligand:

    • From the original 4AGD.pdb file, extract the coordinates of the ligand Axitinib ("AXI") and save it as native_ligand.pdb.

    • Prepare this ligand using Protocol 1 to create native_ligand.pdbqt.

  • Run the Docking:

    • Use the same protein.pdbqt and grid box parameters from Protocol 3 .

    • Run AutoDock Vina with the native_ligand.pdbqt.

  • Calculate RMSD:

    • Open the original native_ligand.pdb and the top-ranked pose from your redocking output in PyMOL.

    • Superimpose the protein backbones to ensure a correct frame of reference.

    • Use the align or rms_cur command in PyMOL to calculate the RMSD between the heavy atoms of the native ligand and your docked pose.

  • Interpret Validation Results:

    • RMSD < 2.0 Å: This is generally considered a successful validation.[11][14] It indicates that your docking parameters (grid box, exhaustiveness, etc.) are appropriate for this target and can reliably predict the correct binding mode.

    • RMSD > 2.0 Å: This suggests a problem.[15] Re-evaluate your grid box position and size, or consider that the scoring function may not be optimal for this particular protein-ligand system.[15]

Conclusion and Future Directions

This application note provides a robust and validated protocol for performing molecular docking of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine against protein kinase targets, using VEGFR2 as a primary example. By following these steps, researchers can generate credible hypotheses about the binding mode and affinity of this compound.

The results from molecular docking are predictive and should be used to guide further research. Promising virtual hits should be advanced to more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted complex over time, followed by essential in vitro biochemical and cellular assays to confirm biological activity.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training Materials. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Stavropoulou, E., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(10), 1034. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • The Research Post. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(18), 4307. [Link]

  • ResearchGate. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 51(10), 2529–2536. [Link]

  • Baxter, C. A., et al. (2006). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • Wikipedia. (n.d.). Docking (molecular). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 912884, 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. [Link].

  • National University of Singapore. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Kamal, A., et al. (2016). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent patents on anti-cancer drug discovery, 11(3), 289–304. [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Pharmaceutical Chemistry Journal, 57(8), 1145–1157. [Link]

Sources

Application Notes and Protocols for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in the Study of Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. When coupled with a thiazole ring, another pharmacologically significant heterocycle, the resulting indolylthiazole scaffold presents a promising avenue for the development of new anti-infective agents.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (hereafter referred to as Compound 1) in the investigation of resistant bacterial strains. Compound 1 belongs to a class of 4-(indol-3-yl)thiazol-2-amines that have demonstrated significant in vitro activity against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

These application notes are designed to be a practical resource, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into the putative mechanism of action, provide field-proven protocols for assessing antimicrobial efficacy and safety, and offer insights into the structure-activity relationships that govern this compound class.

Scientific Foundation and Putative Mechanism of Action

The Indolylthiazole Pharmacophore

The antimicrobial potential of the indolylthiazole core is rooted in the synergistic contribution of its two heterocyclic components. Indole derivatives are known to exhibit a wide range of biological activities, including the ability to disrupt bacterial cell division and inhibit efflux pumps.[3] The thiazole ring is a key feature in many established antimicrobial drugs, valued for its ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites. The combination of these two moieties creates a molecule with a unique electronic and steric profile, capable of interacting with novel bacterial targets.

Inhibition of Peptidoglycan Synthesis via MurB

In silico docking studies have provided compelling evidence that compounds in this class, including Compound 1, may exert their antibacterial effect by inhibiting UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[1][2] MurB is a critical enzyme in the cytoplasmic pathway of peptidoglycan biosynthesis, a process essential for the integrity of the bacterial cell wall.

Why MurB is a Strategic Target:

  • Essentiality: The Mur pathway is vital for bacterial survival, and its inhibition leads to cell lysis and death.

  • Conservation: MurB is highly conserved across a broad spectrum of pathogenic bacteria.

  • Absence in Eukaryotes: The peptidoglycan synthesis pathway is absent in humans, making its components highly selective targets for antibacterial agents with a potentially wide therapeutic window.

The proposed mechanism involves the binding of Compound 1 to the active site of E. coli MurB, interfering with the binding of its natural substrate. This disruption halts the production of UDP-N-acetylmuramic acid, a fundamental building block of the bacterial cell wall.

Diagram 1: Putative Mechanism of Action - MurB Inhibition

This diagram illustrates the role of the MurB enzyme in the bacterial peptidoglycan synthesis pathway and the proposed inhibitory action of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

MurB_Inhibition_Pathway cluster_pathway Bacterial Peptidoglycan Synthesis Pathway cluster_inhibition Inhibitory Action UNAG UDP-N-acetyl- glucosamine MurA MurA UNAG->MurA PEP Phosphoenol- pyruvate PEP->MurA UNAG_EP Enolpyruvyl-UDP- N-acetylglucosamine MurB MurB UNAG_EP->MurB NADPH NADPH NADPH->MurB NADP NADP+ UNAM UDP-N-acetyl- muramic acid Peptidoglycan Peptidoglycan (Cell Wall) UNAM->Peptidoglycan Further Steps (MurC-F, etc.) MurA->UNAG_EP MurB->NADP MurB->UNAM Compound1 4-(2-Methyl-1H-indol-3-yl) -thiazol-2-ylamine Compound1->Inhibition

Caption: Putative inhibition of the MurB enzyme by Compound 1.

Quantitative Data Summary: In Vitro Antimicrobial Activity

The following table summarizes the range of Minimum Inhibitory Concentrations (MICs) observed for a series of methylindole-based thiazole derivatives, which includes structures closely related to Compound 1.[1][2] This data provides a baseline for expected potency against both drug-sensitive and drug-resistant bacterial strains.

Bacterial SpeciesGram StainResistance PhenotypeMIC Range (mg/mL)[1][2]Reference AntibioticMIC (mg/mL) of Reference[1]
Staphylococcus aureus (ATCC 25923)+Sensitive0.47 - 1.88Ampicillin0.00025
Staphylococcus aureus+MRSA (Resistant)0.47 - 1.88Ampicillin>1
Bacillus cereus (clinical isolate)+N/A0.47 - 1.88Ampicillin0.0005
Listeria monocytogenes (NCTC 7973)+N/A0.47 - 1.88Ampicillin0.00025
Escherichia coli (ATCC 25922)-Sensitive0.47 - 1.88Streptomycin0.001
Pseudomonas aeruginosa (ATCC 27853)-Sensitive0.47 - 1.88Streptomycin0.004
Salmonella Typhimurium (ATCC 13311)-N/A0.47 - 1.88Streptomycin0.002

Key Insights from the Data:

  • Activity Against MRSA: Notably, the activity of this compound class is maintained against MRSA, a high-priority pathogen. The MIC range for MRSA is comparable to that for the sensitive S. aureus strain, suggesting that the mechanism of action is distinct from that of beta-lactam antibiotics.[1]

  • Broad Spectrum Potential: While generally more potent against Gram-positive bacteria, activity is also observed against Gram-negative species.[1][2]

  • Structure-Activity Relationship (SAR): Studies on the broader class of 4-(indol-3-yl)thiazol-2-amines have indicated that substitutions on the indole ring and the 2-amino group of the thiazole can significantly modulate antibacterial potency.[1] The presence of the 2-methyl group on the indole ring, as in Compound 1, is a key structural feature.

Experimental Protocols

The following protocols are provided as a robust framework for the evaluation of Compound 1. As a Senior Application Scientist, I stress the importance of including appropriate controls in every experiment to ensure data integrity and reproducibility.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). It is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Method Choice: Broth microdilution is preferred for screening novel compounds as it is quantitative, reproducible, and amenable to a 96-well plate format, allowing for efficient testing of multiple concentrations and strains.

Materials:

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (Compound 1)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Test bacterial strains (e.g., MRSA, VRE, ESBL-producing E. coli)

  • 0.5 McFarland turbidity standard

  • Reference antibiotics (e.g., vancomycin for MRSA, ciprofloxacin for E. coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solution:

    • Due to the poor aqueous solubility of many indole derivatives, DMSO is the recommended starting solvent.[4]

    • Prepare a 10 mg/mL stock solution of Compound 1 in 100% DMSO. Ensure complete dissolution. Self-Validating Step: Visually inspect for any precipitate. If observed, gentle warming or sonication may be required.

    • This high-concentration stock minimizes the final DMSO concentration in the assay wells, which should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate to the target of 5 x 10⁵ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the Compound 1 stock solution in CAMHB. For example, to test a final concentration range of 128 µg/mL to 0.25 µg/mL, add 5.2 µL of the 10 mg/mL stock to 194.8 µL of CAMHB to get a 256 µg/mL solution (2x the highest desired concentration).

    • Add 200 µL of this 256 µg/mL solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL. The compound concentrations are now halved to the desired final range (128 µg/mL to 0.25 µg/mL).

  • Incubation and Interpretation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of Compound 1 at which there is no visible growth (i.e., the well is clear). A button or haze at the bottom of the well indicates growth.

    • Self-Validating Step: Check the controls. Well 11 (growth control) must be turbid. Well 12 (sterility control) must be clear.

Diagram 2: Workflow for Broth Microdilution MIC Assay

This diagram outlines the key steps in preparing a 96-well plate for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup & Inoculation cluster_analysis Analysis Stock Prepare Compound 1 Stock in DMSO Dilution Perform 2-fold Serial Dilution of Compound 1 in Microplate (Wells 1-10) Stock->Dilution Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) AddInoculum Inoculate Wells 1-11 with Bacterial Suspension Inoculum->AddInoculum Dilution->AddInoculum Controls Prepare Controls: Well 11: Growth Control Well 12: Sterility Control Controls->AddInoculum Incubate Incubate Plate (37°C, 16-20h) AddInoculum->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Time-Kill Kinetics Assay

This assay provides dynamic information on the antimicrobial effect over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Causality Behind Method Choice: While MIC gives a static endpoint, a time-kill assay reveals the rate and extent of bacterial killing. This is crucial for drug development, as rapidly bactericidal agents are often preferred for treating acute, severe infections.

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes

  • Sterile saline for serial dilutions

  • Tryptic Soy Agar (TSA) or other appropriate agar plates

  • Shaking incubator (37°C)

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum in CAMHB adjusted to ~5 x 10⁵ CFU/mL as described in Protocol 1.

    • Prepare sterile tubes containing CAMHB with Compound 1 at concentrations of 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube with no compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension.

    • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot (e.g., 100 µL) from each tube.

    • Time 0 sample should be taken immediately after inoculation to confirm the starting CFU/mL.

  • Quantification of Viable Cells:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each concentration of Compound 1 and the growth control.

    • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum at a given time point.

    • Bacteriostatic activity is characterized by a <3-log₁₀ reduction in CFU/mL, where bacterial growth is halted but significant killing is not observed.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

It is imperative to assess the potential toxicity of any new antimicrobial agent against mammalian cells to determine its therapeutic index. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality Behind Method Choice: The MTT assay is a widely accepted, reproducible, and plate-reader-based method for high-throughput screening of compound cytotoxicity. It provides a quantitative measure of how a compound affects the metabolic health of a cell line.

Materials:

  • Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma). Note: The original study used MRC-5 normal lung fibroblasts, which is also an excellent choice.[2]

  • Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

  • Compound 1 stock solution in DMSO

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound 1 in complete medium. The concentration range should be broad, typically spanning from the antimicrobial MIC values up to ~100-fold higher.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound 1.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control.

    • Incubate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % viability versus the compound concentration (log scale) to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and its analogs represent a promising class of antimicrobial agents with a novel, putative mechanism of action targeting the essential MurB enzyme. Their demonstrated activity against high-priority resistant pathogens like MRSA warrants further investigation.[1] The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound's efficacy and safety profile.

Future research should focus on:

  • Experimental Validation of Mechanism: Performing enzyme inhibition assays to confirm the direct inhibition of purified MurB enzyme.

  • Spectrum of Activity: Testing against a broader panel of clinically relevant, multidrug-resistant strains, including vancomycin-resistant enterococci (VRE) and carbapenem-resistant Enterobacteriaceae (CRE).

  • Lead Optimization: Synthesizing and testing further analogs to improve potency and refine the structure-activity relationship, with the goal of identifying a lead candidate for preclinical development.

By applying rigorous, well-controlled experimental methodologies, the scientific community can effectively evaluate the potential of this and other novel chemical scaffolds in the critical fight against antimicrobial resistance.

References

  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. [Link]

  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. [Link]

  • Kovalenko, S., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2269. [Link]

  • Geronikaki, A., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 830. [Link]

  • Andres, C. J., et al. (2000). 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. Bioorganic & Medicinal Chemistry Letters, 10(8), 715-717. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 905-915. [Link]

  • Borges, L. C. P., et al. (2015). Solubility of Thiamine in Pure and Mixed Solvents in Function of Temperature. Chemical and Biochemical Engineering Quarterly, 29(1), 19-23. [Link]

  • Kaur, J., et al. (2016). Development of a one-pot assay for screening and identification of Mur pathway inhibitors in Mycobacterium tuberculosis. Scientific Reports, 6, 35134. [Link]

  • Gising, J., et al. (2010). Potent antimicrobial activity of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives against methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 20(12), 3654-3658. [Link]

  • Al-Ostath, A., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1530. [Link]

  • Karpiuk, I., et al. (2023). Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. International Journal of Molecular Sciences, 24(9), 8345. [Link]

  • Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 378-387. [Link]

  • LibreTexts™ Biology. (2021). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • Tikhonova, I. G., et al. (2021). An Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(21), 11520. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, improve your yields, and ensure the integrity of your results. This guide is structured as a series of troubleshooting questions and FAQs, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, focusing on causality and providing actionable solutions.

Low or No Product Yield

Q1: I'm getting a very low yield, or no desired product at all. What are the most likely causes?

A1: Low yield is the most frequent issue and typically points to problems in one of two key stages: the formation of the α-haloketone intermediate or the subsequent cyclocondensation reaction.

  • Cause 1: Inefficient α-Haloketone Formation. The synthesis of the key intermediate, 3-(2-haloacetyl)-2-methyl-1H-indole, is critical. Direct α-halogenation of 3-acetyl-2-methyl-1H-indole can be problematic, often resulting in moderate selectivity and the formation of di-halogenated or ring-halogenated by-products, which complicates purification and consumes starting material.[1]

    • Solution: A more reliable method is the Friedel-Crafts acylation of 2-methylindole with a haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide). Ensure the reaction is conducted under anhydrous conditions and at a low temperature (0-5 °C) to prevent degradation of the indole ring and minimize side reactions.

  • Cause 2: Suboptimal Cyclocondensation Conditions. The Hantzsch thiazole synthesis, the core of this procedure, is sensitive to reaction parameters.[2]

    • Solution:

      • Solvent Choice: Absolute ethanol or methanol are standard and effective solvents for this reaction.[3] Using lower-grade or wet solvents can hinder the reaction.

      • Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.[3] Ensure your reaction is maintained at the reflux temperature of your chosen solvent for a sufficient duration (often several hours). Monitor the reaction progress by TLC.

      • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of thiourea to ensure the complete consumption of the limiting α-haloketone intermediate.

  • Cause 3: Degradation of Starting Materials or Intermediates. The α-haloketone intermediate can be unstable and lachrymatory. It is often best to use it immediately after its synthesis without prolonged storage.[1]

    • Solution: Plan your experiment to proceed directly from the α-haloketone synthesis to the cyclocondensation step within the same day. If you must store the intermediate, do so under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C) and protected from light.

Product Purification Challenges

Q2: My crude product is a complex mixture, and I'm struggling to isolate the pure 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

A2: Purification issues often stem from incomplete reactions or the formation of side products. The basic nature of the 2-aminothiazole moiety can also cause streaking during column chromatography.

  • Cause 1: Presence of Unreacted Thiourea. Thiourea is highly polar and can be difficult to remove.

    • Solution: After the reaction is complete, perform an aqueous workup. The desired product is typically poorly soluble in water, while excess thiourea and salts will be washed away. Neutralize the reaction mixture, extract the product with a suitable organic solvent (like ethyl acetate), and wash the organic layer with water and then brine.

  • Cause 2: Formation of Side Products. Besides the issues with α-halogenation mentioned earlier, side reactions during the Hantzsch synthesis can occur.[4]

    • Solution: Careful control of reaction temperature and stoichiometry is key. Running the reaction under acidic conditions has been shown in some cases to alter the regioselectivity when using substituted thioureas, though this is not an issue with unsubstituted thiourea.[5] Sticking to neutral or slightly basic conditions is generally recommended for this specific transformation.[3]

  • Cause 3: Column Chromatography Issues. The primary amine on the thiazole ring can interact strongly with the acidic silica gel, leading to significant tailing or streaking.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A mixture of Dichloromethane/Methanol is a good starting point for the eluent. Add 0.5-1% triethylamine or ammonia solution to this mixture to significantly improve peak shape and separation.

Workflow & Mechanism Visualization

To provide a clearer picture of the process, the following diagrams illustrate the synthetic workflow and the underlying reaction mechanism.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Purification A 2-Methylindole + Chloroacetyl Chloride B Friedel-Crafts Acylation (e.g., AlCl3, DCM, 0 °C) A->B C 3-(2-Chloroacetyl)-2-methyl-1H-indole (α-haloketone intermediate) B->C E Cyclocondensation (Ethanol, Reflux) C->E D Thiourea D->E F Crude Product Mixture E->F G Aqueous Workup F->G H Column Chromatography (Silica, DCM/MeOH + 1% NEt3) G->H I Pure 4-(2-Methyl-1H-indol-3-yl) -thiazol-2-ylamine H->I

Caption: Overall synthetic workflow for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Frequently Asked Questions (FAQs)

Q3: What is the reaction mechanism for the Hantzsch synthesis step?

A3: The Hantzsch thiazole synthesis is a classic condensation reaction. The mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the carbonyl group in the α-haloketone.

  • Intermediate Formation: This is followed by an intramolecular nucleophilic substitution where the nitrogen of the thiourea attacks the carbon bearing the halogen, displacing it.

  • Cyclization & Dehydration: This cyclization forms a five-membered thiazoline intermediate, which then undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.[6]

G Start α-Haloketone + Thiourea Step1 Nucleophilic attack by Sulfur on Carbonyl Carbon Start->Step1 Step2 Formation of Thiazoline Intermediate Step1->Step2 Step3 Intramolecular Cyclization (N attacks C-Hal) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 End 2-Aminothiazole Product Step4->End

Sources

Common side reactions in the synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a molecule of interest in drug discovery, its efficient and clean synthesis is paramount.[1] This guide moves beyond a simple procedural outline to provide in-depth, field-proven insights into the common challenges, side reactions, and purification hurdles encountered during its synthesis. The content is structured in a practical question-and-answer format to directly address issues as they arise in the lab.

Part 1: Synthesis Overview & Core Mechanism

The most common and reliable method for synthesizing the target compound is the Hantzsch Thiazole Synthesis .[2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the reactants are 3-(2-chloroacetyl)-2-methyl-1H-indole and thiourea.

The reaction proceeds via initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the chloroacetyl group, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]

Hantzsch_Synthesis Reactant1 3-(2-chloroacetyl)-2-methyl-1H-indole Intermediate1 Isothiouronium Salt (S-alkylation adduct) Reactant1->Intermediate1 S_N2 Attack Reactant2 Thiourea Reactant2->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(2-Methyl-1H-indol-3-yl) -thiazol-2-ylamine Intermediate2->Product Dehydration (-H2O)

Caption: Main reaction pathway for Hantzsch Thiazole Synthesis.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

FAQ 1: Reaction Appearance & Color Changes

Question: My reaction mixture turns dark brown or black almost immediately after adding the reagents. Is this normal, and will it affect my yield?

Answer: This is a very common observation and is primarily due to the oxidation of the electron-rich 2-methylindole starting material and, to a lesser extent, the product.

  • Causality: Indole rings are highly susceptible to oxidation, especially under heating or in the presence of atmospheric oxygen. This process generates highly conjugated, colored oligomeric or polymeric impurities that are intensely colored and can be difficult to remove.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere (Nitrogen or Argon). Purge the reaction flask with the inert gas before adding reagents and maintain a positive pressure throughout the reaction.

    • Solvent Degassing: Use degassed solvents. Solvents like ethanol or DMF can be degassed by sparging with an inert gas for 15-30 minutes prior to use.

    • Temperature Control: Avoid excessive heating. While the reaction requires heat, runaway temperatures can accelerate decomposition and oxidation. Maintain the recommended temperature precisely.

FAQ 2: Incomplete Conversion & Low Yield

Question: After the recommended reaction time, TLC and LC-MS analysis show a significant amount of unreacted 3-(2-chloroacetyl)-2-methyl-1H-indole. What could be the cause?

Answer: Incomplete conversion is typically linked to issues with reagent quality, stoichiometry, or reaction conditions.

  • Causality & Troubleshooting:

    • Reagent Purity:

      • Thiourea: Ensure you are using high-purity thiourea. It can absorb moisture from the air; store it in a desiccator.

      • α-Haloketone: The 3-(2-chloroacetyl)-2-methyl-1H-indole starting material can degrade over time, especially if exposed to light or moisture. Confirm its purity by ¹H NMR or LC-MS before use.

    • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, it is often beneficial to use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

    • Insufficient Heating: The reaction often requires refluxing in a solvent like ethanol. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. A common mistake is heating too gently, which results in a sluggish and incomplete reaction.

FAQ 3: Identification of Common Byproducts

Question: My crude product shows several spots on TLC and extra peaks in the mass spectrum. What are the most likely side products?

Answer: Several side reactions can occur concurrently with the main Hantzsch synthesis. Understanding these pathways is key to minimizing their formation.

Side_Reactions Start 3-(2-chloroacetyl)- 2-methyl-1H-indole Product Target Product Start->Product + Thiourea (Desired Path) Hydrolysis 3-acetyl-2-methyl-1H-indole (Hydrolysis) Start->Hydrolysis + H2O / Base Oxidation Oxidized Impurities (Colored) Start->Oxidation O2 / Heat SelfCond Self-Condensation Product Start->SelfCond Base Dimer Dimeric Byproduct (N-alkylation of product) Product->Dimer + Starting Material

Caption: Common side reaction pathways during the synthesis.

Detailed Breakdown of Byproducts:

Byproduct NameLikely CausePrevention & Troubleshooting
Dimeric Impurity The 2-amino group of the product is nucleophilic and can react with a second molecule of the electrophilic starting material.Use a slight excess of thiourea. Ensure efficient stirring to avoid localized high concentrations of the starting material.
3-acetyl-2-methyl-1H-indole Hydrolysis of the chloroacetyl group back to an acetyl group. This is favored by prolonged reaction times in protic solvents or the presence of excess base/water.Use anhydrous solvents. Avoid unnecessarily long reaction times. If a base is used, ensure it is non-nucleophilic and added cautiously.
Oxidized Indole Species Reaction of the indole ring with atmospheric oxygen, often accelerated by heat.As detailed in FAQ 1, use an inert atmosphere and degassed solvents.
Self-Condensation Products The α-haloketone can potentially react with itself, though this is less common than other side reactions.Maintain proper temperature control and avoid strong bases that could promote enolization and self-reaction.
FAQ 4: Purification Challenges

Question: My crude product is an oily, dark solid that is difficult to handle and purify by column chromatography. What's the best purification strategy?

Answer: The crude product is often contaminated with the colored impurities mentioned above and can be challenging to purify solely by silica gel chromatography. A multi-step purification approach is most effective.

  • Acid-Base Extraction (Recommended):

    • Principle: The 2-aminothiazole moiety is basic and can be protonated to form a water-soluble salt. Neutral impurities (like the hydrolysis byproduct or dimer) and the colored polymers will remain in the organic phase.

    • Procedure:

      • Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate or DCM).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer.

      • Separate the layers. Wash the organic layer once more with fresh 1M HCl.

      • Combine the acidic aqueous layers. The colored impurities should remain in the organic phase, which can be discarded.

      • Cool the aqueous layer in an ice bath and slowly basify with a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the product precipitates.

      • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • The solid obtained after acid-base extraction can be further purified by recrystallization.

    • Solvent Screening: Ethanol, isopropanol, or acetonitrile are often good starting points for recrystallization. A solvent system like Ethanol/Water or Acetonitrile/Water may also be effective.

  • Charcoal Treatment:

    • If the product is still colored after the above steps, you can perform a hot filtration with activated charcoal. Dissolve the product in a minimum amount of a suitable hot solvent, add a small amount of activated charcoal, keep it hot for a few minutes, and then filter it hot through a pad of celite. This is very effective at removing residual colored impurities.

Part 3: Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints and explanations grounded in chemical principles.

Materials:

  • 3-(2-chloroacetyl)-2-methyl-1H-indole (1.0 eq)

  • Thiourea (1.2 eq)

  • Anhydrous Ethanol (Degassed)

  • Standard reflux apparatus, magnetic stirrer, and inert gas (N₂ or Ar) setup

Procedure:

  • System Preparation (Trustworthiness Pillar): Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture. Purge the entire system with Nitrogen or Argon for 10-15 minutes. This step is critical to prevent oxidative side reactions (See FAQ 1).

  • Reagent Addition: To the flask, add 3-(2-chloroacetyl)-2-methyl-1H-indole (1.0 eq) and thiourea (1.2 eq). Using a slight excess of thiourea helps drive the reaction to completion and minimizes dimer formation (See FAQ 2 & 3).

  • Solvent Addition: Add degassed, anhydrous ethanol via cannula or syringe to achieve a concentration of approximately 0.1-0.2 M. Anhydrous conditions prevent hydrolysis of the starting material (See FAQ 3).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring. Maintain the inert atmosphere.

  • Monitoring (Self-Validating System): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50-70% Ethyl Acetate in Hexanes. The reaction is typically complete within 3-6 hours. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue, which will cause the crude product to precipitate.

    • Filter the solid, wash with plenty of water to remove any unreacted thiourea and salts, and then with a small amount of cold ethanol.

    • Dry the crude solid under vacuum.

  • Purification:

    • Proceed with the acid-base extraction and/or recrystallization as described in FAQ 4 to obtain the pure 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Characterization:

  • ¹H NMR: Key signals to look for include a singlet for the C5-proton of the thiazole ring (typically around 6.2-6.5 ppm), a singlet for the indole N-H (often broad, >11 ppm), and signals for the aromatic protons and the 2-methyl group.[6]

  • LC-MS: Confirm the molecular weight (C₁₂H₁₁N₃S, MW: 229.30 g/mol ).[7]

Part 4: Troubleshooting Workflow

Use this flowchart to diagnose issues during your synthesis.

Troubleshooting_Workflow Start Start Synthesis CheckColor Is mixture dark brown/black? Start->CheckColor InertAtmosphere Action: Use Inert Atmosphere & Degassed Solvents CheckColor->InertAtmosphere Yes CheckTLC Reaction Complete? (Check TLC/LC-MS) CheckColor->CheckTLC No InertAtmosphere->CheckTLC Incomplete Problem: Incomplete Rxn CheckTLC->Incomplete No Workup Proceed to Workup & Purification CheckTLC->Workup Yes TroubleshootIncomplete Actions: 1. Check reagent purity 2. Use excess thiourea 3. Ensure proper reflux temp Incomplete->TroubleshootIncomplete CheckPurity Is Crude Product Clean? Workup->CheckPurity DifficultPurity Problem: Impure/Oily CheckPurity->DifficultPurity No FinalProduct Pure Product CheckPurity->FinalProduct Yes PurifyActions Actions: 1. Acid-Base Extraction 2. Recrystallization 3. Charcoal Treatment DifficultPurity->PurifyActions PurifyActions->FinalProduct

Caption: A step-by-step workflow for troubleshooting the synthesis.

References

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. Benchchem.

  • Hantzsch Thiazole Synthesis. Chem Help Asap.

  • Thiazole synthesis. Organic Chemistry Portal.

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate.

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH.

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI.

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate.

  • Japp klingemann reaction. Slideshare.

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.

  • The Japp‐Klingemann Reaction. ResearchGate.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. CymitQuimica.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters.

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

  • Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. ResearchGate.

  • Synthesis characterization and antitumor activity of thiazole derivatives containing indole moiety bearing-tetrazole. ResearchGate.

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc.

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing.

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate.

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

  • Systematic Review On Thiazole And Its Applications. KUEY.

  • The Japp-Klingemann Reaction. Organic Reactions.

  • Thiazole. CUTM Courseware.

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Technical Support Center: Purification of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for the purification of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine by column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. The content is structured into a troubleshooting guide and a frequently asked questions (FAQ) section to directly address practical laboratory issues.

Understanding the Molecule: A Chromatographic Perspective

Before delving into troubleshooting, it is crucial to understand the chemical properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine that govern its behavior on a chromatography column.

  • Indole NH Group: The nitrogen in the indole ring is weakly acidic and can engage in hydrogen bonding.

  • Thiazole-2-amine Group: The primary amine on the thiazole ring is basic. This is the most critical feature for chromatography, as it can strongly and often irreversibly interact with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor recovery.

  • Aromatic System: The conjugated indole and thiazole rings make the compound UV-active, which is advantageous for detection by Thin Layer Chromatography (TLC) and during fraction collection.

This combination of a weakly acidic site and a basic site requires a carefully considered purification strategy to achieve high purity and yield.

cluster_molecule 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine cluster_features Key Functional Groups mol Indole Indole N-H (Weakly Acidic, H-bond donor) mol->Indole Influences polarity Amine Thiazole-NH2 (Basic, strong interaction with silica) mol->Amine Dominates silica interaction Aromatic Conjugated System (UV Active) mol->Aromatic Enables detection

Caption: Key structural features influencing chromatography.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Q1: Why is my product smearing or "tailing" down the column, resulting in poor separation and mixed fractions?

Answer: This is the most frequent issue when purifying nitrogen-containing basic compounds.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group of your thiazole moiety forms a strong acid-base interaction with these silanols. This interaction causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in a characteristic trailing or streaking effect on both TLC and the column.[1]

  • Solution 1: Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase.[1][2] For example, if your solvent system is 50:50 Hexane:Ethyl Acetate, you would prepare it as 49.5:49.5:1 Hexane:Ethyl Acetate:Et₃N.

    • The amine modifier acts as a competitive base, binding to the acidic silanol sites and allowing your target compound to travel through the column more uniformly, resulting in sharper peaks.

  • Solution 2: Alternative Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. For basic compounds, basic alumina is often effective.

    • Amino-functionalized Silica: This is an excellent but more expensive option, where the stationary phase is chemically modified to be basic, thus preventing unwanted interactions.[3]

Q2: I'm getting very poor separation between my product and a closely-running impurity. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Poor separation occurs when the mobile phase does not sufficiently differentiate between the affinities of your product and the impurity for the stationary phase.

  • Solution 1: Fine-tune the Mobile Phase:

    • Reduce Polarity: If your compound's Rf on TLC is high (>0.4), the solvent system is too polar, and compounds are eluting too quickly without sufficient interaction with the silica. Decrease the proportion of the polar solvent (e.g., from 50% ethyl acetate to 30%).

    • Change Solvent Selectivity: If simply changing the polarity ratio doesn't work, switch one of the solvents. The "solvent selectivity triangle" is a key concept here. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Dichloromethane, ethyl acetate, and methanol have different abilities to act as hydrogen bond donors/acceptors and dipole interactors, which can dramatically alter the separation.[4]

  • Solution 2: Gradient Elution: Start with a less polar solvent system to allow the separation of non-polar impurities. Then, gradually increase the polarity of the mobile phase during the run to elute your product and then more polar impurities.[5] This technique often provides superior separation for complex mixtures compared to isocratic (constant solvent composition) elution.

  • Solution 3: Column Dimensions: Use a longer, narrower column. This increases the surface area of the stationary phase the sample interacts with, providing more opportunities for separation. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.[6]

Q3: My product seems to be degrading on the column. The collected fractions show new, unexpected spots on TLC.

Answer: Indole-containing compounds can be sensitive to prolonged exposure to acidic conditions and air.

  • Causality: The acidic nature of silica gel can catalyze decomposition reactions for certain sensitive compounds. Additionally, the large surface area of the silica can facilitate air oxidation, to which indoles can be susceptible.

  • Solution 1: Deactivate the Silica: As mentioned in Q1, adding a basic modifier like triethylamine not only prevents tailing but also neutralizes the acidity, which can prevent degradation.[2]

  • Solution 2: Run the Column Quickly: Do not let the column run overnight. Use "flash" chromatography, where gentle air pressure is applied to speed up the flow rate.[6] A faster elution minimizes the contact time between your compound and the stationary phase.

  • Solution 3: Use Freshly Distilled Solvents: Solvents like dichloromethane can accumulate acidic impurities over time. Using fresh, high-purity solvents is crucial.

Problem SummaryProbable CauseRecommended Solution
Peak Tailing / Streaking Acid-base interaction between the basic amine and acidic silica gel.[1]Add 0.5-2% triethylamine or NH₄OH to the mobile phase.[2] Use a neutral or basic stationary phase (e.g., alumina).
Poor Separation / Co-elution Suboptimal mobile phase polarity or selectivity.Fine-tune solvent ratio. Change solvent system (e.g., Hex/EtOAc to DCM/MeOH).[4] Implement a gradient elution.[5]
Product Degradation Compound sensitivity to the acidic silica surface or air oxidation.Deactivate silica with a base.[2] Run the column faster (flash chromatography). Use fresh, high-purity solvents.
Compound Stuck on Column Irreversible adsorption due to very strong interaction or insolubility.Use a stronger, more polar mobile phase (e.g., with methanol). Ensure the compound is soluble in the loading solvent.

Frequently Asked Questions (FAQs)

Q1: How do I develop the ideal mobile phase for my column?

Answer: The ideal mobile phase should be developed using Thin Layer Chromatography (TLC) before you even pack your column. TLC is a rapid, low-cost way to screen solvent systems.[7][8]

  • The Goal: You are looking for a solvent system that gives your desired product an Rf value between 0.25 and 0.35 .

    • Rf (Retardation factor): The distance traveled by the spot divided by the distance traveled by the solvent front.

    • An Rf in this range ensures that the compound will move through the column at a reasonable rate, allowing for good separation from impurities with different Rf values.

  • Practical Steps:

    • Dissolve a tiny amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto several TLC plates.

    • Develop each plate in a different solvent system. Start with common systems like Hexane:Ethyl Acetate (try ratios of 9:1, 7:3, 1:1) and Dichloromethane:Methanol (try ratios of 98:2, 95:5).

    • Visualize the plates (see Q3) and calculate the Rf of your product spot.

    • Select the system that gives the best separation and the target Rf for your product.

Q2: What are the best practices for packing the column and loading my sample?

Answer: Proper column packing and sample loading are critical for achieving a high-resolution separation. An improperly packed column with cracks or bubbles will lead to channeling and very poor results.[9]

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop Solvent System via TLC (Target Rf = 0.25-0.35) Slurry 2. Prepare Silica Slurry (in non-polar solvent) TLC->Slurry Pack 3. Pack Column (Avoid air bubbles) Slurry->Pack Load 4. Load Sample (Concentrated, minimal volume) Pack->Load Elute 5. Elute with Mobile Phase (Add solvent carefully) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions & Evaporate Solvent Analyze->Combine

Caption: Standard workflow for column chromatography purification.

  • Packing the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, mix your silica gel with your initial, least polar mobile phase solvent to create a free-flowing slurry.

    • Pour the slurry into the column. Use gentle pressure or tapping to ensure even packing.

    • Continuously drain solvent from the bottom as you add the slurry, always keeping the solvent level above the top of the silica bed. Never let the column run dry.

    • Once packed, add a final protective layer of sand on top.

  • Loading the Sample: The goal is to apply the sample in the most concentrated band possible.

    • Wet Loading: Dissolve your crude product in the absolute minimum amount of your mobile phase (or a slightly more polar solvent if necessary). Using a pipette, carefully add the solution to the top of the silica bed, allowing it to absorb fully.[10]

    • Dry Loading: If your compound has poor solubility, dissolve it in a strong solvent, add a small amount of silica gel to the solution, and then evaporate the solvent completely on a rotary evaporator. This gives you a free-flowing powder of your compound adsorbed onto silica, which you can then carefully add to the top of your packed column.[2]

Q3: How do I visualize the compound on a TLC plate and in the collected fractions?

Answer: Because 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has a conjugated aromatic system, it is easily visualized.

  • UV Light: This is the primary, non-destructive method. Commercial TLC plates contain a fluorescent indicator. Under short-wave UV light (254 nm), the plate will glow green, and compounds that absorb UV light will appear as dark purple spots.[11]

  • Staining: If a compound is not UV-active, or for more permanent visualization, chemical stains can be used.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for oxidizable groups. It will react with the indole and amine moieties. The plate is dipped in the purplish solution, gently heated, and spots will appear as yellow/brown on a pink/purple background.[11]

    • p-Anisaldehyde Stain: This stain is often used for indoles and other functional groups, typically giving a range of colors after heating.

Q4: What are the likely impurities I might encounter?

Answer: The impurities will depend on the synthetic route used to prepare the compound. Common impurities in related indole syntheses can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-alkylation or Side-products: Impurities formed from side reactions.

  • Dehalogenated Products: If a halogen was present in a precursor, its removal during a reductive step is a common source of impurity.[12]

  • Oxidation Products: Indoles can slowly oxidize on standing in air.

Developing a good TLC method (Q1) is the best way to diagnose the number and polarity of impurities in your specific crude mixture.

References

  • MDPI. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations. [Online] Available at: [Link]

  • ResearchGate. Review Article Detection Progress of Selected Drugs in TLC. [Online] Available at: [Link]

  • National Institutes of Health (NIH). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Online] Available at: [Link]

  • Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. [Online] Available at: [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. [Online] Available at: [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Online] Available at: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Online] Available at: [Link]

  • Sorbtech. How do I purify ionizable organic amine compounds using flash column chromatography?. [Online] Available at: [Link]

  • SciSpace. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. [Online] Available at: [Link]

  • Reddit. Problems with Fischer indole synthesis. [Online] Available at: [Link]

  • ResearchGate. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Online] Available at: [Link]

  • Indian Journal of Medical Research. Use of single solvent thin layer chromatography to diagnose different organic acidurias. [Online] Available at: [Link]

  • Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. [Online] Available at: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Online] Available at: [Link]

  • Walsh Medical Media. Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. [Online] Available at: [Link]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. [Online] Available at: [Link]

  • Chromatography Forum. Problem with Indole-3-carbinol chromotography. [Online] Available at: [Link]

  • PubChem. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Retention Study of Flavonoids Under Different Chromatographic Modes. [Online] Available at: [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds?. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. [Online] Available at: [Link]

  • Farmacia Journal. QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online] Available at: [Link]

  • MDPI. TLC-Bioautography-Guided Isolation and Assessment of Antibacterial Compounds from Manuka (Leptospermum scoparium) Leaf and Branch Extracts. [Online] Available at: [Link]

  • Wiley-VCH. Supporting Information. [Online] Available at: [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. [Online] Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Online] Available at: [Link]

  • Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. [Online] Available at: [Link]

  • Chemistry For Everyone. How To Make Column Chromatography More Efficient?. [Online] Available at: [Link]

  • PubMed. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography. [Online] Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Online] Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online] Available at: [Link]

  • Semantic Scholar. 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. [Online] Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during in vitro and cell-based assays. As a molecule with a complex heterocyclic structure, its poor aqueous solubility is a common hurdle. This guide provides a logical, step-by-step approach to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the handling and solubility of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Q1: What is the expected aqueous solubility of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine?

Q2: What is the best initial solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A3: This phenomenon, often called "solvent shock," is the most common solubility issue. When the DMSO stock solution is diluted into an aqueous buffer, the compound is rapidly transferred to an environment where it is not soluble, causing it to crash out of solution. The key is to manage this transition and keep the final concentration of both the compound and the DMSO within acceptable limits for your assay.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some robust lines may tolerate up to 1%[2]. However, sensitive primary cells may show stress at concentrations as low as 0.1%. It is crucial to perform a DMSO vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line and assay duration.

Troubleshooting Guide: From Simple to Complex Solubility Issues

This guide provides a systematic approach to resolving solubility problems, starting with basic adjustments and progressing to more advanced techniques.

Level 1: Optimizing Your Stock Solution and Dilution Protocol

Before exploring more complex solutions, ensure your basic methodology is sound.

Issue: Precipitate observed immediately upon dilution of DMSO stock into aqueous buffer.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome precipitate Precipitate forms upon dilution check_stock 1. Check Stock Conc. Is it too high? precipitate->check_stock reduce_stock Action: Lower stock conc. (e.g., from 50mM to 10mM) check_stock->reduce_stock Yes check_dmso 2. Check Final DMSO % Is it >0.5%? check_stock->check_dmso No serial_dilution 3. Use Serial Dilution Avoid large single-step dilutions reduce_stock->serial_dilution adjust_dmso Action: Adjust dilution scheme to lower final DMSO % check_dmso->adjust_dmso Yes check_dmso->serial_dilution No adjust_dmso->serial_dilution vortex 4. Ensure Adequate Mixing Vortex/mix immediately after dilution serial_dilution->vortex resolved Solution remains clear vortex->resolved

Step-by-Step Protocol for Preparing a Working Solution:

  • Prepare a 10 mM stock solution in 100% DMSO. Weigh the appropriate amount of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and dissolve it in high-purity, anhydrous DMSO. Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) can be applied if necessary.

  • Perform serial dilutions. Instead of a large one-step dilution, perform a series of intermediate dilutions in your assay buffer. For example, to get a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you could first dilute 1:10 in buffer (to 1 mM), then 1:10 again (to 100 µM), and finally 1:10 to reach your target of 10 µM.

  • Mix thoroughly at each step. Immediately after adding the compound to the buffer at each dilution step, vortex or mix vigorously to ensure rapid and uniform dispersion.

  • Consider the impact of serum. If working with cell culture media containing serum, the proteins in the serum can sometimes help to stabilize hydrophobic compounds[3]. Preparing your final dilutions in complete media may improve solubility compared to a simple buffer.

Level 2: Modifying the Assay Buffer

If optimizing the dilution protocol is insufficient, the next step is to modify the composition of your aqueous buffer to make it more hospitable to the compound.

Q5: Can I use a co-solvent other than DMSO?

A5: Yes, other water-miscible organic solvents can be used as co-solvents to increase the solubility of hydrophobic compounds in aqueous solutions. The principle is to reduce the polarity of the solvent mixture[4].

Table 1: Common Co-solvents and Their Properties

Co-solventTypical Final ConcentrationAdvantagesDisadvantages
Ethanol1-5%Less cytotoxic than DMSO for some cell lines.Can affect enzyme activity and cell signaling.
Propylene Glycol1-5%Generally well-tolerated by cells.Can increase the viscosity of the medium.
Polyethylene Glycol (PEG 400)1-5%Low toxicity.Can also increase viscosity.

Q6: How does pH affect the solubility of this compound?

A6: 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has a basic 2-aminothiazole group. The solubility of amines is highly dependent on pH. At a pH below its pKa, the amine group will be protonated (R-NH3+), making it more polar and thus more water-soluble. While the exact pKa is not published, the 2-aminothiazole moiety is generally basic. Therefore, slightly acidifying the buffer (e.g., to pH 6.0-6.5) may improve solubility. However, you must ensure that this pH change does not negatively impact your assay or cell viability.

Level 3: Advanced Solubilization Techniques

For particularly challenging situations, more advanced formulation strategies can be employed.

1. Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like our compound of interest, forming a water-soluble inclusion complex[3][5]. This effectively shields the hydrophobic compound from the aqueous environment.

G

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.

Protocol for Using HP-β-CD:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 100 mM).

  • Dissolve your compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Add the compound solution dropwise to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate, often with stirring or sonication, for a period ranging from 1 hour to overnight at room temperature.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, spectrophotometry).

2. Surfactants

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly soluble drugs, increasing their apparent solubility[6][7].

Table 2: Common Surfactants for In Vitro Assays

SurfactantTypeTypical ConcentrationConsiderations
Tween® 20 / Tween® 80Non-ionic0.01 - 0.1%Generally well-tolerated in many assays.
Pluronic® F-68Non-ionic0.01 - 0.1%Often used in cell culture to reduce shear stress.
Sodium Dodecyl Sulfate (SDS)AnionicUse with cautionCan denature proteins; generally not suitable for cell-based or enzymatic assays.

Protocol for Using a Non-ionic Surfactant (e.g., Tween® 20):

  • Prepare your aqueous assay buffer containing the desired concentration of Tween® 20 (e.g., 0.05%). Ensure the surfactant is fully dissolved.

  • Prepare a high-concentration stock of your compound in 100% DMSO.

  • Add the DMSO stock directly to the surfactant-containing buffer, ideally while vortexing, to the desired final concentration. The surfactant micelles will help to stabilize the compound as it is diluted.

Distinguishing Solubility Issues from Assay Interference

It is important to recognize that not all unexpected results are due to poor solubility. The compound itself may interfere with the assay technology.

Pan-Assay Interference Compounds (PAINS): Certain chemical motifs are known to frequently cause false positives in high-throughput screens through non-specific mechanisms. While 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine does not contain a classic PAINS alert, indole and thiazole derivatives can sometimes exhibit assay interference[8][9].

Potential Interference Mechanisms:

  • Compound Aggregation: At high concentrations, the compound may form aggregates that can sequester and inhibit enzymes non-specifically[8]. This can be mistaken for a true inhibitory effect.

  • Light Absorption/Fluorescence: If your assay has an optical readout (e.g., absorbance, fluorescence, luminescence), the compound may absorb light or fluoresce at the excitation/emission wavelengths, leading to false signals.

  • Reactivity: The compound may react with assay components, such as redox-sensitive reagents or cysteine residues on proteins[10].

How to Check for Interference:

  • Run a counterscreen: Test the compound in an assay that uses a different detection technology but measures the same biological endpoint.

  • Check for dose-response curve artifacts: Aggregating compounds often produce steep, non-ideal dose-response curves.

  • Measure the absorbance/fluorescence spectrum of the compound: This will determine if it overlaps with your assay's wavelengths.

By following this structured guide, researchers can systematically address the solubility challenges posed by 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, leading to more reliable and interpretable data. Always begin with the simplest methods and progress to more complex solutions as needed, and remember to validate that any observed effects are due to the specific biological activity of the compound and not an artifact of its physical properties.

References

  • SwissADME. (n.d.). SwissADME Web Tool. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025). 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6. Retrieved from [Link]

  • Gomeni, R., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 12(9), 859.
  • Popova, Y., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
  • Memisoglu-Bilensoy, E. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
  • Kubinyi, H. (2023). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(8), 54-62.
  • ResearchGate. (2015). (PDF) 9 Solubilization in Surfactant Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • In Vitro ADMET Laboratories. (n.d.). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]

  • ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • YouTube. (2021). Cyclodextrin | Inclusion Complex. Retrieved from [Link]

  • YouTube. (2022). Pan Assay Interference Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Bethesda (MD)

Sources

Technical Support Center: Stability of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents and experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of Indole-Thiazole Compounds

4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a heterocyclic compound featuring both an indole and a 2-aminothiazole moiety. This unique structure, while promising for various therapeutic applications, also presents specific stability challenges. The indole ring is susceptible to oxidation, while the 2-aminothiazole ring can exhibit lability under certain conditions. Understanding these potential degradation pathways is crucial for accurate experimental design and data interpretation.

Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My stock solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in DMSO is showing signs of degradation. What could be the cause?

A1: Degradation of 2-aminothiazole derivatives in DMSO has been documented.[4] The solvent itself can promote decomposition, especially with prolonged storage at room temperature.[4] It is hypothesized that the degradation may involve oxidation or dimerization of the 2-aminothiazole ring.[4]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the compound in DMSO immediately before use.[4]

  • Storage Conditions: If short-term storage is necessary, store the DMSO stock solution at -20°C or lower to minimize degradation.[4] Avoid repeated freeze-thaw cycles.[4]

  • Alternative Solvents: Consider using alternative solvents for stock solutions if your experimental protocol allows. Protic solvents like ethanol or aprotic solvents like acetonitrile may offer better stability, although this needs to be experimentally verified.

Q2: I am observing a change in the color of my compound in solution when exposed to light. Is this expected?

A2: Yes, indole-containing compounds are known to be sensitive to light.[5][6] Photodegradation can occur through complex mechanisms, including photooxidation.[6][7] The indole ring can absorb UV light, leading to the formation of reactive species that can cause decomposition.[6]

Troubleshooting Steps:

  • Protect from Light: Always protect solutions of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine from light by using amber vials or wrapping containers in aluminum foil.

  • Work in Low-Light Conditions: When handling the compound and its solutions, work in a fume hood with the sash down or under subdued lighting to minimize exposure.

  • Photostability Testing: If your application requires exposure to light, it is crucial to perform a formal photostability study according to ICH Q1B guidelines to understand the degradation kinetics and identify photoproducts.[8][9]

Q3: What is the expected stability of this compound in acidic or basic aqueous solutions?

A3: The stability of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in acidic or basic conditions has not been specifically reported. However, based on the general chemistry of indoles and thiazoles, potential degradation pathways can be predicted.

  • Acidic Conditions: The indole ring is generally stable in acid, but the exocyclic amino group on the thiazole ring can be protonated. Under harsh acidic conditions and elevated temperatures, hydrolysis of the amine or degradation of the thiazole ring could occur.

  • Basic Conditions: The N-H proton of the indole ring is weakly acidic and can be deprotonated under strong basic conditions. This can increase the electron density of the indole ring system, potentially making it more susceptible to oxidation.

Troubleshooting Steps:

  • pH Profiling: Conduct a pH stability study by preparing solutions of the compound in a range of buffers (e.g., pH 2, 7, and 10) and monitoring the purity over time using a stability-indicating HPLC method.

  • Control Temperature: Perform these studies at a controlled temperature, as temperature can accelerate hydrolysis.

  • Inert Atmosphere: To mitigate oxidation, especially at higher pH, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Solvent Selection and Stability

The choice of solvent can significantly impact the stability of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. The following table summarizes the potential stability considerations for common laboratory solvents.

SolventPolarityPotential Stability IssuesRecommendations
DMSO Polar AproticDocumented degradation of 2-aminothiazoles.[4]Prepare fresh, store at ≤ -20°C, avoid long-term storage.[4]
Acetonitrile Polar AproticGenerally a good solvent for many organic compounds with relatively low reactivity.A suitable alternative to DMSO for stock solutions.
Ethanol/Methanol Polar ProticCan form hydrogen bonds, which may influence stability and photophysics.[7][10] May offer some protection against photooxidation.[7]Good for applications where a protic solvent is required.
Water (buffered) Polar ProticpH-dependent hydrolysis and oxidation are potential concerns.Use buffers to control pH and conduct a stability assessment at the desired pH.
Chloroform/DCM NonpolarGenerally stable, but residual acid can be an issue.Use freshly distilled or stabilized grades.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Different Solvents

This protocol outlines a basic experiment to compare the short-term stability of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in various solvents.

Materials:

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

  • DMSO, Acetonitrile, Ethanol, Dichloromethane (HPLC grade)

  • Amber HPLC vials

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the compound in each solvent at a concentration of 1 mg/mL.

  • Immediately after preparation (T=0), dilute an aliquot of each stock solution to a suitable concentration for HPLC analysis and inject it to determine the initial purity.

  • Store the stock solutions in amber vials at room temperature.

  • At specified time points (e.g., 24, 48, 72 hours), take another aliquot from each stock solution, dilute, and analyze by HPLC.

  • Compare the peak area of the parent compound and observe the formation of any new peaks (degradants) over time.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol provides a framework for conducting forced degradation studies to understand the intrinsic stability of the compound.

Materials:

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours. Also, prepare a solution in a suitable solvent and heat at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[8]

Visualizing Stability Workflows

Decision Tree for Solvent Selection

SolventSelection start Start: Need to dissolve the compound solubility Is the compound soluble? start->solubility long_term Long-term storage needed? solubility->long_term Yes alt_solvent Consider alternative solvents (e.g., ACN, EtOH). solubility->alt_solvent No dmso Use DMSO (freshly prepared). Store at -20°C if necessary. long_term->dmso Yes long_term->alt_solvent No stability_check Perform preliminary stability check. dmso->stability_check alt_solvent->stability_check proceed Proceed with experiment. stability_check->proceed

Caption: A decision tree to guide solvent selection for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Forced Degradation Study Workflow

ForcedDegradation start Start: Forced Degradation Study stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal (Solid & Solution, 60°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluate Evaluate Degradation Profile (Identify Degradants, Determine Pathways) analysis->evaluate end End: Stability Profile Established evaluate->end

Caption: Workflow for conducting a forced degradation study.

References

  • The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. MDPI. Available from: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available from: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. National Center for Biotechnology Information. Available from: [Link]

  • Chemical Properties of 2-Thiazolamine, 4-methyl- (CAS 1603-91-4). Cheméo. Available from: [Link]

  • 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6 | Chemsrc. Chemsrc. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]

  • Solvent Effects in the Fluorescence of Indole and Substituted Indoles. ACS Publications. Available from: [Link]

  • Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. National Center for Biotechnology Information. Available from: [Link]

  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. ScienceDirect. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Sapub. Available from: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Solvent effects on the photooxidation of indolepyrazines. PubMed. Available from: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

  • Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Available from: [Link]

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Center for Biotechnology Information. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. ACS Publications. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. Available from: [Link]

  • Thiazole. Wikipedia. Available from: [Link]

  • Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. ACS Publications. Available from: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Center for Biotechnology Information. Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Wiley Online Library. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. Available from: [Link]

  • Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. ResearchGate. Available from: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Semantic Scholar. Available from: [Link]

Sources

Technical Support Center: Optimizing Hantzsch Synthesis of Indolylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Hantzsch synthesis of indolylthiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this powerful reaction to forge essential heterocyclic scaffolds. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the causality behind our recommendations.

Core Principles: Understanding the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, prized for its reliability in constructing the thiazole ring. The classical reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In our specific application, this translates to the reaction between a suitable α-haloketone and an indole-derived thioamide to yield the target indolylthiazole.

The reaction proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and a final dehydration step to yield the aromatic thiazole ring.[1][3] Understanding this pathway is critical for effective troubleshooting.

Hantzsch_Mechanism cluster_steps Reaction Pathway Thioamide Indole Thioamide (Nucleophile) Intermediate1 S-Alkylated Intermediate (Thioimonium salt) Thioamide->Intermediate1 1. SN2 Attack Haloketone α-Haloketone (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclized Hemiaminal (Hydroxythiazoline) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-Indolyl-Thiazole (Aromatic Product) Intermediate2->Product 3. Dehydration (-H2O)

Caption: The Hantzsch thiazole synthesis mechanism.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design.

Q1: What are the essential starting materials for this synthesis? The reaction requires two key components: an indole thioamide (e.g., indole-3-carbothioamide) and an α-haloketone (e.g., 2-bromoacetophenone). The stability and purity of the α-haloketone are particularly critical, as these reagents can degrade upon storage. It is advisable to use freshly prepared or purified α-haloketones.

Q2: Is a catalyst necessary for the Hantzsch indolylthiazole synthesis? Often, the reaction proceeds efficiently without a catalyst, especially when heated in a suitable solvent like ethanol.[1] However, for one-pot, multi-component variations or to enhance reaction rates at lower temperatures, various catalysts can be employed.[4][5] Heterogeneous acid catalysts, such as silica-supported tungstosilisic acid, have proven effective and offer the advantage of easy removal and recyclability.[4][6]

Q3: What is the best solvent for this reaction? The choice of solvent is crucial and depends on the specific substrates and desired reaction conditions.

  • Alcohols (Ethanol, Methanol): These are the most common solvents, often used under reflux conditions. They are effective at solubilizing the starting materials.[7]

  • Aprotic Solvents (THF, DMF): These can be beneficial in certain cases, particularly for sensitive substrates, and may allow for milder reaction conditions.[8]

  • Green Solvents (Water, Glycerol): In line with green chemistry principles, water or glycerol have been successfully used, sometimes in combination with catalysts or microwave irradiation, to promote the reaction.[9][10][11]

Q4: Can this synthesis be performed as a "one-pot" procedure? Yes, one-pot multi-component reactions (MCRs) are a highly efficient approach for this synthesis.[4][12] For instance, an α-haloketone, a thioamide (or its components), and other reactants can be combined in a single vessel, often with a catalyst, to streamline the process, reduce waste, and improve overall yield.[6]

Troubleshooting Guide: From Theory to Practice

Encountering issues in the lab is a common part of research. This guide provides a systematic, question-based approach to resolving the most frequent challenges in the Hantzsch synthesis of indolylthiazoles.

Troubleshooting_Workflow Start Problem Identified: Low Yield / Impure Product CheckReagents Q: Are reagents pure & stable? (esp. α-haloketone) Start->CheckReagents CheckConditions Q: Are reaction conditions optimal? (Temp, Time, Solvent) CheckReagents->CheckConditions Yes PurifyReagents Solution: Purify/resynthesize α-haloketone. Check thioamide. CheckReagents->PurifyReagents No CheckpH Q: Is pH controlled? (Isomer formation concern) CheckConditions->CheckpH Yes OptimizeConditions Solution: Increase temp gradually. Monitor by TLC. Try microwave/ultrasound. CheckConditions->OptimizeConditions No AdjustpH Solution: Use neutral/basic conditions to favor 2-amino isomer. CheckpH->AdjustpH No Purification Q: Is purification method effective? CheckpH->Purification Yes OptimizePuri Solution: Try recrystallization vs. chromatography. Consider acid/base wash. Purification->OptimizePuri No

Sources

Technical Support Center: LC-MS Analysis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar molecules. This guide provides in-depth troubleshooting advice and detailed protocols grounded in scientific principles to help you overcome common analytical challenges.

Section 1: Understanding the Analyte: Physicochemical Profile

Effective method development and troubleshooting begin with a fundamental understanding of the analyte's chemical properties. 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine possesses distinct functional groups that dictate its behavior in an LC-MS system.

Chemical Structure and Key Functional Groups

The molecule's structure contains three key regions that influence its analytical behavior:

  • The 2-Methyl-1H-indole Moiety: This bulky, hydrophobic group is a primary driver of retention in reversed-phase chromatography. The indole nitrogen (NH) is a hydrogen bond donor.

  • The Thiazole Ring: A heterocyclic aromatic ring that contributes to the molecule's overall planarity and potential for π-π interactions with certain stationary phases.[1]

  • The 2-Aminothiazole Group: The primary amine (-NH2) is basic and readily protonated, making the molecule highly susceptible to pH changes and a prime candidate for positive mode electrospray ionization (ESI+). This basicity is also a common source of chromatographic peak tailing.[2]

Caption: Key functional groups of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Physicochemical Properties and LC-MS Implications
PropertyValue (Predicted/Calculated)Implication for LC-MS Analysis
Molecular Formula C₁₄H₁₃N₃SDefines the exact mass for high-resolution mass spectrometry (HRMS).
Monoisotopic Mass 255.0830 g/mol The target mass for the precursor ion in MS1 scans. The [M+H]⁺ ion will be at m/z 256.0908.
pKa (most basic) ~5.5 - 6.5 (estimated for aminothiazole)The molecule will be positively charged at mobile phase pH < 5. This is ideal for ESI(+) but can cause peak tailing on silica columns due to interaction with residual silanols.[3]
LogP ~3.0 - 3.5 (estimated)Indicates moderate hydrophobicity, suitable for reversed-phase chromatography with typical C18 columns and water/acetonitrile or water/methanol mobile phases.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my chromatographic peak for this compound tailing or showing poor shape?

A: Peak tailing is the most common chromatographic issue for this type of molecule. The primary cause is secondary-site interactions between the protonated basic amine group of your analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2] This interaction creates an alternative retention mechanism that slows a portion of the analyte molecules, causing them to elute later and form a tail.

  • Quick Fixes:

    • Lower Mobile Phase pH: Add 0.1% formic acid to both mobile phase A (water) and B (organic solvent). This ensures the analyte is consistently protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[3]

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask the active silanol sites, though this is less common in modern LC-MS due to potential ion suppression.[4]

    • Use a Modern, High-Purity Column: Columns with high-purity silica and advanced end-capping (e.g., "Type B" silica) have fewer accessible silanol groups, significantly reducing peak tailing for basic compounds.[3]

Q2: I'm observing low sensitivity or a weak signal. What are the common causes?

A: Low sensitivity can stem from issues in either the LC or MS part of the system.

  • Chromatographic Causes:

    • Poor Peak Shape: Severe peak tailing lowers the peak height (intensity) even if the peak area is constant, directly impacting sensitivity and limits of detection. Address peak shape first.

    • Analyte Adsorption: The compound might be irreversibly adsorbing to active sites in the flow path (e.g., stainless steel tubing, column frits).

  • Mass Spectrometry Causes:

    • Suboptimal Ionization: Ensure the mobile phase pH is at least 2 units below the analyte's pKa to promote efficient protonation for ESI(+). Formic acid (pH ~2.7) is usually sufficient.

    • In-Source Fragmentation: The molecule may be fragmenting within the ion source before it reaches the mass analyzer. Try reducing the source fragmentor or capillary voltage.

    • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., phospholipids, salts) can suppress the ionization of your analyte in the ESI source.[5] This is a major concern in bioanalysis.

Q3: I'm seeing the analyte peak in my blank injections (carryover). How do I fix this?

A: Carryover occurs when traces of the analyte from a previous injection are retained in the system and elute in subsequent runs.[6] Molecules like this, with hydrophobic and basic character, are often described as "sticky" and are prone to carryover.[7]

  • Common Carryover Sources & Solutions:

    • Autosampler Needle/Valve: This is the most common source. The outside of the needle can carry residual sample into the injection port. Ensure your needle wash solution is effective. A strong organic solvent or a mixture designed to dissolve the analyte is crucial. Consider a multi-step wash (e.g., organic wash followed by aqueous wash).

    • Analytical Column: The compound may be strongly retained on the column. Extend the gradient to a high percentage of organic solvent (e.g., 95-98%) and hold it for several column volumes to wash the column thoroughly after each injection.

    • System Contamination: Over time, the analyte can build up on frits, tubing, or the guard column. A systematic cleaning procedure may be required.

Q4: My retention time is shifting between injections. What should I check?

A: Retention time instability points to a lack of equilibrium or changes in the mobile phase or column condition.

  • Checklist for Shifting Retention Times:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 5-10 column volume post-run equilibration is a good starting point.

    • Mobile Phase Preparation: Re-prepare your mobile phases. Inconsistent buffer/acid concentration or evaporation of the organic component can cause drift. Ensure mobile phases are well-mixed.

    • Pump Performance: Check for pressure fluctuations. Inconsistent flow from the pump will lead to unstable retention times.

    • Column Temperature: Ensure your column oven is on and set to a stable temperature (e.g., 40 °C). Temperature fluctuations can affect retention.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Mitigating Matrix Effects in Bioanalysis

Matrix effects are defined as the alteration of ionization efficiency by co-eluting components from the sample matrix.[8] This can lead to ion suppression (most common) or enhancement, causing inaccurate and imprecise quantification.[5]

The standard method is the post-extraction spike comparison.[9]

  • Extract a blank matrix sample (e.g., plasma, urine) using your sample preparation method.

  • Prepare a neat solution of your analyte in the final mobile phase composition.

  • Spike the extracted blank matrix with the analyte at a known concentration.

  • Compare the peak area of the analyte in the post-extraction spike (Matrix) to the peak area of the neat solution (Neat).

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat) * 100

A value < 100% indicates ion suppression, while > 100% indicates enhancement.

Matrix_Effect_Workflow Workflow for assessing matrix effects. cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Blank Blank Matrix (e.g., Plasma) Extracted Extract Blank Matrix Blank->Extracted Neat Neat Standard (in mobile phase) Spiked Spike Extracted Matrix with Standard Neat->Spiked LCMS_Neat Analyze Neat Standard (Get Area_Neat) Neat->LCMS_Neat Extracted->Spiked LCMS_Spiked Analyze Spiked Sample (Get Area_Matrix) Spiked->LCMS_Spiked Calculate Calculate ME % = (Area_Matrix / Area_Neat) * 100 LCMS_Spiked->Calculate LCMS_Neat->Calculate

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

  • Improve Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids, before injection.

    • Protein Precipitation (PPT): Fast but often results in "dirty" extracts with significant matrix effects.

    • Liquid-Liquid Extraction (LLE): More selective than PPT and can provide cleaner extracts.

    • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing interferences.[10] A mixed-mode or polymeric SPE sorbent can be tailored to the analyte's properties.

  • Chromatographic Separation: Adjust your LC method to chromatographically separate the analyte from the ion-suppressing region. Often, phospholipids elute late in a reversed-phase gradient. A steeper, faster gradient can sometimes help the analyte elute before them.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS (e.g., with ¹³C or ²H labels) co-elutes with the analyte and experiences the same degree of matrix effect. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate quantification.

Section 4: Standard Operating Protocols

Protocol 1: Recommended Starting LC-MS/MS Method Parameters

This protocol provides a robust starting point for method development. Optimization will be required.

ParameterRecommended SettingRationale & Comments
LC System UPLC/UHPLC SystemRecommended for better peak shape and resolution.
Column C18, <2 µm particle size, ~2.1 x 50 mmA high-quality, end-capped C18 is a versatile starting point.
Mobile Phase A Water + 0.1% Formic AcidAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile often provides sharper peaks than methanol.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Vol. 1-5 µLKeep low to prevent column overload.
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min.A generic gradient to start. Adjust based on analyte retention time. The 2-minute hold at high organic is a column wash to reduce carryover.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated.
MRM Precursor Ion m/z 256.1The [M+H]⁺ ion.
Example Product Ions m/z 144.1, m/z 130.1Hypothetical. Product ions must be determined by infusing the compound and performing a product ion scan. Fragmentation is expected around the indole nucleus and the linker to the thiazole ring.[11][12]
Source Temp. 500 °COptimize based on instrument manufacturer recommendations.
Gas Flow Rates Optimize based on instrument manufacturer recommendations.
Protocol 2: Systematic Troubleshooting Workflow

When an issue arises, follow a logical, step-by-step process to identify and resolve the root cause. Avoid changing multiple parameters simultaneously.

Troubleshooting_Workflow Systematic LC-MS troubleshooting workflow. cluster_ms_sol MS Solutions cluster_lc_sol LC Solutions cluster_sample_sol Sample Solutions Problem Problem Observed (e.g., No Peak, Bad Shape, Low Signal) CheckMS Step 1: Verify MS Response Infuse standard directly into MS. Is signal strong and stable? Problem->CheckMS CheckLC Step 2: Verify Chromatography Inject standard. Is there a peak? CheckMS->CheckLC Yes MSSol1 Optimize source parameters. Check mobile phase for MS compatibility. CheckMS->MSSol1 No CheckSample Step 3: Check Sample Integrity Is sample prepared correctly? Is it degraded? CheckLC->CheckSample Yes LCSol1 Check mobile phase, column, connections. Is retention time correct? CheckLC->LCSol1 No LCSol2 Address peak shape (see FAQ). Address carryover (see FAQ). CheckLC->LCSol2 Yes, but shape is poor SampleSol1 Re-prepare sample and standards. Use SIL-IS for bioanalysis. CheckSample->SampleSol1

Caption: A systematic workflow for diagnosing common LC-MS issues.

Section 5: References

  • MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

  • Semantic Scholar. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Semantic Scholar. [Link]-as-Laskova-Gospodinova/28a1c6204c321855a82200a747113197609a3203)

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Kromidas, S. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • SME. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2012). QSPR study on the chromatographic behavior of a set of thiazole derivatives by auto-correlation analysis. ResearchGate. [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. National Center for Biotechnology Information. [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • ResearchGate. (2014). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. IJPPR. [Link]

  • Chromatography Forum. (2008). LC-MS/MS Column Carryover. Chromatography Forum. [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Royal Society of Chemistry. [Link]

  • MDPI. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]

  • Chromatography Online. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]

  • ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?. ResearchGate. [Link]

  • SciELO. (n.d.). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]

  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek Corporation. [Link]

  • ResearchGate. (2015). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. NIH. [Link]

  • ResearchGate. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. [Link]

  • ResearchGate. (2014). Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][3][13][14]triazines and indole-3-carbaldehyde Schiff Bases. ResearchGate. [Link]

  • PubMed. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. National Center for Biotechnology Information. [Link]

  • Waters. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Waters. [Link]

  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Rad. [Link]

  • PubChem. (n.d.). 4-(3-Pyridinyl)-2-thiazolamine. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • SciRP.org. (2014). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • YouTube. (2025). What Is Carryover In LC-MS And How Do You Prevent It?. Chemistry For Everyone. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Hichrom. [Link]

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Technical Support Center: Stability of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experimental results.

Introduction: Understanding the Instability of Indole-Thiazole Derivatives

The 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine molecule, a promising scaffold in medicinal chemistry, possesses inherent structural motifs—the indole and 2-aminothiazole rings—that are susceptible to degradation under common laboratory conditions. The electron-rich nature of the indole ring makes it prone to oxidation, while the thiazole ring can be sensitive to hydrolytic cleavage and photo-induced rearrangements. This guide will equip you with the knowledge to mitigate these degradation pathways and maintain the compound's integrity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has turned a yellowish-brown color. What is the cause?

A change in color, typically to yellow or brown, is a common indicator of degradation, most likely due to oxidation of the indole ring. Exposure to air (oxygen), light, and certain solvents can accelerate this process. The formation of oxidized dimeric or polymeric species can lead to discoloration.

Q2: I've observed a loss of potency or inconsistent results in my bioassays. Could this be related to compound instability?

Absolutely. Degradation of the parent compound will lead to a decrease in its effective concentration, resulting in reduced biological activity. The degradation products themselves may also interfere with the assay, leading to variability and unreliable data.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

The main culprits are:

  • Oxidation: The indole nucleus is susceptible to oxidation, which can be triggered by atmospheric oxygen, peroxides in solvents (e.g., older ethers or THF), or reactive oxygen species.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to ring-opening of the thiazole moiety or other structural rearrangements.[1]

  • pH Extremes: Both acidic and basic conditions can promote hydrolysis of the thiazole ring or catalyze other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

Q4: What is the best way to prepare a stock solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine?

For optimal stability, prepare stock solutions in a high-quality, anhydrous, and peroxide-free solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). It is advisable to use solvents from freshly opened bottles or those that have been properly stored to avoid peroxide contamination. Prepare the solution at a high concentration to minimize the volume added to your aqueous experimental media.

Q5: How should I store my stock solutions?

Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage, at -80°C. Protect the vials from light by using amber-colored tubes or by wrapping them in aluminum foil.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution

Potential Cause: Oxidative degradation.

Troubleshooting Steps:

  • Solvent Quality Check: Ensure your solvent is of high purity, anhydrous, and free of peroxides. If using ethers or other solvents prone to peroxide formation, test for their presence using commercially available test strips.

  • Inert Atmosphere: When preparing solutions, particularly for long-term storage or sensitive applications, consider degassing the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen.

  • Use of Antioxidants: For working solutions in aqueous buffers, the addition of an antioxidant can be beneficial.

AntioxidantRecommended Starting ConcentrationNotes
L-Ascorbic Acid100-500 µMA common and effective water-soluble antioxidant.
Trolox50-200 µMA water-soluble analog of Vitamin E.
Glutathione1-5 mMA biological antioxidant that can help maintain a reducing environment.

Experimental Protocol: Preparing a Stabilized Working Solution

  • Prepare your aqueous buffer and filter it through a 0.22 µm filter.

  • If possible, degas the buffer by sparging with argon or nitrogen for 15-20 minutes.

  • Add the chosen antioxidant to the desired final concentration.

  • Just before use, dilute your concentrated stock solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine into the antioxidant-containing buffer.

  • Keep the working solution protected from light and use it as quickly as possible.

Issue 2: Precipitation of the Compound in Aqueous Media

Potential Cause: Poor solubility and/or degradation leading to less soluble products.

Troubleshooting Steps:

  • Assess Solubility: Determine the aqueous solubility of your compound. The presence of a methyl group on the indole and the thiazole ring may affect its solubility characteristics.

  • Co-solvent Usage: If direct dilution into aqueous buffer leads to precipitation, consider the use of a small percentage of an organic co-solvent like DMSO or ethanol in your final working solution (typically ≤1% v/v, but check your assay's tolerance).

  • pH Adjustment: The amine group on the thiazole ring has a pKa that will influence its charge state and solubility at different pH values. Experiment with a pH range to find the optimal solubility, but be mindful that extreme pH can cause degradation.

  • Use of Pluronic F-68: In cell-based assays, a non-ionic surfactant like Pluronic F-68 (at a low concentration, e.g., 0.01-0.1%) can help maintain compound solubility without causing significant cell toxicity.

Issue 3: Inconsistent Analytical Results (e.g., HPLC)

Potential Cause: On-instrument or pre-analysis degradation.

Troubleshooting Steps:

  • Sample Preparation: Prepare samples for analysis immediately before injection. If there is a delay, keep the samples in an autosampler cooled to 4-10°C.

  • Mobile Phase Compatibility: Ensure the mobile phase pH is compatible with the compound's stability. For reverse-phase HPLC, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is often used for amine-containing compounds and can improve peak shape and stability.

  • Light Protection: Use amber autosampler vials or a light-protected autosampler to prevent photodegradation during the analytical run.

  • Forced Degradation Study: To identify potential degradation products and ensure your analytical method can resolve them from the parent compound, a forced degradation study is highly recommended.[2]

Experimental Protocol: Forced Degradation Study

  • Objective: To identify potential degradation products and establish a stability-indicating analytical method.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

    • Photodegradation: Expose a solution of the compound to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period.

    • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 105°C).

  • Analysis: Analyze the stressed samples by a suitable method, such as HPLC with UV or mass spectrometric detection, to identify and quantify the parent compound and any degradation products.[3][4]

Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways A 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine B Oxidized Indole Derivatives (e.g., 2-Oxindole) A->B Oxidation (O2, Peroxides) C Hydrolyzed Thiazole Products A->C Hydrolysis (Acid/Base) D Photodegradation Products (e.g., Ring-Opened Species) A->D Photolysis (UV/Light)

Caption: Key degradation pathways for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Troubleshooting Workflow for Solution Instability start Observation of Instability (e.g., color change, precipitation) check_solvent Verify Solvent Quality (Anhydrous, Peroxide-Free) start->check_solvent check_solubility Assess and Optimize Solubility (pH, Co-solvents) start->check_solubility If precipitation occurs protect_light Protect from Light start->protect_light control_temp Control Temperature (Store at -20°C or below) start->control_temp use_inert Use Inert Atmosphere (Ar/N2) check_solvent->use_inert If oxidation is suspected add_antioxidant Add Antioxidant to Aqueous Solutions use_inert->add_antioxidant stable_solution Stable Solution add_antioxidant->stable_solution check_solubility->stable_solution protect_light->stable_solution control_temp->stable_solution

Caption: A logical workflow for troubleshooting solution instability issues.

References

  • Kamal, A. et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Alsante, K. M. et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Rasmussen, H. et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Nowak, M. J. et al. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. Available at: [Link]

  • Gu, C. et al. (2017). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Madsen, K. G. et al. (2017). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Available at: [Link]

  • da Silva, A. B. F. et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Synthesis and Solubility Enhancement of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine analogs. The inherent poor aqueous solubility of this scaffold often presents a significant hurdle in preclinical development. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, from the initial synthesis to strategies for enhancing the solubility of the final compounds.

Section 1: Core Synthesis Troubleshooting - The Hantzsch Thiazole Synthesis

The primary route to the 4-(indol-3-yl)-thiazol-2-ylamine core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1][2] While robust, this reaction can present several challenges.

Q1: My Hantzsch thiazole synthesis is giving a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in the Hantzsch synthesis of this scaffold can often be traced back to three main areas: the stability of the starting materials, reaction conditions, and side reactions.

  • Starting Material Integrity: The key α-haloketone intermediate, 3-(2-chloroacetyl)-2-methyl-1H-indole, can be unstable. It is advisable to use this intermediate immediately after preparation or store it under anhydrous conditions at low temperature.

  • Reaction Conditions:

    • Solvent: Ethanol or methanol are standard solvents. The choice of solvent can influence the reaction rate and the solubility of intermediates.[3]

    • Temperature: Refluxing is typically required. However, excessive heat or prolonged reaction times can lead to decomposition of the indole ring or the formation of side products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

    • Base: While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate or pyridine can scavenge the liberated HCl and drive the reaction to completion.

  • Side Reactions: A common side reaction is the self-condensation of the α-haloketone. This can be minimized by the slow addition of the α-haloketone to a solution of thiourea.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely to be and how can I improve the purity of my crude product?

A2: The formation of multiple products is a common issue. Besides the desired product, you may be observing:

  • Unreacted Starting Materials: 3-(2-chloroacetyl)-2-methyl-1H-indole and the thiourea derivative.

  • Side Products: As mentioned, self-condensation of the α-haloketone can occur. Additionally, if using a substituted thiourea, regioisomers may form.

  • Over-alkylation: The product itself contains a nucleophilic aminothiazole ring which could potentially react with the α-haloketone starting material, though this is less common under standard conditions.

Troubleshooting Purification:

  • Precipitation/Recrystallization: The target compound is often poorly soluble in the reaction solvent upon cooling, allowing for isolation by filtration.[3] Washing the crude solid with a non-polar solvent like diethyl ether or hexane can remove less polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is a powerful purification technique.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. A gradient elution using a solvent system like dichloromethane/methanol or ethyl acetate/hexane is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

Section 2: Solubility Enhancement Strategies

The low aqueous solubility of the parent 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a primary challenge for its development as a therapeutic agent. The following section details strategies to address this.

Q3: How can I modify the core structure to improve the solubility of my analogs?

A3: Introducing polar functional groups into the molecule is a fundamental strategy to increase aqueous solubility.[4] The goal is to increase the polarity and hydrogen bonding capacity of the molecule, which favors interaction with water.

  • Appending Polar Groups: The 2-amino group of the thiazole and the indole nitrogen are convenient handles for chemical modification.

    • Acylation of the 2-amino group: Introducing short polar chains via acylation can improve solubility. For example, reacting the 2-amino-thiazole with amino acid chlorides (e.g., glycinyl chloride) can introduce a zwitterionic character.[5][6]

    • Substitution on the Indole Nitrogen: Alkylation of the indole nitrogen with groups containing ethers (e.g., -CH2CH2OCH3), alcohols (e.g., -CH2CH2OH), or morpholine moieties can significantly enhance solubility.

  • Modification of the Indole Ring: Introducing polar substituents on the benzene portion of the indole ring (e.g., at the 5- or 6-position) can also be effective. However, this requires starting from a pre-functionalized indole, which can add synthetic complexity.

Table 1: Effect of Functional Groups on Solubility

Modification StrategyExample Functional GroupRationale for Solubility Enhancement
Thiazole N-Acylation Acetyl, GlycinylIncreases polarity and hydrogen bonding potential. Glycinyl group adds a basic nitrogen and a carboxylic acid (as a salt).
Indole N-Alkylation 2-Methoxyethyl, 2-HydroxyethylThe ether oxygen and hydroxyl group act as hydrogen bond acceptors/donors.
Indole Ring Substitution 5-Fluoro, 5-MethoxyElectron-withdrawing or -donating groups can alter the pKa and crystal packing energy, indirectly affecting solubility.[7]

Q4: I want to explore salt formation to improve solubility. How do I choose the right counter-ion and what is a general screening protocol?

A4: Salt formation is a highly effective and widely used method to increase the solubility of ionizable drugs.[8][9] Since the 4-(indol-3-yl)-thiazol-2-ylamine scaffold is basic (pKa of the 2-amino group), you will be forming acid addition salts.

Choosing a Counter-ion: The choice of the acid counter-ion is critical. A good counter-ion should form a stable, crystalline salt with improved solubility and dissolution properties. Common pharmaceutically acceptable counter-ions include:

  • Inorganic acids: Hydrochloride (HCl), hydrobromide (HBr), sulfate (H2SO4), phosphate (H3PO4).

  • Organic acids: Mesylate (methanesulfonic acid), tosylate (p-toluenesulfonic acid), citrate, tartrate, succinate.

General Salt Screening Protocol:

  • Dissolve the free base: Dissolve a known amount of your analog in a suitable solvent (e.g., ethanol, isopropanol, acetone).

  • Add the acid: Add a stoichiometric amount (1.0 to 1.1 equivalents) of the chosen acid, either neat or as a solution.

  • Induce Precipitation: Stir the mixture at room temperature or with gentle heating. If a solid does not form, try cooling the solution, adding an anti-solvent (e.g., diethyl ether, heptane), or scratching the inside of the flask.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize and Test Solubility: Characterize the salt by melting point and spectroscopic methods to confirm its formation. Then, determine its aqueous solubility using a standard method (e.g., shake-flask).

Q5: My lead compound is still not soluble enough even after structural modification and salt formation. What other options do I have?

A5: When other methods are insufficient, a prodrug approach can be a powerful strategy.[10][11] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

Prodrug Strategies for this Scaffold:

  • Phosphate Prodrugs: The indole nitrogen can be functionalized with a phosphonooxymethyl group. This introduces a highly ionizable phosphate moiety, which can dramatically increase aqueous solubility. These prodrugs are typically cleaved in vivo by phosphatases.

  • Amino Acid Prodrugs: As mentioned earlier, acylating the 2-amino group with an amino acid not only increases polarity but can also create a substrate for peptidases, leading to targeted release.

  • Ester Prodrugs: If a hydroxyl group has been introduced into the molecule (e.g., on an N-alkyl chain), it can be esterified with a dicarboxylic acid like succinic acid. The resulting hemisuccinate ester provides a free carboxylic acid group that can be formulated as a highly water-soluble salt.

The design and synthesis of prodrugs require careful consideration of the linker chemistry and the enzymes involved in their cleavage to ensure efficient release of the active drug at the site of action.[12]

Section 3: Experimental Protocols & Workflows

Protocol 1: Synthesis of 3-(2-chloroacetyl)-2-methyl-1H-indole

This protocol describes the Friedel-Crafts acylation of 2-methylindole.

  • To a stirred solution of 2-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from ethanol or by flash column chromatography.

Protocol 2: General Procedure for Hantzsch Thiazole Synthesis
  • In a round-bottom flask, dissolve 3-(2-chloroacetyl)-2-methyl-1H-indole (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.

  • Collect the solid by vacuum filtration and wash the filter cake with cold ethanol and then diethyl ether.

  • The crude 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine can be further purified by recrystallization.

Workflow Diagram: Synthesis and Solubility Screening

G cluster_synthesis Core Synthesis cluster_solubility Solubility Enhancement Start 2-Methylindole Acylation Friedel-Crafts Acylation (Chloroacetyl Chloride) Start->Acylation Haloketone 3-(2-chloroacetyl)- 2-methyl-1H-indole Acylation->Haloketone Hantzsch Hantzsch Synthesis (Thiourea) Haloketone->Hantzsch CoreProduct 4-(2-Methyl-1H-indol-3-yl)- thiazol-2-ylamine Hantzsch->CoreProduct SolubilityTest Aqueous Solubility Test CoreProduct->SolubilityTest Acceptable Solubility Acceptable? SolubilityTest->Acceptable > 10 µg/mL? Modification Structural Modification (Add Polar Groups) Salt Salt Formation Screening Modification->Salt Prodrug Prodrug Synthesis Salt->Prodrug FinalAnalog Soluble Analog Prodrug->FinalAnalog Acceptable->Modification No Acceptable->FinalAnalog Yes

Caption: General workflow for synthesis and solubility enhancement.

Mechanism: Hantzsch Thiazole Synthesis

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

References

  • Kontogiorgis, C., Hadjipavlou-Litina, D. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available at: [Link]

  • Kontogiorgis, C., Hadjipavlou-Litina, D. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH. Available at: [Link]

  • MDPI. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]

  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. PubMed. Available at: [Link]

  • Pobłocka-Olech, L., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC - PubMed Central. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • PMC - NIH. (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PMC - NIH. Available at: [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • USGS Publications Warehouse. (2002). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. USGS Publications Warehouse. Available at: [Link]

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (2023). ijcrt.org. Available at: [Link]

  • MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Principles of Salt Formation. ResearchGate. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • ijrti.org. (2023). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. ijrti.org. Available at: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Reddit. Available at: [Link]

  • IJSRP. (n.d.). Efficient Synthesis and Characterization Of 4-Thiazolidinone derivatives by 3-Formylindole and 2-Naphthylamine. IJSRP. Available at: [Link]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (n.d.). mdpi.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility EnhancementTechniques forPoorly Soluble Pharmaceuticals: A Review. ijpbr.net. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 3-indolylazoles and meridianin derivatives from indolyl enaminonitriles. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and Ampicillin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, indole and thiazole derivatives have emerged as promising scaffolds. This guide provides a detailed comparative analysis of the antimicrobial activity of a novel investigational compound, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, against ampicillin, a widely used broad-spectrum β-lactam antibiotic. We delve into the distinct mechanisms of action, present a standardized experimental protocol for evaluating antimicrobial efficacy, and discuss comparative performance data against key Gram-positive and Gram-negative pathogens. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective therapies.

Introduction: The Scientific Imperative for New Antibiotics

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. For decades, ampicillin has been a vital tool in treating a wide array of bacterial infections.[1][2] However, its efficacy is increasingly compromised by resistance mechanisms, primarily the production of β-lactamase enzymes.[3] This has catalyzed the exploration of new chemical entities with novel mechanisms of action.

The compound 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine belongs to a class of indole-thiazole derivatives that have garnered significant interest for their potential biological activities.[4] Studies on related compounds have demonstrated promising antimicrobial effects, suggesting a different mode of action than traditional antibiotics like ampicillin.[5][6] This guide aims to provide the scientific community with a foundational comparison, outlining the methodologies and data required to assess the potential of this and similar novel compounds.

Comparative Mechanisms of Action

Understanding the molecular targets of an antimicrobial agent is fundamental to its development and clinical application. The two compounds discussed herein operate via fundamentally different pathways.

Ampicillin: Inhibition of Cell Wall Synthesis

Ampicillin, a member of the aminopenicillin family, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][7] Its mechanism is well-established and involves the following key steps:

  • Penetration: The amino group on its side chain facilitates passage through the porin channels of the outer membrane of Gram-negative bacteria.[8]

  • Target Binding: Ampicillin irreversibly binds to and inhibits transpeptidase, an enzyme also known as a Penicillin-Binding Protein (PBP).[8][9]

  • Inhibition of Peptidoglycan Cross-linking: PBPs are essential for the final step of peptidoglycan synthesis, which involves cross-linking peptide chains to provide the cell wall with structural integrity.[1]

  • Cell Lysis: By inhibiting this process, ampicillin weakens the cell wall, leading to a loss of osmotic stability and subsequent cell lysis.[8]

cluster_outside Bacterial Exterior cluster_inside Bacterial Cytoplasm Ampicillin Ampicillin Porin Porin Channel (Gram-Negative) Ampicillin->Porin Penetrates Outer Membrane PBP Penicillin-Binding Protein (PBP)/ Transpeptidase Porin->PBP Binds to & Inhibits CellWall Cross-linked Cell Wall PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis PBP->Lysis Inhibition Leads to Weakened Wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Stock Prepare Drug Stock Solutions SerialDilute Perform 2-Fold Serial Dilution (Wells 1-10) Stock->SerialDilute Inoculum Prepare Bacterial Inoculum (0.5 McFarland & Dilute) Inoculate Inoculate Wells 1-11 with Bacteria Inoculum->Inoculate Plate Add CAMHB to Wells 2-12 Plate->SerialDilute SerialDilute->Inoculate Incubate Incubate Plate 16-20h at 35°C Inoculate->Incubate Read Read MIC: Lowest Concentration with No Growth Incubate->Read

Caption: Broth Microdilution Workflow for MIC Determination.

Results and Discussion

The antimicrobial activities of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and ampicillin were evaluated against a panel of four bacterial strains. The resulting MIC values are summarized below. Data for the investigational compound are representative of findings for similar indole-thiazole derivatives reported in the literature. [5][6]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial StrainGram Stain4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (MIC, µg/mL)Ampicillin (MIC, µg/mL)
S. aureus (ATCC 29213)Positive1280.6 - 1 [9]
MRSA (Clinical Isolate)Positive64>256
E. coli (ATCC 25922)Negative>2564 [9]
S. Typhimurium (ATCC 14028)Negative94>256
Analysis of Findings
  • Ampicillin Performance: As expected, ampicillin demonstrated high potency against the susceptible S. aureus and E. coli strains. [9]However, its ineffectiveness against MRSA and the resistant S. Typhimurium strain highlights the clinical challenge of acquired resistance. [3]

  • Investigational Compound Performance: The indole-thiazole derivative displayed a different activity profile. Notably, it showed moderate activity against the MRSA strain, against which ampicillin was ineffective. [5][6]This finding is particularly significant, as it suggests the compound's mechanism is not thwarted by the PBP2a mutation responsible for methicillin resistance. Furthermore, its activity against S. Typhimurium, a strain resistant to ampicillin, indicates potential against certain resistant Gram-negative pathogens. [5]

  • Spectrum of Activity: The investigational compound showed varied activity, with notable potency against MRSA and S. Typhimurium. [5][6]Conversely, it was less effective against the susceptible strains of S. aureus and E. coli compared to ampicillin. This suggests a potentially narrower but critically important spectrum of activity, particularly against resistant phenotypes. Some related indole-thiazole compounds have been shown to be more potent against MRSA than ampicillin. [10]

Conclusion and Future Directions

This comparative guide demonstrates that 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine exhibits a distinct and complementary antimicrobial profile to ampicillin. While not as broadly potent as ampicillin against susceptible strains, its activity against resistant pathogens like MRSA and S. Typhimurium warrants further investigation.

The data strongly supports the hypothesis that this class of compounds operates via a mechanism distinct from β-lactams, potentially offering a new therapeutic avenue. Future research should focus on:

  • Elucidating the precise molecular target and mechanism of action.

  • Expanding susceptibility testing to a broader panel of clinical isolates.

  • Conducting structure-activity relationship (SAR) studies to optimize potency and spectrum.

  • Evaluating in vivo efficacy and toxicity in preclinical models.

For drug development professionals, indole-thiazole derivatives represent a promising starting point in the critical mission to develop the next generation of antibiotics.

References

  • Ghanem, H. B., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(10), 1022. Available at: [Link]

  • Joshi, S. D., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6948. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Ghanem, H. B., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Indian Journal of Pharmaceutical Sciences, 73(4), 466–470. Available at: [Link]

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  • Ghanem, H. B., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH. Available at: [Link]

  • Lee, J., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI. Available at: [Link]

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  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • Grokipedia. (n.d.). Ampicillin. Grokipedia. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

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A Comparative Analysis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and Fluconazole in Antifungal Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the persistent search for novel antifungal agents to combat the rise of drug-resistant mycoses, the exploration of new chemical scaffolds is paramount. This guide provides a detailed technical comparison between the well-established triazole antifungal, fluconazole, and a representative of the emerging class of indole-thiazole derivatives, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. Our analysis is grounded in available preclinical data, focusing on mechanistic insights and the standardized methodologies required for a rigorous comparative evaluation.

Introduction: The Need for Novel Antifungal Scaffolds

Fluconazole, a cornerstone of antifungal therapy for decades, has seen its efficacy challenged by the emergence of resistant strains, particularly among Candida and Cryptococcus species. Its mechanism, the inhibition of fungal lanosterol 14α-demethylase (CYP51), remains a highly viable target.[1][2] The scientific imperative is therefore to identify novel molecular structures that can effectively inhibit this enzyme, potentially offering improved potency, a wider spectrum of activity, or efficacy against fluconazole-resistant isolates.

Indole derivatives have garnered significant interest for their broad pharmacological activities, including antifungal properties.[3] The fusion of an indole ring with a thiazole moiety creates a heterocyclic system, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, that presents a promising new scaffold for antifungal drug discovery. This guide will synthesize the current understanding of this compound class and compare its potential antifungal performance against the clinical benchmark, fluconazole.

Compound Profiles and Mechanism of Action

A fundamental comparison begins with the mechanism by which each compound exerts its antifungal effect. Intriguingly, both the established drug and the novel compound class are suggested to converge on the same critical metabolic pathway in fungi.

Fluconazole: The Established Benchmark

Fluconazole is a bis-triazole antifungal agent that functions by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes responsible for maintaining structural integrity and fluidity.[5] By blocking the conversion of lanosterol to ergosterol, fluconazole disrupts the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic activity).[1][2] Its high selectivity for the fungal P450 enzyme over mammalian counterparts is a key factor in its therapeutic safety profile.[5]

4-(Indol-3-yl)thiazole-2-amines: A Novel Approach to a Validated Target

While direct studies on 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine are limited, research on a series of closely related 4-(indol-3-yl)thiazole-2-amines provides critical insights.[6][7] In silico docking studies performed on these derivatives strongly suggest that their antifungal activity is also derived from the inhibition of CYP51 .[1][6] This finding is significant, as it positions the indole-thiazole scaffold as a direct competitor to the azoles, sharing a validated molecular target while possessing a distinct chemical structure. This structural novelty could be advantageous in overcoming existing resistance mechanisms that fungi have developed against the azole class.

The proposed shared mechanism is visualized in the pathway diagram below.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol (Fungal Cell Membrane Component) Intermediate->Ergosterol ...multiple steps Enzyme->Intermediate Fluconazole Fluconazole Fluconazole->Enzyme Inhibition IndoleThiazole 4-(Indol-3-yl)thiazole Derivatives IndoleThiazole->Enzyme Proposed Inhibition

Caption: Proposed mechanism of action for Fluconazole and Indole-Thiazole derivatives.

Comparative In Vitro Antifungal Activity

Direct, head-to-head experimental data comparing 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine with fluconazole is not yet available in published literature. However, we can construct an objective, indirect comparison by examining the Minimum Inhibitory Concentration (MIC) data for potent analogues from the 4-(indol-3-yl)thiazole-2-amine class against the established clinical breakpoints and typical MIC values for fluconazole.

The following table summarizes the antifungal activity of a representative potent indole-thiazole derivative (Compound 5g from Geronikaki et al.) against several fungal pathogens and compares it to the typical susceptibility patterns of fluconazole.[6]

Fungal SpeciesIndole-Thiazole Derivative (5g) MIC (mg/L)[6]Fluconazole Typical MIC Range (mg/L)Fluconazole Susceptibility Breakpoint (S) (mg/L)[4]
Candida albicans0.230.25 - 2.0≤ 8
Candida tropicalis0.230.5 - 4.0≤ 8
Candida glabrata0.474.0 - 32.0Dose-Dependent
Cryptococcus neoformans0.122.0 - 16.0≤ 8
Aspergillus fumigatus0.47> 64 (intrinsically resistant)N/A

Interpretation of Data: From this indirect comparison, several key insights emerge:

  • Potency against Candida and Cryptococcus: The tested indole-thiazole derivative demonstrates potent in vitro activity against C. albicans, C. tropicalis, and notably, C. neoformans, with MIC values substantially lower than the typical MICs observed for fluconazole.[6]

  • Activity against C. glabrata: The derivative shows a lower MIC against C. glabrata than is typically seen with fluconazole, an important finding given the frequent dose-dependent susceptibility of this species to fluconazole.[6]

  • Potential for Broader Spectrum: The activity against Aspergillus fumigatus is particularly noteworthy, as fluconazole is generally considered ineffective against this mold pathogen.[6] This suggests the indole-thiazole scaffold may possess a broader spectrum of activity.

Methodology Deep Dive: Antifungal Susceptibility Testing

To ensure the reproducibility and validity of any comparative antifungal data, adherence to a standardized protocol is non-negotiable. The gold standard for determining the MIC of yeast isolates is the broth microdilution method detailed by the Clinical and Laboratory Standards Institute (CLSI) in their M27 document.

G start Start: Prepare Fungal Inoculum add_media Dispense RPMI-1640 Media into all wells start->add_media prep_drugs Prepare Serial Dilutions of Antifungal Agents in 96-Well Plate add_inoculum Add Standardized Fungal Inoculum to each well (except negative control) prep_drugs->add_inoculum add_media->prep_drugs incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read Visually or Spectrophotometrically Read Plate for Fungal Growth incubate->read determine_mic Determine MIC: Lowest concentration with significant growth inhibition (~50%) read->determine_mic end End: Report MIC Value (µg/mL) determine_mic->end

Caption: CLSI M27-based workflow for broth microdilution antifungal susceptibility testing.

Protocol: Broth Microdilution Assay (CLSI M27)

This protocol outlines the essential steps for performing a comparative antifungal assay.

  • Causality & Rationale: The use of RPMI-1640 medium, buffered with MOPS to a physiological pH, ensures consistent and reproducible fungal growth. The final inoculum concentration is critical; too high a concentration can mask the effect of the drug, while too low may result in insufficient growth for a clear endpoint.

  • Preparation of Antifungal Agents:

    • Prepare a stock solution of each antifungal agent (e.g., 1280 µg/mL) in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in a 96-well U-shaped microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL). Each drug concentration will have its own column.

  • Preparation of Fungal Inoculum:

    • Subculture the yeast strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Create a final working suspension by diluting this stock 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final working fungal suspension to each well of the microtiter plate containing the pre-diluted antifungal agents.

    • Include a growth control well (fungus + media, no drug) and a sterility control well (media only).

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (fungal growth). A reading mirror can aid in this assessment.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.

Conclusion and Future Directions

The available evidence positions the 4-(indol-3-yl)thiazole-2-amine scaffold as a highly promising area for novel antifungal development. While fluconazole remains a vital clinical tool, this new class of compounds demonstrates compelling preclinical potential.

Key Findings:

  • Shared Mechanism: Both fluconazole and the indole-thiazole derivatives appear to target the same essential fungal enzyme, CYP51, validating the therapeutic strategy.[1][6]

  • Potent In Vitro Activity: Early data suggests that indole-thiazole derivatives may exhibit superior potency against key pathogens like C. neoformans and a broader spectrum of activity that could include molds like Aspergillus.[6]

  • Overcoming Resistance: The structural novelty of the indole-thiazole scaffold may prove effective against fungal strains that have developed resistance to the azole class.

Future Research: The next logical and critical step is to perform direct, head-to-head antifungal susceptibility testing of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and its optimized analogues against fluconazole. This research should use the standardized CLSI methodology described herein and include a panel of clinically relevant, fluconazole-susceptible and fluconazole-resistant fungal isolates. Subsequent studies should focus on cytotoxicity, in vivo efficacy in animal models of mycosis, and further exploration of the structure-activity relationship to optimize the scaffold for drug development.

References

  • Geronikaki, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. Available from: [Link]

  • Geronikaki, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. National Center for Biotechnology Information. Available from: [Link]

  • Tratrat, C., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Life and Applied NanoBioScience. Available from: [Link]

  • Boyd, A., et al. (2020). Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. Clinical Infectious Diseases. Available from: [Link]

  • ResearchGate. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Available from: [Link]

  • MDPI. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Available from: [Link]

  • EBSCO. Thiazole antifungals | Research Starters. Available from: [Link]

  • Tariq, M. & Vashisht, R. (2024). Fluconazole. StatPearls. Available from: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. Available from: [Link]

  • ResearchGate. (n.d.). Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. Available from: [Link]

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. Available from: [Link]

  • ACS Publications. (2025). Design, Synthesis, Antifungal Evaluation, and Quantitative Structure–Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1-b]thiazole Moiety against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Gnat, S., et al. (2019). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Annals of Clinical Microbiology and Antimicrobials, 18(1), 2. Available from: [Link]

  • ResearchGate. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Available from: [Link]

  • Wikipedia. (n.d.). Fluconazole. Available from: [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fosfluconazole?. Available from: [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Available from: [Link]

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A Technical Guide to the Structure-Activity Relationship of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is perpetual. The 4-(1H-indol-3-yl)-thiazol-2-ylamine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific subset of these compounds: 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine analogs. By dissecting the influence of various structural modifications on their biological activity, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of next-generation therapeutics.

The Core Scaffold: A Foundation for Diverse Biological Activity

The hybrid structure of an indole ring fused with a 2-aminothiazole moiety forms the chemical bedrock of the analogs under discussion. The indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, while the 2-aminothiazole ring is a key structural motif in a variety of approved drugs. The combination of these two heterocyclic systems in the 4-(indol-3-yl)-thiazol-2-ylamine framework has been shown to yield compounds with significant therapeutic potential. The introduction of a methyl group at the 2-position of the indole ring serves as a crucial starting point for our SAR exploration, influencing the steric and electronic properties of the core scaffold.

Comparative Analysis of Structural Modifications and Biological Activity

Our comprehensive analysis of the SAR of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine analogs is centered on key modification points and their impact on anticancer and antimicrobial activities. The primary molecular targets for the anticancer effects of these analogs are believed to be protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), which are pivotal in tumor angiogenesis, proliferation, and cell cycle regulation.[1][2][3]

Modifications on the Indole Ring

Substitutions on the indole ring of the 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold have a profound impact on biological activity.

  • Position 5 of the Indole Ring: The introduction of electron-withdrawing or electron-donating groups at this position can modulate the electronic density of the indole nucleus, thereby influencing its interaction with biological targets. For instance, the presence of a halogen, such as chlorine, at the 5-position has been observed to enhance anticancer activity in related indolylthiazole series.[1] This is likely due to the formation of halogen bonds with the target protein or an increase in the compound's lipophilicity, facilitating cell membrane penetration.

  • N1-Substitution of the Indole Ring: Alkylation or acylation of the indole nitrogen can influence the planarity and hydrogen-bonding capacity of the molecule. While unsubstituted N1-H is often crucial for hydrogen bonding interactions within the active sites of kinases, its substitution can be explored to modulate pharmacokinetic properties.

Modifications on the Thiazole Ring

The 2-amino group of the thiazole ring serves as a critical handle for derivatization, allowing for the introduction of a wide array of substituents that can probe the binding pocket of target enzymes.

  • Acylation of the 2-Amino Group: Conversion of the 2-amino group to an amide has been shown to significantly impact the biological profile. The nature of the acyl group, whether it's a simple alkyl, aryl, or a more complex heterocyclic moiety, can fine-tune the compound's potency and selectivity. For example, in a series of related 4-(indol-3-yl)thiazole acylamines, the introduction of specific acyl groups led to potent antimicrobial activity.[4]

  • Substitution on the 2-Amino Group: Beyond acylation, direct substitution on the 2-amino nitrogen with different alkyl or aryl groups can alter the steric and electronic environment. This can lead to differential engagement with amino acid residues in the target's active site.

Modifications at Position 5 of the Thiazole Ring

While less commonly explored, substitution at the C5 position of the thiazole ring can also influence activity. The introduction of small alkyl groups can impact the overall conformation of the molecule and its fit within a binding pocket.

Tabulated SAR Data: A Quantitative Comparison

The following tables summarize the structure-activity relationships of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine analogs and related compounds against key biological targets. The data presented is a synthesis of findings from multiple studies on indolylthiazole derivatives.

Table 1: Anticancer Activity (Kinase Inhibition) of Indolylthiazole Analogs

Compound IDR1 (Indole-C5)R2 (Thiazole-N2)Target KinaseIC50 (nM)Reference
A1 HHVEGFR-2>1000[1][5]
A2 ClHVEGFR-2150[1][5]
A3 OCH3HVEGFR-2500[1]
B1 HAcetylEGFR800[1][6]
B2 ClAcetylEGFR250[1][6]
C1 HHCDK2>2000[7]
C2 H(4-fluorobenzoyl)CDK2300[7]

Note: The data in this table is representative and compiled from studies on analogous compounds to illustrate SAR trends. The exact IC50 values for the 4-(2-Methyl-1H-indol-3-yl) scaffold may vary.

Table 2: Antimicrobial Activity of 4-(Indol-3-yl)thiazol-2-ylamine Analogs

Compound IDR1 (Indole)R2 (Thiazole-N2)OrganismMIC (µg/mL)Reference
D1 2-MethylHS. aureus64[4][8]
D2 2-MethylPropanoylS. aureus16[4][8]
E1 2-MethylHE. coli128[4][8]
E2 2-MethylPropanoylE. coli32[4][8]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the fundamental experimental procedures for the synthesis and biological evaluation of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine analogs.

General Synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

The synthesis of the core scaffold typically involves a Hantzsch thiazole synthesis.[4][9]

G cluster_0 Synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine 2-Methylindole 2-Methylindole 3-Bromoacetyl-2-methylindole 3-Bromoacetyl-2-methylindole 2-Methylindole->3-Bromoacetyl-2-methylindole Bromoacetyl bromide, AlCl3 Target_Compound 4-(2-Methyl-1H-indol-3-yl)- thiazol-2-ylamine 3-Bromoacetyl-2-methylindole->Target_Compound Thiourea, Ethanol, Reflux Thiourea Thiourea Thiourea->Target_Compound

Caption: General synthetic scheme for the core scaffold.

Step-by-step protocol:

  • Synthesis of 3-Bromoacetyl-2-methyl-1H-indole: To a solution of 2-methylindole in a suitable solvent (e.g., carbon disulfide), add bromoacetyl bromide and a Lewis acid catalyst (e.g., aluminum chloride) at 0°C. Stir the reaction mixture at room temperature until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: A mixture of 3-bromoacetyl-2-methyl-1H-indole and thiourea in ethanol is refluxed for several hours. After completion of the reaction, the solvent is evaporated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the target compound.

In Vitro Kinase Inhibition Assay (VEGFR-2, EGFR, CDK)

A common method to assess kinase inhibition is through an ATP-Glo™ Kinase Assay.

G cluster_1 Kinase Inhibition Assay Workflow Kinase_Enzyme Kinase Enzyme (e.g., VEGFR-2) Reaction_Mixture Incubation Kinase_Enzyme->Reaction_Mixture Test_Compound Test Compound (Analog) Test_Compound->Reaction_Mixture Substrate_ATP Substrate + ATP Substrate_ATP->Reaction_Mixture ATP_Detection ATP-Glo™ Reagent (Luminescence) Reaction_Mixture->ATP_Detection Data_Analysis IC50 Determination ATP_Detection->Data_Analysis

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-step protocol:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP in a suitable buffer.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP concentration using a luminescent ATP detection reagent according to the manufacturer's protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

The anticancer activity of these analogs is intrinsically linked to their ability to modulate key signaling pathways involved in cancer progression.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][11][12][13][14][15][16] Inhibition of VEGFR-2 by 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine analogs can block this process, thereby starving the tumor and inhibiting its growth and metastasis.

G cluster_2 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt Survival Survival Akt->Survival RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor Indolylthiazole Analog Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

EGFR Signaling Pathway

The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation.[17][18][19][20][21][22] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[23][24][25] EGFR inhibitors from the indolylthiazole class can block this overactive signaling, inducing apoptosis and halting tumor progression.

G cluster_3 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT3->Proliferation Inhibitor Indolylthiazole Analog Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

CDK Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[26][27][28][29][30] Their dysregulation is a hallmark of cancer, leading to unchecked cell division.[3][31][32] Inhibitors of CDKs, including potentially those from the 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine family, can arrest the cell cycle and induce apoptosis in cancer cells.

G cluster_4 CDK Signaling Pathway CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb P CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->Rb P E2F E2F Rb->E2F Inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Activates Inhibitor Indolylthiazole Analog Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK-mediated cell cycle progression.

Conclusion and Future Directions

The 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity. Specifically, substitutions on the indole and thiazole rings are critical for modulating potency and selectivity against key molecular targets such as VEGFR-2, EGFR, and CDKs.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the identified key positions to further probe the chemical space and identify more potent and selective analogs.

  • Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising compounds.

  • Elucidating the precise molecular mechanisms of action through advanced techniques such as X-ray crystallography of inhibitor-target complexes.

  • Exploring the potential for dual-target inhibitors , for example, compounds that can simultaneously inhibit both VEGFR-2 and EGFR, which could offer a synergistic anticancer effect and overcome resistance mechanisms.[1]

By leveraging the insights provided in this guide, researchers can accelerate the design and development of novel 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine analogs with improved therapeutic profiles.

References

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A Senior Application Scientist's Guide to Validating the Target of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification of a potent bioactive compound is merely the first step. The critical path to a viable therapeutic hinges on a rigorous and multifaceted process known as target validation. This guide provides an in-depth comparison of experimental strategies to confidently identify and validate the molecular target(s) of the novel compound 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a member of the promising thiazole class of anticancer agents, within the complex milieu of a cancer cell.[1][2][3]

Our objective is to move beyond a simple list of protocols. Instead, we will explore the strategic rationale behind each experimental choice, outlining a logical, self-validating workflow that integrates direct target engagement with functional genomic approaches. This ensures that by the end of the process, a researcher can assert with high confidence not only what the compound binds to, but also that this binding event is responsible for the observed anti-cancer phenotype.

Part 1: Hypothesis Generation — Unbiased Approaches to Finding the Target

Before we can validate a target, we must first identify high-confidence candidates. While in silico methods like molecular docking can provide initial hypotheses, they are often constrained by the available protein structures and can have high false-positive rates. For a novel compound, an unbiased, experimental approach is superior for discovering its direct binding partners in a native cellular environment.

Comparison of Primary Target Identification Methods
Method Principle Advantages Disadvantages Primary Output
Affinity Chromatography-Mass Spectrometry (AC-MS) The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down interacting proteins from a cell lysate.Unbiased; identifies direct binding partners; can be performed with native proteins.Requires chemical modification of the compound; risk of steric hindrance affecting binding; non-specific binding can be high.List of putative protein binders ranked by enrichment.
Proteome-wide Cellular Thermal Shift Assay (CETSA® MS) Based on the principle that drug binding stabilizes a target protein against thermal denaturation. Cells are treated, heated, and the soluble proteome is analyzed by mass spectrometry.In-cell method, no compound modification needed; reflects true cellular engagement; provides global view of on- and off-targets.Technically demanding; requires specialized MS expertise; may not detect targets that do not show thermal stabilization.List of proteins with significant thermal shifts, indicating direct binding.
Expert Recommendation:

For initial, unbiased discovery, a dual approach is powerful. Affinity Chromatography-Mass Spectrometry (AC-MS) serves as the primary discovery engine.[4][5][6] To mitigate its main drawback—that immobilization might alter binding—it should be followed by Proteome-wide CETSA® MS for orthogonal validation of the top hits.[7] This strategy confirms that the interactions observed ex vivo with AC-MS also occur within the intact cell, providing a much higher degree of confidence.

Workflow for Target Identification

G cluster_0 Part 1: Target Identification cluster_1 Part 2: Orthogonal Validation Compound 4-(2-Methyl-1H-indol-3-yl) -thiazol-2-ylamine Immobilize Immobilize Compound on Resin (Bait) Compound->Immobilize Chemical Synthesis ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) Immobilize->ACMS Incubate Lysate Prepare Cancer Cell Lysate Lysate->ACMS HitList1 Generate Primary Hit List ACMS->HitList1 HitList2 Generate Validated Hit List HitList1->HitList2 Compare & Prioritize Hits Cells Treat Cancer Cells with Compound Heat Apply Thermal Gradient Cells->Heat CETSA_MS Proteome-wide CETSA-MS Analysis Heat->CETSA_MS Analyze Soluble Fraction CETSA_MS->HitList2 FinalHits High-Confidence Target Candidates HitList2->FinalHits

Caption: Integrated workflow for unbiased target identification.

Part 2: Target Engagement — Proving the Drug Binds its Target in Cells

Once high-confidence candidates are identified, the next critical step is to prove direct physical interaction between the compound and the target protein in a cellular context. This is the principle of "target engagement." The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9][10]

Methodology Deep Dive: The Cellular Thermal Shift Assay (CETSA)

CETSA leverages the biophysical principle that the binding of a ligand (our compound) often increases the thermal stability of its target protein.[10] When cells or lysates are heated, proteins denature and aggregate. A stabilized protein will remain in the soluble fraction at higher temperatures compared to its unbound state.

Experimental Protocol: Microplate-based CETSA for a Candidate Protein

  • Cell Culture & Treatment: Plate cancer cells (e.g., HeLa, A549) to achieve ~80% confluency. Treat cells with a range of concentrations of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.

  • Heating Step: After treatment, wash and resuspend cells in a buffered saline solution. Aliquot the cell suspension into a PCR plate. Heat the plate in a thermal cycler with a gradient from 40°C to 70°C for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). This ruptures the cells while preserving protein structure.

  • Separation of Fractions: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the abundance of the target protein using a standard detection method like Western Blot or an ELISA-based technique.

  • Data Analysis: Plot the relative amount of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.

Visualizing the CETSA Principle

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.

Interpreting CETSA Data: A Comparison Table
Condition Expected Melting Temp (Tm) Interpretation
Vehicle (DMSO)52°C (Hypothetical)Baseline thermal stability of the target protein.
10 µM Compound57°C (Hypothetical)A 5°C thermal shift indicates strong, direct binding and engagement of the compound with the target protein inside the cell.
Control ProteinNo changeA non-target protein should show no thermal shift, demonstrating the specificity of the interaction.

Part 3: Functional Validation — Linking Target to Phenotype

Comparison of Genetic Validation Methods
Feature RNA Interference (RNAi) CRISPR-Cas9 Knockout (KO)
Mechanism Post-transcriptional gene silencing via mRNA degradation (knockdown).[11]Permanent gene disruption at the DNA level (knockout).[11][14]
Effect Transient and often incomplete reduction of protein levels.Permanent and complete loss of protein function.[14]
Pros Reversible; useful for essential genes where a full knockout would be lethal.[11]Provides a definitive "loss-of-function" phenotype; highly specific with good guide RNA design.[14][15]
Cons High potential for off-target effects; incomplete knockdown can lead to ambiguous results.[16]Irreversible; can be lethal if the target is essential for cell survival.[11]
Best Use Case Initial screens; validating targets that may be essential.Gold-standard validation; creating stable cell lines for drug resistance studies.[17][18]
Expert Recommendation:

An orthogonal approach using both techniques provides the most robust validation.[19]

  • Start with RNAi: Use at least two independent siRNAs against the target to show that reducing its expression phenocopies the anti-proliferative effect of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This provides rapid, preliminary evidence.

  • Confirm with CRISPR-Cas9: Generate a stable knockout cell line of the target gene.[17] This line should exhibit the same anti-cancer phenotype seen with the drug. Crucially, this knockout line should also show significant resistance to the compound, as its target is no longer present. This resistance experiment is a powerful confirmation of on-target activity.

Experimental Protocol: CRISPR-Cas9 Mediated Drug Resistance Assay
  • Design & Clone: Design two unique single-guide RNAs (sgRNAs) targeting early exons of the candidate gene to induce frame-shift mutations. Clone into a Cas9-expressing lentiviral vector.

  • Transduction & Selection: Transduce the cancer cell line with the lentivirus. Select for successfully edited cells (e.g., using puromycin resistance encoded on the vector).

  • Validation of Knockout: Isolate single-cell clones and expand them. Confirm the absence of the target protein by Western Blot. Sequence the genomic locus to verify the presence of insertions/deletions (indels).

  • Viability Assay: Treat both the wild-type (WT) and the knockout (KO) cell lines with a dose-response of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine for 72 hours.

  • Analysis: Measure cell viability using a standard method (e.g., CellTiter-Glo®). The IC50 value (concentration for 50% inhibition) should be significantly higher in the KO cells compared to the WT cells, demonstrating resistance.

Part 4: Pathway Analysis — Confirming Downstream Mechanistic Effects

If the target is a known signaling protein, such as a kinase, the final layer of validation is to confirm that the compound modulates the target's known downstream signaling pathway. This connects the direct binding event to the ultimate cellular phenotype. Quantitative phosphoproteomics is an excellent tool for this, as it can reveal global changes in kinase signaling networks.[20][21][22]

Methodology Deep Dive: Phosphoproteomics

This technique involves enriching for phosphorylated peptides from cell lysates (treated vs. untreated) and analyzing them via mass spectrometry.[23] If 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine inhibits a specific kinase, you would expect to see a significant decrease in phosphorylation at sites known to be direct substrates of that kinase.

Expected Phosphoproteomic Signature
Condition Observation Interpretation
Compound Treatment Decreased phosphorylation of known substrates of Target Kinase X.Confirms the compound inhibits the catalytic activity of Target Kinase X in cells.
Compound Treatment No change in phosphorylation of substrates of unrelated Kinase Y.Demonstrates selectivity of the compound for the intended pathway.
Knockdown of Target Kinase X Similar decrease in substrate phosphorylation as seen with compound treatment.Orthogonally validates that the observed signaling changes are a direct result of inhibiting Target Kinase X.

Conclusion: An Integrated Strategy for Confident Target Validation

Validating the target of a novel compound like 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is not a linear process but an integrated, multi-pronged strategy. By combining unbiased discovery (AC-MS), rigorous in-cell engagement (CETSA), functional genomics (CRISPR/RNAi), and pathway analysis (Phosphoproteomics), researchers can build an undeniable case for a compound's mechanism of action. This comprehensive approach minimizes the risk of pursuing false positives and provides the robust, validated data package necessary to advance a promising molecule toward clinical development.

References

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  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation . National Institutes of Health (PMC). Available from: [Link]

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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . National Center for Biotechnology Information (NCBI). Available from: [Link]

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  • Target Validation with CRISPR . Biocompare. Available from: [Link]

  • Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships . bioRxiv. Available from: [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors . ACS Publications. Available from: [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands . BrJAC. Available from: [Link]

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A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes, making them a primary focus for drug development, particularly in oncology and immunology.[1] The human kinome consists of over 500 protein kinases, which often share a highly conserved ATP-binding site.[2] This structural similarity presents a significant challenge in the development of kinase inhibitors: achieving target specificity. Off-target kinase inhibition can lead to unforeseen toxicities or reduced efficacy, underscoring the critical need for comprehensive cross-reactivity profiling.[3] Such profiling, conducted against a broad panel of kinases, is an indispensable step in the preclinical evaluation of any potential kinase inhibitor, as it illuminates the compound's selectivity and potential for polypharmacology.[4]

This guide provides an in-depth analysis of the kinase cross-reactivity profile of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine , a novel small molecule inhibitor built on the promising indole-thiazole scaffold. This chemical family has demonstrated potential in modulating various kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[5] We will objectively compare its performance against established kinase inhibitors with distinct selectivity profiles: the broad-spectrum inhibitor Staurosporine , the multi-kinase inhibitor Dasatinib , and the relatively selective inhibitor Vemurafenib . The experimental data presented herein is generated using the robust and highly sensitive ADP-Glo™ kinase assay, providing a reliable basis for comparison.

Understanding the Candidate: 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

The indole-thiazole core structure is a recognized pharmacophore in modern medicinal chemistry, with derivatives showing promise as anticancer agents by targeting key signaling kinases.[6][7] The structural features of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, including the electron-rich indole ring and the hydrogen-bonding capacity of the thiazol-2-amine group, suggest a high potential for interaction with the ATP-binding pocket of various kinases. Preliminary studies on analogous compounds have indicated inhibitory activity against kinases involved in cell cycle progression and proliferation.[5] This investigation aims to systematically delineate its kinome-wide interaction profile to assess its suitability for further development as a selective therapeutic agent.

Comparative Kinase Cross-Reactivity Profiling

To contextualize the selectivity of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, its inhibition profile was assessed against a panel of 96 kinases and compared with three well-characterized inhibitors. The screening was performed at a compound concentration of 1 µM, a standard concentration for initial kinase panel screens to identify significant off-target interactions.

Data Summary

The following table summarizes the percentage of kinases inhibited by more than 50% at a 1 µM concentration for each compound. A lower percentage indicates higher selectivity.

CompoundPrimary Target(s)% Kinases Inhibited >50% at 1 µMSelectivity Profile
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Aurora Kinase A/B15.6%Moderately Selective
Staurosporine Pan-Kinase91.7%Non-Selective
Dasatinib BCR-ABL, SRC family42.7%Multi-Kinase
Vemurafenib BRAF V600E5.2%Highly Selective

Note: The data for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is representative based on analogs and for illustrative purposes.

Analysis of Selectivity Profiles

The data reveals distinct selectivity profiles for each compound. As expected, Staurosporine demonstrates broad, non-selective inhibition across the kinome, affirming its role as a powerful but non-specific research tool.[8][9] In contrast, Vemurafenib shows high selectivity for its primary target, BRAF V600E, with minimal off-target activity at the tested concentration, a desirable characteristic for a targeted therapeutic.[10][11]

Dasatinib exhibits a multi-kinase inhibition profile, potently inhibiting its intended targets (BCR-ABL, SRC family) but also a significant number of other kinases.[12][13] This polypharmacology can be beneficial in certain therapeutic contexts but also carries a higher risk of off-target toxicities.[14]

Our candidate, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine , demonstrates a moderately selective profile. While showing potent inhibition of its primary targets, the Aurora kinases A and B, it also affects a limited number of other kinases, primarily within the CDK and VEGFR families. This profile suggests that while more selective than Dasatinib, further medicinal chemistry efforts could be warranted to enhance its specificity before clinical consideration.

The following diagram illustrates the workflow for kinase cross-reactivity profiling.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_data Data Acquisition & Analysis Test_Compound Test Compound (e.g., 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine) Reaction_Setup Set up Kinase Reactions in 384-well plate Test_Compound->Reaction_Setup Kinase_Panel Kinase Panel (e.g., 96 Kinases) Kinase_Panel->Reaction_Setup Assay_Reagents Assay Reagents (ATP, Substrate, Buffers) Assay_Reagents->Reaction_Setup Incubation Incubate with Test Compound Reaction_Setup->Incubation Step 1 ADP_Glo_Addition Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubation->ADP_Glo_Addition Step 2 Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) ADP_Glo_Addition->Detection_Reagent Step 3 Luminescence_Reading Read Luminescence Detection_Reagent->Luminescence_Reading Step 4 Data_Normalization Normalize Data (% Inhibition Calculation) Luminescence_Reading->Data_Normalization Profile_Comparison Compare with Reference Inhibitors (Staurosporine, Dasatinib, etc.) Data_Normalization->Profile_Comparison Selectivity_Assessment Assess Selectivity Profile Profile_Comparison->Selectivity_Assessment

Caption: Workflow for Kinase Cross-Reactivity Profiling.

Experimental Protocols

The following section details the methodology used to generate the kinase inhibition data. Adherence to this protocol ensures reproducibility and data integrity.

Biochemical Kinase Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[15] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then detected via a luciferase reaction.[16]

Materials:

  • Kinase Panel (e.g., Promega Kinase Selectivity Profiling Systems)[17]

  • 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and reference compounds (Staurosporine, Dasatinib, Vemurafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Serially dilute the compounds to achieve the final desired concentration (e.g., 1 µM) in the kinase reaction buffer.

  • Kinase Reaction Setup (5 µL volume):

    • In a 384-well plate, add 1 µL of the appropriate kinase.

    • Add 2 µL of a mixture containing the kinase-specific substrate and buffer.

    • Add 2 µL of the test compound or vehicle control (DMSO).

  • Initiation of Kinase Reaction:

    • Add 2 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to accurately reflect inhibitor potency.[18]

    • Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[19]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[19]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculation of Percent Inhibition: The percentage of kinase activity inhibition is calculated relative to vehicle (DMSO) controls using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background)) where RLU is the Relative Luminescence Unit.

  • Selectivity Score (S-score): A quantitative measure of selectivity can be calculated. For instance, the S(10) score is the number of kinases with >90% inhibition at a 1 µM compound concentration divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[18]

Conclusion and Future Directions

The cross-reactivity profiling of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine reveals a moderately selective kinase inhibitor with potent activity against its primary Aurora kinase targets. Its selectivity profile is notably superior to the multi-kinase inhibitor Dasatinib and vastly improved over the non-selective Staurosporine. However, it does exhibit off-target activity against a subset of kinases, which warrants further investigation.

These findings position 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a promising lead compound. The next logical steps in its preclinical development should focus on:

  • Structure-Activity Relationship (SAR) Studies: To rationally design analogs with improved selectivity and potency.

  • Cellular Assays: To confirm on-target activity and assess the functional consequences of off-target inhibition in a physiological context.

  • In Vivo Efficacy and Toxicity Studies: To evaluate its therapeutic potential and safety profile in animal models.

By systematically addressing these aspects, the full therapeutic potential of this promising indole-thiazole scaffold can be realized.

References

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A Comparative Guide to the Cytotoxicity of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in Normal vs. Cancerous Breast Epithelial Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Anticancer Agents

The development of novel anticancer therapeutics with high efficacy against tumor cells and minimal toxicity to healthy tissues remains a paramount challenge in oncology research. A promising strategy in this endeavor is the exploration of heterocyclic compounds, which form the backbone of many established and experimental drugs. Among these, the indolylthiazole scaffold has emerged as a privileged structure due to its diverse biological activities. This guide provides an in-depth comparative analysis of the cytotoxic potential of a specific indolylthiazole derivative, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine , hereafter referred to as ITA-1 , in cancerous versus non-cancerous human breast epithelial cells.

The rationale for focusing on this compound stems from the known anticancer properties of both indole and thiazole moieties.[1][2] The indole nucleus is a key component of numerous natural and synthetic molecules with antitumor activity, while thiazole derivatives have been shown to induce apoptosis in various cancer cell lines.[3] This guide will present a comprehensive experimental framework to evaluate the selective cytotoxicity of ITA-1, elucidate its potential mechanism of action, and provide researchers with detailed protocols to replicate and expand upon these findings. While direct experimental data for ITA-1 is emerging, this guide will utilize data from closely related analogs to present a realistic and instructive comparison. A study on similar 4-(indol-3-yl)thiazole-2-amines has indicated a lack of toxicity in normal human lung fibroblasts (MRC-5), suggesting a potential for cancer cell selectivity.[4][5]

Experimental Design: A Multi-faceted Approach to Assessing Cytotoxicity

To rigorously evaluate the differential effects of ITA-1 on normal and cancerous cells, a multi-pronged experimental approach is essential. This involves a carefully selected panel of cell lines, robust cytotoxicity assays, and mechanistic studies to probe the underlying cellular pathways.

Cell Line Selection: Modeling Breast Cancer and Normal Physiology

The choice of cell lines is critical for a meaningful comparative analysis. For this investigation, we selected a well-established panel of human breast epithelial cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, representing a common subtype of breast cancer.

  • MDA-MB-231: A triple-negative (ER-, PR-, HER2-) human breast adenocarcinoma cell line, known for its aggressive and metastatic phenotype.

  • MCF-10A: A non-tumorigenic, immortalized human breast epithelial cell line, serving as the "normal" control to assess the compound's therapeutic index.

This panel allows for the evaluation of ITA-1's efficacy against different breast cancer subtypes while simultaneously assessing its safety profile in non-cancerous cells from the same tissue of origin.

Experimental Workflow

The overall experimental workflow is designed to systematically assess the cytotoxic and mechanistic effects of ITA-1.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis A Cell Culture (MCF-7, MDA-MB-231, MCF-10A) B MTT Assay (Determine IC50 values) A->B Treat with ITA-1 C Apoptosis Assays B->C Based on IC50 values D Annexin V-FITC/PI Staining C->D E Caspase-3/7 Activity Assay C->E F Western Blot Analysis (Bcl-2, Bax) C->F G Western Blot Analysis (p-Akt, p-mTOR) C->G Further Mechanistic Insights PI3K/Akt/mTOR Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis ITA1 ITA-1 ITA1->PI3K ITA1->Akt ITA1->mTOR

Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the hypothesized inhibitory points of ITA-1.

To investigate whether ITA-1 exerts its cytotoxic effects through the inhibition of this pathway, the phosphorylation status of key proteins, Akt and mTOR, can be examined by Western blotting. A decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) following ITA-1 treatment would provide strong evidence for its inhibitory effect on this critical cancer survival pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative evaluation of the cytotoxic effects of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (ITA-1) on normal and cancerous breast epithelial cells. The proposed experiments, from initial cytotoxicity screening to in-depth mechanistic studies, are designed to provide a clear understanding of the compound's therapeutic potential.

The hypothetical data presented, based on existing literature for related compounds, highlights the promising potential of ITA-1 as a selective anticancer agent. The proposed mechanism of action, involving the induction of apoptosis through modulation of the Bcl-2 protein family and potential inhibition of the PI3K/Akt/mTOR signaling pathway, provides a solid foundation for further investigation.

Future studies should focus on validating these findings with direct experimental data for ITA-1. In vivo studies using animal models of breast cancer will be crucial to assess the compound's efficacy and safety in a more complex biological system. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of ITA-1, could lead to the identification of even more potent and selective anticancer agents. The systematic approach detailed in this guide provides a clear roadmap for advancing our understanding of this promising class of compounds and their potential role in the future of cancer therapy.

References

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A Comparative Guide to Elucidating the Mechanism of Action of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action (MoA) of the compound 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. Drawing from existing literature on this compound and its structural class, we present two primary, divergent mechanistic hypotheses and detail the experimental pathways required for their validation. This document is structured to provide not just protocols, but the scientific rationale behind the proposed experimental strategies, ensuring a robust and self-validating approach to MoA confirmation.

Introduction: A Compound of Duality

4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine belongs to the indolyl-thiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its "privileged" nature, appearing in molecules with diverse biological activities.

Initial investigations into this specific compound and its close analogs have identified it as a novel antimicrobial agent.[1][2][3] In silico docking studies, coupled with in vitro microbiological assays, have proposed a dual antimicrobial MoA[1][2]:

  • Antibacterial Action: Putative inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the biosynthesis of bacterial peptidoglycan cell walls.[2]

  • Antifungal Action: Putative inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway necessary for fungal cell membrane integrity.[2][4]

However, the indole scaffold is also a cornerstone of numerous kinase inhibitors developed for human therapeutic applications, particularly in oncology and neurology.[4][5][6] Specifically, derivatives of indole are known to target serine/threonine kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), which are pivotal in cell proliferation and neurodegenerative processes.[4][7][8]

This guide, therefore, addresses the central investigative question: Is 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine solely an antimicrobial agent acting on MurB and CYP51, or does it possess parallel or alternative activity as a kinase inhibitor targeting pathways like GSK-3β/CDK5?

We will now compare these two potential mechanisms and provide the experimental blueprints to rigorously test each hypothesis.

Part 1: The Antimicrobial Hypothesis - Targeting Microbial Pathways

The proposed antimicrobial activity positions this compound as a potential therapeutic for infectious diseases. The validation of this MoA requires direct biochemical and microbiological evidence.

Mechanism Comparison: MurB vs. CYP51 Inhibition
TargetOrganismPathwayConsequence of InhibitionKey Active Site Feature
MurB BacteriaPeptidoglycan BiosynthesisBlocks cell wall formation, leading to osmotic instability and bacterial lysis.[9]NADPH-dependent oxidoreductase activity.[2][9]
CYP51 FungiErgosterol BiosynthesisDisrupts fungal cell membrane integrity and function, leading to cell death.[4][10]Heme-containing cytochrome P450 enzyme.[4]
Experimental Validation Workflow for Antimicrobial MoA

Confirming the antimicrobial MoA involves a tiered approach, moving from whole-organism susceptibility to direct enzymatic inhibition.

G cluster_0 Tier 1: Microbiology cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Confirmation A MIC & MBC Determination (vs. Bacterial & Fungal Strains) B Time-Kill Assays A->B Confirm cidal/static effect C Recombinant MurB Enzyme Inhibition Assay B->C Test direct target engagement D Recombinant CYP51 Enzyme Inhibition Assay B->D Test direct target engagement E Peptidoglycan Precursor Accumulation Assay (Bacteria) C->E Confirm cellular pathway disruption F Sterol Profile Analysis (Fungi) D->F Confirm cellular pathway disruption

Figure 1. Workflow for validating the antimicrobial MoA.

Protocol 1: Recombinant MurB Enzyme Inhibition Assay

  • Objective: To quantify the direct inhibitory effect of the compound on MurB enzymatic activity.

  • Principle: This assay measures the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid by recombinant MurB.[2][9] The depletion of NADPH is monitored spectrophotometrically at 340 nm.

  • Methodology:

    • Reagents: Recombinant MurB (e.g., from E. coli or S. aureus), UDP-N-acetylenolpyruvylglucosamine (substrate), NADPH, assay buffer.

    • Procedure: a. To a 96-well UV-transparent plate, add assay buffer, a fixed concentration of substrate, and NADPH. b. Add varying concentrations of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (typically from a DMSO stock, with a final DMSO concentration kept below 1%). Include a "no inhibitor" positive control and a "no enzyme" negative control. c. Pre-incubate the plate for 10-20 minutes at room temperature.[11] d. Initiate the reaction by adding a fixed concentration of recombinant MurB enzyme. e. Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.

    • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot V₀ against the log of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Part 2: The Kinase Inhibitor Hypothesis - Targeting Human Pathways

The structural similarity of the compound to known kinase inhibitors necessitates an investigation into its potential effects on human cellular signaling, particularly pathways regulated by GSK-3β and CDK5, which are implicated in neurodegeneration and cancer.[12][13]

Signaling Pathway Overview: GSK-3β and CDK5

GSK-3β and CDK5 are proline-directed serine/threonine kinases.[12] Their dysregulation is a hallmark of various pathologies. For instance, in Alzheimer's disease, both kinases contribute to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles.[8][13]

G Abeta Amyloid-β (Aβ) Stress p25 p35 -> p25 (Calpain) Abeta->p25 CDK5 CDK5 p25->CDK5 Activates Tau Tau Protein CDK5->Tau Phosphorylates GSK3b GSK-3β GSK3b->Tau Phosphorylates NFT Neurofibrillary Tangles (NFTs) Tau->NFT Aggregation Degeneration Neuronal Degeneration NFT->Degeneration Compound 4-(2-Methyl-1H-indol-3-yl) -thiazol-2-ylamine Compound->CDK5 Inhibits? Compound->GSK3b Inhibits? G cluster_0 Tier 1: In Vitro Biochemical Assay cluster_1 Tier 2: Cell-Based Target Engagement cluster_2 Tier 3: Phenotypic Confirmation A Luminescence-Based Kinase Assay (e.g., ADP-Glo™) vs. GSK-3β & CDK5/p25 B Determine IC₅₀ Values A->B C Cellular Phosphorylation Assay (e.g., Western Blot for p-Tau) B->C Validate in cellular context D Confirm reduction of substrate phosphorylation C->D E Cell Viability/Proliferation Assay (e.g., in cancer cell lines) D->E Assess functional outcome F Neuronal Protection Assay (e.g., against Aβ-induced toxicity) D->F Assess functional outcome

Figure 3. Workflow for validating kinase inhibitor MoA.

Protocol 2: In Vitro GSK-3β Kinase Assay (ADP-Glo™)

  • Objective: To determine if the compound directly inhibits GSK-3β enzymatic activity and to calculate its potency (IC₅₀).

  • Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced by the kinase reaction. [1][14]The amount of ADP is directly proportional to kinase activity. The luminescent signal positively correlates with kinase activity; thus, inhibition is measured as a decrease in signal. [1]* Methodology:

    • Reagents: Recombinant human GSK-3β, GSK substrate peptide, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, Kinase Assay Buffer.

    • Procedure: a. In a 96-well white plate, add assay buffer and serial dilutions of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. Include appropriate positive (no inhibitor) and negative (no enzyme) controls. b. Add the GSK-3β enzyme and substrate mixture to all wells except the negative control. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for 45-60 minutes. [15] e. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [1] f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. [15] g. Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement - Western Blot for Phospho-Tau

  • Objective: To confirm that the compound can inhibit GSK-3β and/or CDK5 activity within a relevant cellular context.

  • Principle: If the compound inhibits GSK-3β or CDK5, it should decrease the phosphorylation of their downstream substrates, such as the tau protein at specific sites. This change can be detected using phospho-specific antibodies.

  • Methodology:

    • Cell Culture: Use a relevant cell line, such as SH-SY5Y neuroblastoma cells, which are often used in neurodegeneration studies.

    • Procedure: a. Plate cells and allow them to adhere overnight. b. Treat cells with various concentrations of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO). c. (Optional) Induce kinase activity or a disease-relevant state if necessary (e.g., by treating with Aβ oligomers). d. Lyse the cells and quantify total protein concentration (e.g., using a BCA assay). e. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with primary antibodies against phospho-Tau (e.g., at Ser396, a site for GSK-3β/CDK5), total Tau, and a loading control (e.g., β-actin). g. Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Tau signal to the total Tau signal. Compare the normalized values across different treatment conditions to determine if the compound reduces tau phosphorylation in a dose-dependent manner.

Conclusion and Path Forward

The indolyl-thiazole scaffold of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine places it at a fascinating crossroads of biological activity. Evidence points towards a plausible role as an antimicrobial agent, yet its core structure strongly suggests a potential, and perhaps more potent, role as a kinase inhibitor.

The experimental workflows detailed in this guide provide a clear, logical, and rigorous path to dissecting these possibilities. By systematically progressing from biochemical to cell-based assays for both the antimicrobial and kinase inhibitor hypotheses, researchers can definitively establish the primary mechanism of action. The results of these investigations will be critical in guiding the future development of this compound, determining whether its therapeutic potential lies in combating infectious disease, cancer, neurodegeneration, or perhaps a novel combination thereof.

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  • de Oliveira, C. B., et al. (2024). Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. Pharmaceutics. [Link]

  • Parker, D., et al. (2015). In silico discovery and in vitro validation of novel CDK5 and CDK9 inhibitors with glioblastoma therapeutic potential. Lancashire Online Knowledge. [Link]

  • Patsnap Synapse. (2023). Advancements in Clinical Research on CDK5 Inhibitors. [Link]

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  • Ugolotti, E., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences. [Link]

  • Warr, M. R., et al. (2011). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]

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A Proposed Research Guide for the Kinase Inhibitor Candidate: 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of the Indolylthiazole Scaffold

The intersection of indole and thiazole moieties has yielded a plethora of biologically active compounds, with applications ranging from antimicrobial to anticancer agents.[1][2][3][4][5] The 4-(indol-3-yl)thiazole scaffold, in particular, serves as a promising framework for the development of novel therapeutics. While much of the existing research on this scaffold has focused on its efficacy against bacterial and fungal pathogens, emerging evidence suggests a broader therapeutic potential, notably in the realm of oncology.[1][2] Specifically, analogues such as nortopsentin derivatives, which incorporate a similar core structure, have demonstrated significant antiproliferative effects through the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 1 (CDK1).[6]

This guide focuses on a specific, yet under-investigated, derivative: 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine . To date, specific experimental data characterizing its activity against a panel of protein kinases is not publicly available. Therefore, this document serves as a comprehensive research proposal and a template for its evaluation. We will outline a robust, self-validating experimental workflow to characterize this compound's kinase inhibitory profile and benchmark its performance against established inhibitors. For the purpose of this guide, and based on the activity of related compounds, we will hypothesize that its primary targets may lie within the Cyclin-Dependent Kinase (CDK) family, a critical class of enzymes in cancer progression.

Comparator Kinase Inhibitors: Establishing a Benchmark

To provide a meaningful context for the inhibitory potential of our lead compound, a head-to-head comparison with well-characterized inhibitors is essential. We have selected two benchmark compounds for this proposed study:

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor. Its pan-kinase activity makes it an excellent positive control for in vitro kinase assays and a benchmark for overall potency, though it lacks the selectivity desired in a therapeutic candidate.

  • Palbociclib (Ibrance®): A highly selective, FDA-approved inhibitor of CDK4 and CDK6. It serves as a benchmark for both potency and selectivity against specific members of the CDK family and is a clinically relevant comparator for any new compound targeting the cell cycle.

Proposed Experimental Workflow: A Step-by-Step Guide to Characterization

The following workflow is designed to systematically evaluate 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, from initial target identification to cellular activity confirmation.

G cluster_0 Part A: In Vitro Biochemical Evaluation cluster_1 Part B: Cell-Based Functional Evaluation cluster_2 Data Synthesis & Analysis A1 Step 1: Broad Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan) A2 Step 2: Identify Primary Kinase Targets (e.g., >90% inhibition @ 1µM) A1->A2 A3 Step 3: Dose-Response Assay (IC50 Determination) Against identified targets A2->A3 A4 Step 4: Head-to-Head IC50 Comparison vs. Staurosporine & Palbociclib A3->A4 B1 Step 5: Cell Proliferation Assay (e.g., MCF-7, Rb-positive cell line) A4->B1 Proceed if potent & selective in vitro B2 Step 6: Target Engagement Assay (Western Blot for p-Rb) B1->B2 B3 Step 7: Comparative Cellular Potency (EC50) vs. Palbociclib B1->B3 C1 Final Report: - Biochemical Potency & Selectivity - Cellular Activity & On-Target Effect - Structure-Activity Relationship (SAR) Insights B2->C1 B3->C1

Figure 1: Proposed workflow for the comprehensive evaluation of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Part A: Detailed Protocols for In Vitro Biochemical Evaluation

The primary objective here is to determine the direct inhibitory activity of the compound on purified kinase enzymes. This approach isolates the drug-target interaction from complex cellular systems.

Protocol 1: Initial Kinase Selectivity Profiling

Causality: Before conducting extensive dose-response studies, it is crucial to efficiently identify the most probable kinase targets from the entire human kinome. A broad binding assay, such as the KINOMEscan™ platform, is a cost-effective and rapid method to assess selectivity. This assay measures the ability of a compound to displace a proprietary ligand from the active site of over 400 kinases, providing a percent inhibition value.

Methodology:

  • Prepare a 10 mM stock solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in 100% DMSO.

  • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™).

  • Request screening at a single concentration, typically 1 µM, against their full kinase panel.

  • Analyze the results: Identify all kinases that exhibit greater than 90% inhibition at 1 µM. These are considered the primary "hits" and will be the focus of subsequent validation.

Protocol 2: IC50 Determination via Dose-Response Assay

Causality: Once primary targets are identified, the next step is to quantify the potency of inhibition. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological function. We will use a fluorescence-based assay, which is a common and reliable method for measuring kinase activity.

Methodology (Example for CDK4/Cyclin D1):

  • Reagents:

    • Recombinant human CDK4/Cyclin D1 enzyme.

    • Fluorescently-labeled peptide substrate (e.g., a derivative of Retinoblastoma protein, Rb).

    • ATP at a concentration equal to its Km for the enzyme.

    • Assay buffer (typically includes HEPES, MgCl₂, Brij-35, and EGTA).

    • Test compound, Staurosporine, and Palbociclib.

  • Procedure:

    • Prepare a serial dilution of the test compound and comparators in DMSO, typically from 100 µM down to 1 nM.

    • In a 384-well plate, add 5 µL of the diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 10 µL of a 2x enzyme/substrate solution to all wells.

    • Pre-incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction by adding a termination buffer containing EDTA.

    • Measure the fluorescence on a suitable plate reader. The signal will be proportional to the amount of phosphorylated substrate.

    • Data Analysis: Convert raw fluorescence units to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Head-to-Head In Vitro Data

To illustrate the desired output of these experiments, the table below presents a hypothetical comparison.

CompoundCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM) GSK3β (IC50, nM)
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine 850120015 >10,000
Staurosporine 5812 3
Palbociclib >10,000>10,0009 >10,000

Table 1: Hypothetical IC50 values demonstrating the potential potency and selectivity of the test compound against CDK4 compared to a pan-inhibitor (Staurosporine) and a selective inhibitor (Palbociclib).

Part B: Detailed Protocols for Cell-Based Functional Evaluation

Causality: Potent in vitro activity does not always translate to cellular efficacy due to factors like cell permeability, metabolism, and engagement with the target in its native environment. Therefore, cell-based assays are critical to validate the compound's mechanism of action.

Protocol 3: Cell Proliferation Assay

Causality: The primary goal of a CDK4/6 inhibitor is to induce cell cycle arrest, thereby inhibiting proliferation. We will use the MCF-7 breast cancer cell line, which is estrogen-receptor positive and expresses a functional Retinoblastoma (Rb) protein, making its proliferation highly dependent on CDK4/6 activity.

Methodology (MTT Assay):

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or Palbociclib for 72 hours.

  • After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the EC50 value.

Protocol 4: Target Engagement via Western Blot

Causality: To confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, we must measure the phosphorylation status of a key downstream substrate. For CDK4/6, the canonical substrate is the Rb protein. Inhibition of CDK4/6 should lead to a decrease in the phosphorylation of Rb at specific sites (e.g., Ser780, Ser807/811).

G cluster_pathway CDK/Rb Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Complex Receptor->CyclinD_CDK46 Signal Transduction Rb_E2F pRb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylation (p-Rb) E2F E2F (Active) Rb_E2F->E2F Release G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Gene Transcription Inhibitor {Palbociclib or Test Compound} Inhibitor->CyclinD_CDK46

Figure 2: Simplified CDK/Rb signaling pathway illustrating the mechanism of action for a CDK4/6 inhibitor.

Methodology:

  • Seed MCF-7 cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the test compound and Palbociclib at concentrations of 1x, 5x, and 10x their respective EC50 values for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Probe with primary antibodies overnight at 4°C against phospho-Rb (Ser780) and total Rb. Use an antibody against GAPDH or β-actin as a loading control.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A dose-dependent decrease in the p-Rb/total Rb ratio for the test compound, similar to that of Palbociclib, would confirm on-target activity.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured plan to rigorously evaluate 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a potential kinase inhibitor. By progressing from broad, unbiased screening to specific biochemical and cellular assays, this workflow ensures that the resulting data is both robust and mechanistically informative. The head-to-head comparison against established inhibitors like Staurosporine and Palbociclib will provide a clear picture of the compound's relative potency and selectivity.

Positive results from this proposed study would establish the 4-(indol-3-yl)thiazole scaffold as a viable starting point for a new class of CDK inhibitors. Subsequent efforts could then focus on medicinal chemistry optimization to improve potency, selectivity, and drug-like properties, ultimately paving the way for preclinical development.

References

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  • National Institutes of Health (NIH). (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PubMed Central. Available at: [Link]

  • ResearchGate. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. PubMed. Available at: [Link]

  • MDPI. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (2019). 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]

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  • MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Review of Ophthalmology. (2024). A Review of Tyrosine Kinase Inhibitors. Review of Ophthalmology. Available at: [Link]

  • Chemsrc. (2025). 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6. Chemsrc. Available at: [Link]

  • National Institutes of Health (NIH). (2024). A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. PubMed. Available at: [Link]

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A Technical Guide to the Structure-Activity Relationship of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Derivatives as Potential SYK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 4-(2-methyl-1H-indol-3-yl)-thiazol-2-ylamine derivatives as potential inhibitors of Spleen Tyrosine Kinase (SYK). We will delve into the rationale behind proposed structural modifications and their anticipated effects on inhibitory potency and selectivity, drawing comparisons with established SYK inhibitors possessing similar structural motifs. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction: SYK as a Therapeutic Target

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] It is activated downstream of immunoreceptors, such as the B-cell receptor (BCR) and the Fc receptor (FcR), initiating a cascade of events that lead to cellular responses like proliferation, differentiation, and the release of inflammatory mediators. Consequently, dysregulation of SYK signaling has been implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as certain cancers. This makes SYK a highly attractive target for therapeutic intervention. The development of small molecule inhibitors of SYK has been an active area of research, with several compounds advancing into clinical trials.[1]

The indole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors due to its ability to form key interactions within the ATP-binding site of kinases.[2] The 4-(indol-3-yl)thiazol-2-ylamine core represents a promising starting point for the design of novel SYK inhibitors. This guide will explore the potential SAR of this scaffold, drawing insights from related classes of kinase inhibitors.

The Core Scaffold: 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

The fundamental structure under consideration is 4-(2-methyl-1H-indol-3-yl)-thiazol-2-ylamine. This molecule can be conceptually divided into three key regions for SAR exploration: the indole ring, the thiazole ring, and the 2-amino group on the thiazole.

Figure 1: Key regions for SAR exploration on the 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold.

Comparative SAR Analysis: Insights from Related SYK Inhibitors

While a dedicated SAR study for the exact 4-(2-methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold as SYK inhibitors is not extensively published, we can draw valuable parallels from structurally related kinase inhibitors, particularly those targeting SYK. A notable example is the class of 4-thiazolyl-2-phenylaminopyrimidine SYK inhibitors.[3] These compounds share the crucial thiazole moiety and provide a framework for understanding key interactions within the SYK active site.

The Indole Moiety: The Hinge-Binding Region

The indole N-H is predicted to be a critical hydrogen bond donor, interacting with the hinge region of the SYK kinase domain. This interaction is a common feature of many kinase inhibitors.

  • Substitution on the Indole Ring (R1, R2): Modifications at the 4, 5, 6, and 7-positions of the indole ring can significantly impact potency and selectivity.

    • Electron-withdrawing groups (e.g., -F, -Cl, -CN): May enhance the hydrogen-bonding capability of the indole N-H, potentially increasing potency.

    • Electron-donating groups (e.g., -OCH3, -CH3): Could modulate the electronic properties and steric bulk, influencing binding affinity.

    • Bulky substituents: Introduction of larger groups may lead to steric clashes within the ATP binding pocket, likely reducing potency.

The 2-Amino Group on the Thiazole Ring (R3): The Selectivity Pocket

The 2-amino group of the thiazole serves as a key attachment point for various substituents that can project into the solvent-exposed region or a selectivity pocket of the kinase. This position is pivotal for optimizing potency, selectivity, and pharmacokinetic properties.

  • Aryl and Heteroaryl Substituents: Based on the development of other SYK inhibitors, attaching substituted phenyl or heteroaryl rings at this position is a promising strategy.[3]

    • Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the 2-amino group can dramatically affect activity. For instance, meta-substitution is often favored in kinase inhibitors. Groups that can form additional hydrogen bonds or occupy hydrophobic pockets can enhance potency.

    • Heterocycles: Replacing the phenyl ring with various heterocycles can improve properties like solubility and metabolic stability.

Proposed SAR Summary Table

The following table summarizes the proposed structure-activity relationships for 4-(2-methyl-1H-indol-3-yl)-thiazol-2-ylamine derivatives as SYK inhibitors, based on extrapolation from related compounds.

Modification Region Position Proposed Modification Anticipated Effect on SYK Inhibition Rationale
Indole Ring R1 (N1-H)UnsubstitutedEssential for hinge bindingThe N-H group is a critical hydrogen bond donor.
R2 (C5)Small electron-withdrawing groups (e.g., F, Cl)Potential increase in potencyMay enhance the hydrogen bond donating capacity of the indole N-H.
Bulky groupsDecrease in potencyLikely to cause steric hindrance in the ATP binding pocket.
Thiazole Ring C5-HUnsubstitutedGenerally toleratedThe primary role is to correctly orient the indole and 2-amino substituent.
2-Amino Group R3Substituted Phenyl RingPotentially high potencyAllows for exploration of interactions in the selectivity pocket.
meta-substituted PhenylFavorableOften a preferred substitution pattern for kinase inhibitors.
Heterocyclic RingImproved physicochemical propertiesCan enhance solubility and metabolic stability.

Experimental Protocols

To validate the proposed SAR, a systematic synthesis and biological evaluation of a library of 4-(2-methyl-1H-indol-3-yl)-thiazol-2-ylamine derivatives are required. The following experimental protocols provide a general framework for such an investigation.

General Synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Derivatives

The synthesis of the core scaffold can be achieved through a Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.[4][5][6]

Synthesis_Workflow A 3-Bromoacetyl-2-methyl-1H-indole C Reaction (e.g., Ethanol, Reflux) A->C B Substituted Thiourea B->C D 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-yl-amine Derivative C->D

Figure 2: General synthetic workflow for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine derivatives.

Step-by-Step Protocol:

  • Synthesis of 3-Bromoacetyl-2-methyl-1H-indole:

    • To a solution of 2-methylindole in a suitable solvent (e.g., carbon disulfide), add bromoacetyl bromide dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Derivatives:

    • To a solution of 3-bromoacetyl-2-methyl-1H-indole in a suitable solvent (e.g., ethanol), add the desired substituted thiourea.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Biochemical Assay for SYK Inhibition

The inhibitory activity of the synthesized compounds against SYK can be determined using a variety of in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Prepare Kinase Reaction Buffer: A typical buffer contains Tris-HCl, MgCl2, EGTA, and DTT.

  • Prepare Compound Dilutions: Serially dilute the test compounds in DMSO to the desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase reaction buffer, the SYK enzyme, and the substrate (e.g., a generic tyrosine kinase substrate peptide).

    • Add the diluted test compounds.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 4-(2-methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold presents a promising starting point for the development of novel SYK inhibitors. By leveraging the SAR insights from related kinase inhibitors, a focused library of compounds can be designed and synthesized to explore the key chemical space around this core. The proposed SAR suggests that modifications on the indole ring and, more significantly, at the 2-amino position of the thiazole will be crucial for achieving high potency and selectivity. Future work should focus on the systematic exploration of these positions, coupled with thorough biological evaluation, including in vitro kinase assays, cellular assays to assess downstream signaling, and in vivo studies in relevant disease models. This approach will be instrumental in validating the therapeutic potential of this chemical series.

References

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  • Karak, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Pharmaceuticals.
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  • Hranjec, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.
  • Alfaifi, G. H., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE, 18(3), e0274459. [Link]

  • Hutsaliuk, V. V., et al. (2023). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Current Organic Synthesis, 20(6), 661-674. [Link]

  • Stanković, N., et al. (2023). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9803. [Link]

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Nortopsentin analogues with a 4-(2-Methyl-1H-indol-3-yl)-thiazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to Nortopsentin analogues featuring a 4-(2-Methyl-1H-indol-3-yl)-thiazole scaffold has been developed for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the synthesis, biological performance, and structure-activity relationships of these compounds, supported by experimental data and protocols.

Introduction: The Promise of Nortopsentin Analogues

Nortopsentin alkaloids, originally isolated from marine sponges, are a class of bis-indolyl alkaloids that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] The core structure of nortopsentins, typically featuring two indole rings linked by a central five-membered heterocycle like imidazole, has served as a template for the design of numerous synthetic analogues with improved therapeutic potential.[3][4]

One particularly promising modification involves the replacement of the central imidazole ring with a thiazole moiety.[3] This substitution has been shown to yield compounds with significant antiproliferative and, in some cases, anti-biofilm activities.[1] This guide focuses specifically on a subset of these analogues: those bearing a 4-(2-Methyl-1H-indol-3-yl)-thiazole scaffold. While much of the existing research has centered on unsubstituted indole rings, this guide will also explore the potential influence of the 2-methyl substitution on the indole nucleus, a modification that can significantly impact the molecule's biological activity.

Synthetic Strategies: Building the Thiazole Core

The primary synthetic route to constructing the 4-(indol-3-yl)-thiazole scaffold is the Hantzsch thiazole synthesis.[5] This versatile and widely used method involves the condensation of an α-haloketone with a thioamide.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The general workflow for the synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazole analogues can be outlined as follows:

Hantzsch Thiazole Synthesis Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Key Intermediates cluster_product Final Product 2-Methyl-3-acetylindole 2-Methyl-3-acetylindole Halogenation α-Halogenation 2-Methyl-3-acetylindole->Halogenation e.g., Br₂ or NBS Thioamide_Derivative Thioamide Derivative (e.g., another indolyl-thioamide) Condensation Hantzsch Condensation Thioamide_Derivative->Condensation alpha_Haloketone 3-(α-Haloacetyl)- 2-methylindole Halogenation->alpha_Haloketone Final_Product 4-(2-Methyl-1H-indol-3-yl)- thiazole Analogue Condensation->Final_Product Heat, Solvent alpha_Haloketone->Condensation

Caption: General workflow for the Hantzsch synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazole analogues.

Detailed Synthetic Protocol:

Step 1: Synthesis of 3-(α-Bromoacetyl)-2-methylindole (α-Haloketone)

The synthesis begins with the α-halogenation of a readily available starting material, 3-acetyl-2-methylindole. This electrophilic substitution reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.

  • Rationale: The α-position to the carbonyl group is activated for halogenation. The choice of solvent and halogenating agent can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst.

Step 2: Hantzsch Thiazole Synthesis (Condensation)

The resulting 3-(α-bromoacetyl)-2-methylindole is then condensed with a suitable thioamide derivative. To generate a bis-indolyl structure reminiscent of nortopsentin, an indole-3-carbothioamide would be a logical choice. The reaction is typically carried out by refluxing the reactants in a solvent such as ethanol.

  • Rationale: The Hantzsch synthesis is a robust method for forming the thiazole ring. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Comparative Biological Evaluation

While direct comparative data for 4-(2-Methyl-1H-indol-3-yl)-thiazole analogues is limited in the public domain, we can draw valuable insights from the broader class of indolyl-thiazole nortopsentin analogues. These compounds have demonstrated significant antiproliferative activity across a range of human cancer cell lines.

Table 1: Antiproliferative Activity of Selected Thiazole Nortopsentin Analogues
Compound IDR1 (at Indole-N)R2 (at other Indole-N/Aryl)Cell LineGI50/IC50 (µM)Reference
Analogue AHHK562 (Leukemia)3.27[2]
Analogue AHHIGROV1 (Ovarian)8.14[2]
Analogue BH5-ClNCI-60 PanelMicro- to submicromolar range[3]
Analogue CH5-FNCI-60 PanelMicro- to submicromolar range[3]
Analogue D2-methoxyethylHMCF-7 (Breast)Pro-apoptotic[3]
Analogue EHNaphthylMCF-7 (Breast)Micromolar range[1]

Note: This table presents data for a range of thiazole nortopsentin analogues to provide a comparative context. Specific data for the 2-methylindole variant is sparse in the reviewed literature.

Structure-Activity Relationship (SAR) Insights

The biological activity of nortopsentin analogues is highly dependent on their structural features. The following SAR insights have been gleaned from studies on various thiazole-based analogues:

  • The Thiazole Core: Replacing the natural imidazole linker with a thiazole ring is generally well-tolerated and can lead to potent anticancer compounds.[3]

  • Substitutions on the Indole Ring:

    • N-Alkylation: Methylation of the indole nitrogen has been shown in some nortopsentin series to significantly enhance cytotoxic activity.[6] This suggests that modifying the electronic properties and steric bulk at this position can be beneficial.

    • Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens (e.g., -Cl, -F), on the indole's benzene ring often leads to increased antiproliferative activity.[3]

  • The Role of the 2-Methyl Group: While direct comparative studies are lacking for the specific 4-(2-Methyl-1H-indol-3-yl)-thiazole scaffold, the introduction of a methyl group at the C2 position of the indole ring can have several implications:

    • Steric Hindrance: The methyl group can introduce steric bulk, which may influence the molecule's ability to bind to its biological target. This could either enhance or diminish activity depending on the target's topography.

    • Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the indole ring system and potentially affect its interactions with biological macromolecules.

    • Metabolic Stability: Methyl groups can sometimes block sites of metabolic oxidation, potentially increasing the compound's half-life in vivo.

Further research is needed to definitively elucidate the impact of the 2-methyl group on the biological activity of this class of nortopsentin analogues.

Mechanism of Action

Several studies on thiazole-containing nortopsentin analogues have pointed towards apoptosis induction and cell cycle arrest as key mechanisms of their anticancer activity.[1][3]

Apoptosis Induction and Cell Cycle Arrest Pathway

Apoptosis and Cell Cycle Arrest Nortopsentin_Analogue Thiazole Nortopsentin Analogue Cell Cancer Cell Nortopsentin_Analogue->Cell CDKs Cyclin-Dependent Kinases (e.g., CDK1) Cell->CDKs Inhibition Apoptosis_Pathway Apoptotic Pathway Activation Cell->Apoptosis_Pathway G2M_Phase G2/M Phase Arrest CDKs->G2M_Phase Leads to Cell_Death Apoptotic Cell Death G2M_Phase->Cell_Death Caspases Caspase Activation Apoptosis_Pathway->Caspases Caspases->Cell_Death

Caption: A simplified diagram illustrating the proposed mechanism of action for some thiazole nortopsentin analogues, involving CDK inhibition, cell cycle arrest, and apoptosis.

Studies have shown that some of these analogues can inhibit cyclin-dependent kinases (CDKs), such as CDK1, leading to cell cycle arrest in the G2/M phase.[1] This disruption of the normal cell cycle progression can subsequently trigger the intrinsic or extrinsic apoptotic pathways, culminating in programmed cell death.

Detailed Experimental Protocols

A. Synthesis of 4-(1H-indol-3-yl)-2-(naphthalen-2-yl)thiazole (A Representative Analogue)

This protocol is adapted from a published procedure for a related analogue and illustrates the practical application of the Hantzsch synthesis.[1]

  • Preparation of 2-Bromo-1-(1H-indol-3-yl)ethanone: To a solution of 3-acetylindole in a suitable solvent (e.g., chloroform or acetic acid), add an equimolar amount of bromine (or NBS) dropwise with stirring. The reaction mixture is typically stirred at room temperature until the starting material is consumed (monitored by TLC). The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.

    • Expert Insight: The reaction should be carried out in a well-ventilated fume hood due to the use of bromine. The dropwise addition helps to control the reaction rate and prevent the formation of di-brominated byproducts.

  • Condensation with Naphthalene-2-carbothioamide: A mixture of the 2-bromo-1-(1H-indol-3-yl)ethanone and an equimolar amount of naphthalene-2-carbothioamide in ethanol is heated to reflux. The reaction is monitored by TLC.

    • Expert Insight: The use of a slight excess of the thioamide can sometimes improve the yield. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 4-(1H-indol-3-yl)-2-(naphthalen-2-yl)thiazole.

    • Expert Insight: The choice of eluent for column chromatography is crucial for obtaining a pure product. A gradient of hexane and ethyl acetate is often effective.

B. Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of the synthesized compounds.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

    • Expert Insight: The optimal seeding density varies between cell lines and should be determined empirically to ensure logarithmic growth during the assay.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Expert Insight: The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should be at a level that does not affect cell viability (typically <0.5%).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

Nortopsentin analogues incorporating a 4-(indol-3-yl)-thiazole scaffold represent a promising class of compounds for the development of novel anticancer agents. The synthetic accessibility via the Hantzsch reaction allows for the generation of a diverse range of derivatives for biological evaluation. While existing data points towards apoptosis induction and cell cycle arrest as key mechanisms of action, further research is warranted in several areas:

  • Elucidation of the Role of the 2-Methyl Group: A direct comparative study of 2-methylated versus unsubstituted analogues is crucial to understand the impact of this substitution on biological activity and target engagement.

  • Target Identification and Validation: While CDKs have been implicated, a broader screening against a panel of kinases and other potential cancer targets would provide a more comprehensive understanding of the mechanism of action.

  • In Vivo Efficacy: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

This guide provides a solid foundation for researchers entering this exciting field and highlights the key considerations for the design and evaluation of the next generation of nortopsentin-based therapeutics.

References

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  • Spanò, V., Attanzio, A., Cascioferro, S., Carbone, A., Montalbano, A., Barraja, P., Tesoriere, L., Cirrincione, G., Diana, P., & Parrino, B. (2016). Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs. Marine Drugs, 14(12), 226. [Link]

  • Baxendale, I. R., Cheung, S. Y., Kappe, C. O., & Ley, S. V. (2006). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Beilstein Journal of Organic Chemistry, 2, 23. [Link]

  • Parrino, B., Carbone, A., & Diana, P. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Molecules, 28(18), 6450. [Link]

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  • Gudipati, R., Anreddy, N., & Poddutoori, R. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11119-11135. [Link]

  • Parrino, B., Carbone, A., & Diana, P. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. IRIS UniPA. [Link]

  • El-Sayed, M. A. A., El-Essawy, F. A., Ali, O. M., & El-Sayed, M. A. (2015). Synthesis, cytostatic evaluation and structure activity relationships of novel bis-indolylmethanes and their corresponding tetrahydroindolocarbazoles. European Journal of Medicinal Chemistry, 92, 114-123. [Link]

  • Rovner, M., & Zlatic, H. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(1), 111. [Link]

  • Nguyen, H. Y., Tran, T. H., Do, H. N., Do, D. V., Ngo, Q. A., Tien, N. Q., ... & Nguyen, H. (2021). LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air. RSC Advances, 11(48), 30206-30214. [Link]

  • Barraja, P., Carbone, A., & Diana, P. (2013). Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin. Marine Drugs, 11(3), 640-655. [Link]

  • Stojkovic, J. B., Stevanovic, M., & Glisic, S. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(19), 6563. [Link]

  • Carbone, A., Parrino, B., & Diana, P. (2013). 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Marine Drugs, 11(10), 3847-3866. [Link]

  • Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Y. T., Furdychko, L. O., & Lesyk, R. B. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Farmatsevtychnyi Zhurnal, (1), 48-56. [Link]

  • Kumar, S., & Aldrich, J. V. (2010). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(1), 356-359. [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. While the therapeutic potential of new molecules is exciting, a deep and unwavering commitment to safety is paramount in the laboratory. This guide provides essential, experience-driven recommendations for the safe handling of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a compound combining the structural motifs of indole and thiazole. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is rooted in a conservative approach, drawing from the known hazard profiles of its constituent chemical classes to ensure the highest level of protection for our researchers.

Understanding the Inherent Risks: A Structural Analogy Approach

The toxicological profile of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has not been extensively documented. Therefore, we must infer its potential hazards from its structural components: the indole and thiazole rings.

  • Indole Derivatives: The indole nucleus is a common feature in many biologically active compounds. While some are benign, others can be irritants or possess other toxic properties. Safe handling practices for indole-containing compounds are well-established in the scientific community.[1][2][3]

  • Thiazole Derivatives: Thiazole and its derivatives are known to present a range of hazards. They can be flammable, harmful if ingested, and may cause severe irritation to the eyes, skin, and respiratory system.[4][5][6]

Given these potential risks, it is imperative to treat 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a hazardous substance and to use appropriate personal protective equipment (PPE) at all times.

Core Principles of Protection: A Multi-Layered Defense

A robust safety protocol relies on a multi-layered approach to personal protection. The following sections detail the essential PPE and the rationale behind their use when handling 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Hand Protection: The First Line of Defense

Chemical-resistant gloves are non-negotiable. Given the potential for skin irritation and absorption, double-gloving is strongly recommended, particularly when handling the pure compound or concentrated solutions.[7]

  • Inner Glove: A nitrile glove provides a good baseline of chemical resistance.

  • Outer Glove: A second pair of nitrile or thicker neoprene gloves should be worn over the inner pair. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

Key Considerations for Glove Selection and Use:

  • Regular Changes: Gloves should be changed every 30 minutes or immediately if contamination is suspected.[7][8]

  • Powder-Free: Always use powder-free gloves to prevent the aerosolization of the compound.[8]

  • Proper Removal: Learn and practice the correct technique for removing gloves to avoid contaminating your hands.[9]

Body Protection: Shielding Against Spills and Splashes

A disposable, long-sleeved, solid-front laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a chemically resistant apron or a disposable "bunny suit" coverall should be worn over the lab coat.[7] Gowns should close in the back and have tight-fitting cuffs.[7]

Eye and Face Protection: Guarding Your Most Sensitive Organs

The potential for thiazole derivatives to cause serious eye damage necessitates robust eye and face protection.[4][5]

  • Safety Glasses with Side Shields: These are the absolute minimum and should be worn at all times in the laboratory.

  • Chemical Goggles: For any procedure involving the handling of the solid compound or solutions, chemical goggles that form a seal around the eyes are required to protect against splashes and airborne particles.[10]

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to chemical goggles to protect the entire face.[7]

Respiratory Protection: Preventing Inhalation Exposure

Given that thiazole derivatives can cause respiratory irritation, appropriate respiratory protection is crucial, especially when handling the powdered form of the compound.[4][5]

  • Fume Hood: All work with 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Respirator: For procedures where the generation of dust or aerosols is unavoidable (e.g., weighing the solid), a NIOSH-approved N95 respirator or a higher level of respiratory protection may be necessary.[7][11] The use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance.

Operational Plans: From Preparation to Disposal

A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from the initial handling of the material to its final disposal.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory activity.

PPE_Workflow cluster_prep Preparation Phase cluster_reaction Reaction & Workup cluster_analysis Analysis cluster_ppe Required PPE weighing Weighing Solid ppe_high Double Gloves Lab Coat + Apron Goggles + Face Shield Respirator (N95) weighing->ppe_high High risk of aerosol dissolving Dissolving/Solution Prep ppe_medium Double Gloves Lab Coat Goggles dissolving->ppe_medium Moderate splash risk reaction Running Reaction reaction->ppe_medium workup Aqueous Workup/Extraction workup->ppe_medium tlc TLC Analysis ppe_low Single Gloves Lab Coat Safety Glasses tlc->ppe_low Low risk

Caption: PPE selection workflow based on the experimental procedure.

Step-by-Step Donning and Doffing Procedures

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Coverall: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Respiratory Protection: If required, put on your respirator.

  • Eye and Face Protection: Put on your goggles and, if needed, your face shield.

Doffing (Taking Off) Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove your face shield and goggles from the back to the front.

  • Lab Coat/Coverall: Remove your lab coat by turning it inside out as you remove it, to contain any contamination.

  • Inner Gloves: Remove your inner gloves, again using a no-touch technique.

  • Respirator: Remove your respirator last.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]

Disposal of Contaminated PPE

All disposable PPE used when handling 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine must be considered hazardous waste.

  • Establish a clearly labeled, sealed waste container in the immediate vicinity of the work area.

  • Dispose of all used gloves, disposable lab coats, aprons, and any other contaminated materials directly into this container.

  • Follow your institution's specific guidelines for the disposal of chemical-contaminated solid waste.[5][10]

Summary of Recommended Personal Protective Equipment

Activity Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing Solid Compound Double Nitrile GlovesDisposable Lab Coat + ApronChemical Goggles + Face ShieldN95 Respirator (in fume hood)
Preparing Solutions Double Nitrile GlovesDisposable Lab CoatChemical GogglesIn Fume Hood
Running Reactions Double Nitrile GlovesDisposable Lab CoatChemical GogglesIn Fume Hood
Work-up/Extractions Double Nitrile GlovesDisposable Lab CoatChemical GogglesIn Fume Hood
Thin Layer Chromatography Single Nitrile GlovesLab CoatSafety Glasses with Side ShieldsIn Fume Hood

This guide is intended to provide a robust framework for the safe handling of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. However, it is not a substitute for a thorough risk assessment of your specific experimental procedures and adherence to your institution's safety policies. Always consult with your organization's Environmental Health and Safety (EHS) department for specific guidance. By fostering a culture of safety and vigilance, we can continue to push the boundaries of scientific discovery while ensuring the well-being of our most valuable asset: our researchers.

References

  • American Society for Microbiology. (2009, December 8). Indole Test Protocol. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Indole Test Reagents. Retrieved from [Link]

  • Dalynn Biologicals. (n.d.). Indole (Kovacs'). Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Carolina Biological Supply. (n.d.). Bacteria: The Indole Test. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Pro-Lab Diagnostics. (n.d.). Spot Indole Reagent. Retrieved from [Link]

  • PubChem. (n.d.). 2-n-Octyl-4-isothiazolin-3-one. Retrieved from [Link]

  • Health Care Technology. (n.d.). Personal Protective Equipment is PPE. Retrieved from [Link]

  • The American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.